Product packaging for 2-Bromothiazol-4-amine hydrobromide(Cat. No.:CAS No. 41731-35-5)

2-Bromothiazol-4-amine hydrobromide

Cat. No.: B1287721
CAS No.: 41731-35-5
M. Wt: 259.95 g/mol
InChI Key: MRDKFGRRIBRLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromothiazol-4-amine hydrobromide is a useful research compound. Its molecular formula is C3H4Br2N2S and its molecular weight is 259.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br2N2S B1287721 2-Bromothiazol-4-amine hydrobromide CAS No. 41731-35-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazol-4-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-3-6-2(5)1-7-3;/h1H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDKFGRRIBRLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604739
Record name 2-Bromo-1,3-thiazol-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-35-5
Record name 2-Bromo-1,3-thiazol-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromothiazol-4-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiazol-4-amine hydrobromide is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a bromine atom and an amine group on the thiazole ring provides reactive sites for further chemical modifications, making it a key intermediate in the exploration of novel bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of this compound, aimed at supporting its effective utilization in research and development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the public domain and may require experimental determination.

PropertyValueSource
CAS Number 41731-35-5[1][2]
Molecular Formula C₃H₄Br₂N₂S[2]
Molecular Weight 259.95 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general synthetic approach can be inferred from established methods for the synthesis and bromination of 2-aminothiazole derivatives. The synthesis would likely involve a two-step process: the formation of the 2-aminothiazole ring, followed by bromination and subsequent formation of the hydrobromide salt.

Logical Synthesis Workflow:

G General Synthetic Workflow for this compound cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation A α-Halo Ketone/Aldehyde C 2-Aminothiazole Intermediate A->C B Thiourea B->C E 2-Amino-4-bromothiazole (Free Base) C->E D Brominating Agent (e.g., NBS, Br₂) D->E G This compound E->G F Hydrobromic Acid (HBr) F->G

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols:

  • Step 1: Hantzsch Thiazole Synthesis (General Procedure): A common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This typically involves the reaction of an α-haloketone or α-haloaldehyde with thiourea. The reaction is often carried out in a solvent such as ethanol, and upon completion, the product is typically isolated by neutralization and extraction.[3][4]

  • Step 2: Bromination (General Procedure): The bromination of 2-aminothiazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The reaction is typically performed in a suitable solvent like acetic acid or a chlorinated solvent.[5] The regioselectivity of the bromination (i.e., whether the bromine adds to the 4- or 5-position of the thiazole ring) can be influenced by the reaction conditions and the substituents already present on the ring.

  • Step 3: Hydrobromide Salt Formation (General Procedure): The hydrobromide salt is formed by treating the free base (2-amino-4-bromothiazole) with hydrobromic acid in a suitable solvent. The salt often precipitates from the solution and can be collected by filtration and then dried.

Purification:

Purification of the final product, this compound, would typically be achieved by recrystallization from an appropriate solvent or solvent mixture. The choice of solvent would need to be determined experimentally to ensure high purity and good recovery of the crystalline product.

Spectral Data (Predicted and Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing bromine atom at the 2-position and the amino group at the 4-position. The protons of the amine group would likely appear as a broad singlet, and the protons of the hydrobromide counter-ion would also be present.

  • ¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals for the carbon atoms of the thiazole ring. The chemical shifts of these carbons will be influenced by the attached heteroatoms (N and S) and the substituents (Br and NH₂). The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to the unsubstituted 2-aminothiazole.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine group.

  • C=N stretching: A peak in the region of 1600-1650 cm⁻¹ characteristic of the thiazole ring.

  • C-N stretching: Absorption in the 1350-1250 cm⁻¹ region.

  • C-Br stretching: A peak in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of this compound would show the molecular ion peak corresponding to the free base (2-Bromothiazol-4-amine) after the loss of HBr. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity peaks for M+ and M+2). Fragmentation patterns would likely involve the loss of bromine and other characteristic fragments of the thiazole ring.

Reactivity and Potential Applications

2-Aminothiazole and its derivatives are known to be versatile intermediates in organic synthesis.[6] The amine group can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of a wide range of substituents. The bromine atom at the 2-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build more complex molecular architectures.

Given these reactive handles, this compound is a valuable precursor for the synthesis of libraries of compounds for screening in drug discovery programs. The 2-aminothiazole scaffold is a common feature in many biologically active molecules, and the ability to functionalize both the amine and the brominated position provides a powerful tool for structure-activity relationship (SAR) studies.

Illustrative Reaction Pathway:

G Potential Reactions of 2-Bromothiazol-4-amine cluster_0 Amine Functionalization cluster_1 Cross-Coupling Reaction A 2-Bromothiazol-4-amine C N-Substituted Derivative A->C Electrophile E 2-Aryl/Alkyl-thiazol-4-amine A->E Boronic Acid / Stannane B Acylation / Alkylation D Suzuki / Stille Coupling

Caption: Potential synthetic transformations of 2-Bromothiazol-4-amine.

Safety and Handling

Based on the available hazard information, this compound should be handled with care in a well-ventilated laboratory environment.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. While a complete experimental dataset for its physical and spectral properties is not yet widely available, this technical guide provides a solid foundation based on the known characteristics of related compounds and general chemical principles. The synthetic pathways and potential reactivity outlined here offer a roadmap for researchers looking to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed during handling and use. Further experimental investigation is encouraged to fully elucidate the properties of this promising building block.

References

An In-depth Technical Guide to 2-Bromothiazol-4-amine Hydrobromide (CAS: 41731-35-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazol-4-amine hydrobromide is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This structure is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active molecules. The 2-aminothiazole moiety serves as a versatile pharmacophore and a key building block for the synthesis of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, and explores the biological significance and potential applications of the broader 2-aminothiazole class of compounds in drug development.

Physicochemical Properties

PropertyValueReference
CAS Number 41731-35-5N/A
Molecular Formula C₃H₄Br₂N₂S[1]
Molecular Weight 259.95 g/mol [1]
Appearance White to yellow powder[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Storage Preserve in well-closed, light-resistant containers[2]

Synthesis and Characterization

The synthesis of this compound can be approached through the synthesis of the free base, 2-amino-4-bromothiazole, followed by salt formation with hydrobromic acid. A common synthetic route to 2-amino-4-halothiazoles involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.

General Synthetic Approach

A potential synthetic workflow for 2-Bromothiazol-4-amine and its subsequent conversion to the hydrobromide salt is depicted below. This is a generalized representation based on established chemical principles for the synthesis of similar compounds.

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Materials (e.g., Dichloroacetonitrile, Thioacetamide) Intermediate1 Formation of α-haloketone precursor Start->Intermediate1 Halogenation Intermediate2 Hantzsch Thiazole Synthesis with Thiourea Intermediate1->Intermediate2 Condensation FreeBase 2-Bromothiazol-4-amine Intermediate2->FreeBase Cyclization & Bromination FinalProduct 2-Bromothiazol-4-amine Hydrobromide FreeBase->FinalProduct Treatment with HBr

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-bromothiazole (Free Base)

While a specific protocol for the hydrobromide salt is not detailed in the literature, a method for the synthesis of the free base has been reported. This typically involves the deprotection of a protected amine precursor.

Materials:

  • tert-butyl (2-bromothiazol-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl (2-bromothiazol-4-yl)carbamate in dichloromethane.

  • Add trifluoroacetic acid to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-bromothiazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the amine protons and the proton on the thiazole ring. The chemical shifts will be influenced by the solvent and the presence of the hydrobromide salt.
¹³C NMR Resonances for the carbon atoms of the thiazole ring.
FT-IR Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the thiazole ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated free base or fragments thereof.

Biological Activity and Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Its derivatives have demonstrated a wide range of biological activities, making them attractive for the development of new therapeutic agents.

Anticancer Activity

Many 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[4] They have been shown to target various components of cellular signaling pathways that are often dysregulated in cancer.

A primary mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases.[1][5] Kinases are crucial regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers. The 2-aminothiazole core can act as a scaffold to present various substituents that interact with the ATP-binding site or allosteric sites of kinases, leading to their inhibition.

Kinase_Inhibition_Pathway Mechanism of Action: Kinase Inhibition by 2-Aminothiazole Derivatives cluster_0 Normal Kinase Activity cluster_1 Inhibition by 2-Aminothiazole Derivative Drug 2-Aminothiazole Derivative Kinase Protein Kinase (e.g., Src, Abl, CK2) Drug->Kinase Binds to ATP-binding or allosteric site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellEffects Cell Proliferation, Survival, Angiogenesis Downstream->CellEffects

Caption: Kinase Inhibition Pathway.

Antimicrobial Activity

Derivatives of 2-aminothiazole have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] The mechanism of action can vary depending on the specific substituents on the thiazole ring.

Anti-inflammatory Activity

The 2-aminothiazole scaffold has been incorporated into molecules with anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory response.

Future Perspectives

This compound serves as a valuable starting material for the synthesis of a diverse library of 2-aminothiazole derivatives. The continued exploration of structure-activity relationships (SAR) of these compounds will be crucial for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of the 2-aminothiazole core ensures its continued importance in the field of medicinal chemistry and the ongoing quest for new and effective therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Potential Applications of 2-Bromothiazol-4-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazol-4-amine hydrobromide is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest to the scientific community, particularly in the field of drug discovery and development, due to the diverse biological activities exhibited by its derivatives. The 2-aminothiazole scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its relevance to researchers in medicinal chemistry and pharmacology.

Molecular Structure and Properties

This compound is the hydrobromide salt of the parent compound, 2-Bromothiazol-4-amine. The presence of the hydrobromide salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.

Table 1: Physicochemical Properties of this compound and its Free Base

PropertyThis compound2-Bromothiazol-4-amine (Free Base)
CAS Number 41731-35-5[1]41731-33-3[2]
Molecular Formula C₃H₄Br₂N₂S[1]C₃H₃BrN₂S[2]
Molecular Weight 259.95 g/mol [1]179.04 g/mol [2]
SMILES Notation C1=C(N=C(S1)Br)N.Br[1]C1=C(N=C(S1)Br)N[2]

Molecular Structure:

The core of the molecule is a five-membered thiazole ring containing a sulfur and a nitrogen atom. An amino group is attached at the 4-position, and a bromine atom is at the 2-position. In the hydrobromide salt, the amino group is protonated.

Synthesis

A potential synthetic route to 2-Bromothiazol-4-amine could involve the bromination of 2-aminothiazole-4-carboxylic acid, followed by decarboxylation. Another approach involves the treatment of a protected 2-amino-4-bromothiazole derivative with a deprotecting agent. For instance, tert-butyl (4-bromothiazol-2-yl)carbamate can be deprotected using trifluoroacetic acid to yield 2-amino-4-bromothiazole.[3] The subsequent formation of the hydrobromide salt can be achieved by treating the free base with hydrobromic acid.

Experimental Workflow for a General Synthesis of 2-Aminothiazole Derivatives:

G cluster_synthesis Hantzsch Thiazole Synthesis cluster_bromination Bromination cluster_salt_formation Salt Formation alpha_haloketone α-Haloketone reaction Condensation Reaction alpha_haloketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Aminothiazole Derivative reaction->aminothiazole aminothiazole_start 2-Aminothiazole Derivative bromination_reaction Electrophilic Bromination aminothiazole_start->bromination_reaction brominating_agent Brominating Agent (e.g., NBS) brominating_agent->bromination_reaction bromo_aminothiazole Brominated 2-Aminothiazole bromination_reaction->bromo_aminothiazole free_base 2-Bromothiazol-4-amine salt_reaction Acid-Base Reaction free_base->salt_reaction hbr Hydrobromic Acid hbr->salt_reaction hydrobromide_salt 2-Bromothiazol-4-amine Hydrobromide salt_reaction->hydrobromide_salt

Caption: General synthetic workflow for 2-aminothiazole hydrobromide salts.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiazole ring proton and the amine protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the protonated amine group.
¹³C NMR Resonances for the three carbon atoms of the thiazole ring. The carbon attached to the bromine would be significantly deshielded.
FTIR Characteristic absorption bands for N-H stretching of the aminium ion, C=N and C=C stretching of the thiazole ring, and C-Br stretching.
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak corresponding to the mass of C₃H₃BrN₂S. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be observable.

Biological Activity and Potential Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. Derivatives of 2-aminothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Kinase Inhibition

A primary area of investigation for 2-aminothiazole derivatives is their role as protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 2-aminothiazole-based compounds have been developed as inhibitors of various kinases, including:

  • Aurora Kinases: Involved in cell cycle regulation.

  • Src Family Kinases: Play a role in cell growth, differentiation, and survival.

  • Checkpoint Kinase 1 (CHK1): A key regulator of the DNA damage response.

  • VEGFR-2: A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth.

  • PI3K/Akt/mTOR pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.

The 2-aminothiazole moiety often acts as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

Simplified Signaling Pathway Targeted by 2-Aminothiazole Kinase Inhibitors:

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K activates Angiogenesis Angiogenesis Receptor_Kinase->Angiogenesis Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Receptor_Kinase inhibits Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by 2-aminothiazole inhibitors.

Anticancer Potential

Given their role as kinase inhibitors, many 2-aminothiazole derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. While no specific studies on the anticancer activity of this compound are currently available, its structural similarity to other biologically active 2-aminothiazoles suggests it could be a valuable lead compound for the development of novel anticancer agents.

Experimental Workflow for Evaluating Anticancer Activity:

G Compound 2-Bromothiazol-4-amine Hydrobromide Cell_Lines Cancer Cell Lines Compound->Cell_Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle_Assay Western_Blot Western Blot Analysis Cell_Lines->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Results Quantify Apoptosis Apoptosis_Assay->Apoptosis_Results Cell_Cycle_Results Analyze Cell Cycle Arrest Cell_Cycle_Assay->Cell_Cycle_Results Protein_Expression Analyze Protein Expression (e.g., p-Akt, p-ERK) Western_Blot->Protein_Expression

Caption: General workflow for in vitro evaluation of anticancer activity.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its core 2-aminothiazole structure is a well-established pharmacophore in numerous kinase inhibitors and other biologically active molecules. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its molecular structure, potential synthetic routes, and likely biological activities based on the extensive research conducted on related 2-aminothiazole derivatives. Further research to elucidate the precise synthesis, characterization, and biological evaluation of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

A Technical Guide to 2-Bromothiazol-4-amine Hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 2-Bromothiazol-4-amine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a key feature in numerous biologically active molecules, including approved drugs and clinical candidates. This guide details the chemical identity, physicochemical properties, a representative synthetic protocol, and the biological context of related compounds.

Chemical Identity

IUPAC Name: 2-bromo-1,3-thiazol-4-amine;hydrobromide[1]

Synonyms:

  • 2-Bromothiazol-4-amine HBr

  • 4-Amino-2-bromothiazole hydrobromide

Physicochemical Properties

A summary of key quantitative data for 2-Bromothiazol-4-amine and its hydrobromide salt is presented below for easy comparison.

Property2-Bromothiazol-4-amine (Base)This compound (Salt)Reference
Molecular Formula C₃H₃BrN₂SC₃H₄Br₂N₂S[2][3]
Molecular Weight 179.04 g/mol 259.95 g/mol [2][3]
Exact Mass 177.92003 Da257.846191 Da[2][4]
CAS Number 41731-33-341731-35-5[2][3]
Topological Polar Surface Area 67.2 ŲNot Available[2]
Hydrogen Bond Donor Count 1Not Available[2]
Hydrogen Bond Acceptor Count 3Not Available[2]

Experimental Protocols

Step 1: Synthesis of a Protected 2-Aminothiazole Intermediate

A plausible route to 2-Bromothiazol-4-amine involves the protection of the amine group, followed by selective bromination. For instance, a tert-butoxycarbonyl (Boc) protected intermediate, tert-butyl (2-aminothiazol-4-yl)carbamate, can be synthesized and then utilized for further reactions.

Step 2: Synthesis of 2-Amino-4-bromothiazole

The synthesis of the target compound can be achieved via a "halogen dance" rearrangement from a protected 5-bromothiazole precursor.

Materials:

  • tert-butyl (4-bromothiazol-2-yl)carbamate

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • A solution of tert-butyl (4-bromothiazol-2-yl)carbamate (1 equivalent) in dichloromethane is stirred at room temperature.

  • Trifluoroacetic acid is added to the solution, and the mixture is stirred for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between saturated aqueous sodium bicarbonate and dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-amino-4-bromothiazole.[5]

Step 3: Formation of the Hydrobromide Salt

To obtain the hydrobromide salt, the isolated 2-amino-4-bromothiazole free base would be dissolved in a suitable solvent and treated with hydrobromic acid.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the 2-aminothiazole scaffold is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6]

For instance, a related compound, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide, has been shown to exhibit anti-inflammatory effects by attenuating the NLRP3 inflammasome signaling pathway in microglial cells.[7][8] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases. Its activation leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. The diagram below illustrates a simplified workflow of the NLRP3 inflammasome activation pathway, which can be a target for therapeutic intervention by novel thiazole derivatives.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Microglial Cell cluster_inflammasome NLRP3 Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Signal 1 (Priming) Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1B Mature IL-1β Mature IL-18 Pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_gene->NLRP3 Translation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Secretion

Caption: Simplified workflow of the NLRP3 inflammasome signaling pathway.

The development and study of novel 2-aminothiazole derivatives, such as this compound, hold potential for the discovery of new therapeutic agents targeting a range of diseases. This technical guide serves as a foundational resource for researchers embarking on such investigations.

References

Physical and chemical properties of 2-bromo-1,3-thiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-bromo-1,3-thiazol-4-amine

Introduction

2-bromo-1,3-thiazol-4-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom and an amino group. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous pharmacologically active molecules, and the presence of the amino group and the bromine atom provides two distinct points for chemical modification. This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-bromo-1,3-thiazol-4-amine, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of 2-bromo-1,3-thiazol-4-amine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Core Properties
PropertyValueSource
IUPAC Name 2-bromo-1,3-thiazol-4-amine[1]
CAS Number 41731-33-3[1][2]
Molecular Formula C₃H₃BrN₂S[1][2]
Molecular Weight 179.04 g/mol [1][2]
Appearance Light yellow to brown solid[3]
Storage Keep in dark place, inert atmosphere, 2-8°C[2]
Computed Properties
PropertyValueSource
Monoisotopic Mass 177.92003 Da[1]
Topological Polar Surface Area 67.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1.6[1]
Rotatable Bond Count 0[1]

Spectroscopic Data

  • ¹H NMR: The proton on the thiazole ring would likely appear as a singlet. The chemical shift of the -NH₂ protons can vary (~0.5-5.0 ppm) and may appear as a broad signal due to hydrogen bonding and exchange.[4] The addition of D₂O would cause the -NH₂ signal to disappear, confirming its presence.[4]

  • ¹³C NMR: Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm region.[4] The carbon atoms of the thiazole ring will have distinct chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.

  • IR Spectroscopy: Primary amines like 2-bromo-1,3-thiazol-4-amine are expected to show two N-H stretching bands in the region of 3400-3500 cm⁻¹ due to asymmetric and symmetric vibrations.[4] A strong NH₂ scissoring absorption is also expected between 1550-1650 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Synthesis

The reactivity of 2-bromo-1,3-thiazol-4-amine is dominated by the nucleophilic amino group and the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions.

Reactivity Profile

The primary reactive sites of 2-bromo-1,3-thiazol-4-amine allow for a range of chemical transformations, making it a versatile intermediate for creating more complex molecules. The amino group can undergo acylation, alkylation, and diazotization reactions. The bromo-substituent is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, such as the Suzuki reaction.[5]

Caption: Chemical reactivity map for 2-bromo-1,3-thiazol-4-amine.

Experimental Protocols

4.2.1 General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common and direct method for preparing aminothiazole derivatives.[6] It involves the condensation of an α-haloketone with a thiourea. For 2-amino-4-substituted thiazoles, this typically involves reacting a substituted phenacyl bromide with thiourea.

Protocol:

  • Reaction Setup: Dissolve the appropriate α-halocarbonyl precursor and thiourea (1.2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reaction Execution: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] These reactions are often rapid, completing within minutes to a few hours.[6]

  • Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel to yield the pure aminothiazole product.[6][7]

G start Reactants: α-Halocarbonyl + Thiourea dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve react Stir at Room Temp or Reflux dissolve->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Workup: - Cool Mixture - Filter or Evaporate monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify end Pure 2-Aminothiazole Derivative purify->end

Caption: General workflow for Hantzsch aminothiazole synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-1,3-thiazol-4-amine is not detailed in the search results, data for closely related brominated aminothiazole and aminothiadiazole compounds indicate that it should be handled with care.

  • Hazard Classification: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They are also known to cause serious eye irritation and skin irritation.[8][9][10]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8][10]

    • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or spray.[8][9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[8]

    • First Aid (General):

      • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]

      • If on Skin: Wash with plenty of soap and water.[8][10]

      • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

      • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

Applications in Research and Development

2-aminothiazole derivatives are of significant interest in drug discovery. They are known to be ligands for various biological targets, including estrogen receptors and adenosine receptors.[6] The core structure is found in drugs with a wide range of activities, including antimicrobial, antiretroviral, and anticancer properties.[11] The ability to functionalize 2-bromo-1,3-thiazol-4-amine at both the amino and bromo positions makes it a key intermediate for generating libraries of novel compounds for biological screening. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a potent inhibitor of KPNB1 with anticancer activity, utilizes a 2-aminothiazole scaffold that undergoes a Suzuki reaction.[5]

References

Navigating the Physicochemical Landscape of 2-Bromothiazol-4-amine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties is a prerequisite for any experimental work. Key computed properties for the free base, 2-Bromothiazol-4-amine, are summarized below. These parameters can offer initial insights into the potential solubility behavior of its hydrobromide salt.

PropertyValueSource
Molecular Formula C₃H₃BrN₂SPubChem[1]
Molecular Weight 179.04 g/mol PubChem[1]
XLogP3-AA (Lipophilicity) 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 67.2 ŲPubChem[1]

The hydrobromide salt, 2-Bromothiazol-4-amine hydrobromide (CAS: 41731-35-5), has a molecular weight of 259.95 g/mol .[2] The presence of the hydrobromide salt form is generally intended to improve aqueous solubility compared to the free base.

Solubility Profile: An Experimental Approach

Quantitative solubility data for this compound in various solvents is not currently published. Therefore, experimental determination is necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, and dimethyl sulfoxide (DMSO)).

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, PBS pH 7.4, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

    • Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered supernatant from the saturated solutions by HPLC.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental DataExperimental Data
PBS (pH 7.4)25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitation Agitate at Constant Temperature (24-48h) prep_solvent->agitation sampling Collect Supernatant agitation->sampling filtration Filter (0.22 µm) sampling->filtration analysis HPLC Analysis filtration->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Calibration Curve calibration->calculation

Workflow for Solubility Determination

Biological Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: The 2-aminothiazole core is a well-established pharmacophore in oncology.[3]

  • Antimicrobial: This scaffold is a cornerstone in the development of antimicrobial agents.[3]

  • Anti-inflammatory: Certain 2-aminobenzothiazole derivatives have shown significant anti-inflammatory activity.[4]

  • Antiviral: The versatility of the 2-aminothiazole structure has led to the development of compounds with antiviral properties.[5]

The presence of a bromine atom and an amine group on the thiazole ring of this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Logical Relationship in Drug Discovery

The development of new drugs based on the 2-aminothiazole scaffold typically follows a logical progression from initial synthesis to biological evaluation.

G Drug Discovery Pathway for 2-Aminothiazole Derivatives start 2-Bromothiazol-4-amine Hydrobromide (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification solubility Solubility & Physicochemical Screening purification->solubility in_vitro In Vitro Biological Assays (e.g., Anticancer, Antimicrobial) solubility->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies lead_opt->in_vivo

Drug Discovery Pathway

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. The established biological importance of the 2-aminothiazole scaffold underscores the potential of this compound as a valuable intermediate in drug discovery and development. The provided protocols and workflows are intended to support researchers in their efforts to characterize this and similar molecules for therapeutic applications.

References

An In-depth Technical Guide on the Spectral Data of 2-Bromothiazol-4-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Bromothiazol-4-amine hydrobromide, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public spectral data for the hydrobromide salt, this document presents predicted data based on the known spectral characteristics of the free amine, 2-Bromothiazol-4-amine, and related compounds. The guide includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. It is important to note that the presence of the hydrobromide salt will influence the spectral features, particularly in NMR and IR spectroscopy, due to the protonation of the amine group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentNotes
~6.5 - 7.0Singlet1HThiazole C5-HThe exact shift may vary depending on the solvent.
~7.5 - 8.5Broad Singlet3H-NH₃⁺Exchangeable with D₂O. The protonation of the amine group to form an ammonium salt will likely cause a significant downfield shift compared to the free amine's -NH₂ protons (which would appear around 5.3 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)AssignmentNotes
~150 - 160C4-NH₃⁺The carbon attached to the protonated amine is expected to be deshielded.
~135 - 145C2-BrThe carbon bearing the bromine atom.
~100 - 110C5The sole carbon with a hydrogen atom attached.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3200 - 3400Strong, BroadN-H stretchThe stretching of the N-H bonds in the ammonium group (-NH₃⁺) will likely appear as a broad band.
~1600 - 1650MediumN-H bendThe bending vibration of the ammonium group.
~1500 - 1550MediumC=N stretchThiazole ring vibration.
~1300 - 1400MediumC-N stretch
~600 - 700StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretationNotes
178/180[M+H]⁺ of free amineThe molecular ion peak of the free amine (2-Bromothiazol-4-amine) would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units. The hydrobromide salt itself is not typically observed directly in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial, and for a hydrobromide salt, a polar solvent is necessary.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition: Obtain a one-dimensional proton NMR spectrum using a standard pulse sequence. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.[1]

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum with proton decoupling. A larger sample quantity (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio.[1]

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or as a Nujol mull.[3]

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3][4]

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[5]

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt plates should be taken and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.[6]

  • Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).[7] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Bromothiazol-4-amine Hydrobromide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Isotopic Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for the spectral analysis of this compound.

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a variety of therapeutic agents. Its prevalence in clinically approved drugs and numerous investigational compounds underscores its importance as a "privileged structure" in drug design and development. This technical guide provides a comprehensive review of the 2-aminothiazole core, focusing on its role in anticancer and antimicrobial chemotherapy, detailing synthetic protocols, presenting quantitative biological data, and illustrating key signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and pharmacokinetic properties to target a wide range of cellular processes and disease states.

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents. Numerous derivatives have exhibited potent cytotoxic effects against a wide array of human cancer cell lines. The primary mechanisms of action for these compounds often involve the inhibition of key enzymes in cellular signaling pathways that are dysregulated in cancer, such as protein kinases.

Data Presentation: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminothiazole derivatives against various cancer cell lines, showcasing the scaffold's potential in oncology.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Dasatinib (BMS-354825)Pan-Src/Abl Kinase InhibitorK562 (Leukemia)<0.001[2]
Compound 1 Aurora Kinase A InhibitorHCT116 (Colon)0.079[3]
Compound 2 VEGFR-2 InhibitorHCT-116 (Colon)5.61[4]
Compound 3 PI3Kα InhibitorMCF-7 (Breast)0.013[5]
Compound 4 Hec1/Nek2 InhibitorHeLa (Cervical)0.05[1]
Compound 5 CDK2 InhibitorA2780 (Ovarian)0.001-0.01[6]
Compound 6 Allosteric CK2α Inhibitor786-O (Renal)0.6[7]
Antimicrobial Activity

The 2-aminothiazole core is also a key component in the development of new antimicrobial agents. Derivatives have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

Data Presentation: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microorganisms.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Thiazolyl-thiourea 1 Staphylococcus aureus4-16[8]
Thiazolyl-thiourea 2 Staphylococcus epidermidis4-16[8]
Compound 7 Bacillus subtilis50-100[9]
Compound 8 Escherichia coli50-100[9]
Compound 9 Candida albicans50-100[9]
Compound 10 Aspergillus niger50-100[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10][11]

General Protocol for Hantzsch Thiazole Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and a thiourea derivative (1.1-1.5 equivalents) in a suitable solvent such as ethanol or methanol.[12]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 65-70°C) with stirring for a period ranging from 30 minutes to several hours, depending on the specific substrates.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[10][12]

  • Precipitation and Filtration: The 2-aminothiazole product, which is often poorly soluble in water, will precipitate out of the aqueous solution. The solid product is then collected by vacuum filtration using a Buchner funnel.[10]

  • Washing and Drying: The collected solid is washed with cold deionized water to remove any inorganic salts and then dried, for instance, by air-drying on a watch glass or in a vacuum oven.[12]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminothiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) should be included. The final volume in each well should be kept constant.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization of Formazan: Carefully remove the culture medium from the wells. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 620-630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Analysis of Apoptosis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it a valuable tool for investigating the molecular mechanisms of apoptosis.[5][14] Key markers of apoptosis include cleaved caspases (e.g., caspase-3) and cleaved poly (ADP-ribose) polymerase-1 (PARP-1).[5][14]

Protocol for Western Blotting for Apoptosis Markers:

  • Cell Lysis: After treating cells with the 2-aminothiazole derivative for the desired time, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[14] The intensity of the bands corresponding to the cleaved, active forms of apoptotic proteins will indicate the extent of apoptosis induction.

Signaling Pathways and Mechanisms of Action

Many 2-aminothiazole derivatives exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways targeted by these compounds.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product alpha_haloketone α-Haloketone sn2 S-Nucleophilic Attack (SN2) alpha_haloketone->sn2 thiourea Thiourea Derivative thiourea->sn2 cyclization Intramolecular Cyclization sn2->cyclization Forms Hydroxythiazoline Intermediate dehydration Dehydration cyclization->dehydration aminothiazole 2-Aminothiazole Core dehydration->aminothiazole

Caption: General workflow of the Hantzsch Thiazole Synthesis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PLCg->Ras_Raf_MEK_ERK Activates Proliferation Endothelial Cell Proliferation & Migration Ras_Raf_MEK_ERK->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Aurora Kinase-Mediated Mitotic Progression

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, leading to chromosomal instability.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Regulates Spindle Spindle Assembly AuroraA->Spindle Regulates Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

References

The Synthetic Versatility of 2-Bromothiazole: A Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, with the 2-bromothiazole system serving as a highly versatile and pivotal building block for molecular innovation. Its unique electronic properties and the strategic placement of the bromine atom allow for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the reactivity profile of 2-bromothiazole, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of 2-bromothiazole is governed by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms within the thiazole ring. This electronic pull renders the carbon atoms, particularly C2 and C5, susceptible to various chemical modifications. The carbon-bromine bond at the C2 position is the primary site for a multitude of reactions, including nucleophilic aromatic substitutions and a wide range of transition-metal-catalyzed cross-coupling reactions.

Key Chemical Transformations of 2-Bromothiazole

The synthetic utility of 2-bromothiazole is vast. Below, we delve into the most critical reactions, providing both mechanistic insights and practical experimental guidance.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction is particularly effective with strong nucleophiles and can be a direct method for introducing a variety of functional groups.[1]

General Workflow for Nucleophilic Aromatic Substitution:

reagents 2-Bromothiazole + Nucleophile + Base solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->solvent Dissolve heating Heating (80-150 °C) solvent->heating React workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (e.g., Chromatography) workup->purification product 2-Substituted Thiazole purification->product

Caption: General workflow for SNAr reactions of 2-bromothiazole.

Experimental Protocol: Classical SNAr with an Amine

  • Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromothiazole (1.0 equivalent), the desired amine (1.0-1.5 equivalents), and a suitable base (2.0-3.0 equivalents).[1]

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO.[1]

  • Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the amine's reactivity.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. If inorganic salts have precipitated, filter the mixture.[1]

  • Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the functionalization of heteroaromatic compounds. 2-Bromothiazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling 2-bromothiazole with boronic acids or their esters.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate [R-Pd(II)L2-R']+ pd2_halide->pd2_boronate Transmetalation (R'-B(OR)2, Base) product_complex R-R'-Pd(0)L2 pd2_boronate->product_complex Reductive Elimination product_complex->pd0 Product Release (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with an Arylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[3]

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., a biarylphosphine, 3 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add an anhydrous solvent, such as 1,4-dioxane (3 mL).[3]

  • Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Brominated Heterocycles

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-(CF₃)₂-PhBr2-PyridylboronatePd₂(dba)₃ (1.5)1 (3.0)K₃PO₄Dioxane1101282
24-Anisole-Br2-PyridylboronatePd₂(dba)₃ (1.5)1 (3.0)K₃PO₄Dioxane1101274
35-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (1.5)1 (3.0)K₃PO₄Dioxane1101291
44-Bromoisoquinoline2-PyridylboronatePd₂(dba)₃ (1.5)1 (3.0)K₃PO₄Dioxane1101282
Data adapted from analogous systems and should be considered as a guide for optimization.[3]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-bromothiazole and a terminal alkyne, a key transformation for accessing conjugated systems.[4]

Experimental Protocol: Sonogashira Coupling of 2-Bromothiazole with a Terminal Alkyne

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 equivalent) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine).[5][6]

  • Reaction Conditions: Stir the reaction at room temperature or heat as required.[4]

  • Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, quench with saturated aqueous ammonium chloride solution, extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Table 2: Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTempYield (%)
13-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5)-DABCOMeCNRTGood
23-BromothiophenePhenylacetylene(AllylPdCl)₂ (2.5)-DABCOMeCNRTGood
32-BromoxylenePhenylacetylene(AllylPdCl)₂ (2.5)-DABCOMeCNRTExcellent
Data from analogous systems, highlighting the potential for copper-free conditions.

The Heck reaction facilitates the coupling of 2-bromothiazole with alkenes to form substituted alkenes.[7]

Experimental Protocol: Heck Reaction of 2-Bromothiazole with an Alkene

  • Reaction Setup: In a sealable reaction tube, combine 2-bromothiazole (1.0 equivalent), the alkene (1.1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or Na₂CO₃, 2-3 equivalents).[7]

  • Solvent: Add an anhydrous solvent such as DMF or acetonitrile.[8]

  • Reaction Conditions: Seal the tube and heat to 80-140 °C.[8]

  • Work-up and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.

General Workflow for a Green Heck Reaction Protocol:

reagents Aryl bromide (1 equiv) Alkene (1 equiv) Et4NCl (3 equiv) AcONa (2.5 equiv) Pd EnCat®40 (0.8 mol%) solvent Ethanol (2 mL) reagents->solvent Disperse mw_heating Microwave Irradiation 140°C, 30 min solvent->mw_heating React workup Drying & Solubilization mw_heating->workup purification Purification workup->purification product Substituted Alkene purification->product

Caption: A green chemistry workflow for the Heck reaction using microwave irradiation.[8]

This reaction is a powerful tool for the synthesis of 2-aminothiazole derivatives through the palladium-catalyzed coupling of 2-bromothiazole with amines.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst, a suitable ligand, and a base (e.g., NaOt-Bu).

  • Reagent Addition: Remove the tube from the glovebox and add anhydrous, degassed solvent under a positive pressure of argon. Add 2-bromothiazole (1.0 equivalent) followed by the amine (1.2 equivalents) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath (typically 80-110 °C). Stir for 4-24 hours.

  • Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, concentrate, and purify by column chromatography.

Metal-Halogen Exchange and Grignard Reagent Formation

The bromine atom of 2-bromothiazole can be exchanged with a metal, typically lithium or magnesium, to generate a potent nucleophilic organometallic species. This intermediate can then be reacted with various electrophiles.[10]

Logical Flow of Metal-Halogen Exchange and Subsequent Reaction:

start 2-Bromothiazole exchange Metal-Halogen Exchange (e.g., n-BuLi or Mg) start->exchange intermediate 2-Thiazolyl-metal (Li or MgBr) exchange->intermediate electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) intermediate->electrophile Nucleophilic Attack quench Aqueous Quench electrophile->quench product Functionalized Thiazole quench->product

Caption: Logical sequence for metal-halogen exchange and reaction with an electrophile.

Experimental Protocol: Lithium-Halogen Exchange and Reaction with an Aldehyde

  • Reaction Setup: Dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.[11]

  • Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. Stir at this temperature for 30 minutes.[11]

  • Electrophile Addition: Add the aldehyde (1.1 equivalents) dropwise at -78 °C and allow the reaction to warm to room temperature.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Experimental Protocol: Grignard Reagent Formation and Reaction

  • Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings. A crystal of iodine can be added to initiate the reaction.[12]

  • Reagent Addition: Add a solution of 2-bromothiazole in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.[12]

  • Grignard Formation: Once initiated, the reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is usually refluxed to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The freshly prepared Grignard reagent is then cooled and reacted with an electrophile as described in the lithium-halogen exchange protocol.

Regioselectivity in Dibromothiazole Systems

For substrates like 2,5-dibromothiazole, the regioselectivity of substitution is a critical consideration. The C2 position is generally more electron-deficient, making it more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions.[11] Conversely, the C5 position is more electron-rich and is the preferred site for electrophilic substitution.[11] Selective functionalization at the C5 position can often be achieved through metal-halogen exchange at low temperatures.[11]

Conclusion

2-Bromothiazole is a cornerstone for synthetic chemists, offering a gateway to a vast chemical space. A thorough understanding of its reactivity profile, including nucleophilic aromatic substitution, a diverse array of cross-coupling reactions, and metal-halogen exchange, is paramount for its effective utilization in the design and synthesis of complex molecules. The protocols and data presented in this guide serve as a comprehensive resource for researchers, enabling the strategic and efficient application of 2-bromothiazole in drug discovery and materials science.

References

A Technical Deep Dive: Unraveling the Key Differences Between 4-Bromo and 5-Bromo Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs. The introduction of a bromine atom onto this privileged scaffold at either the 4- or 5-position dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the core distinctions between 4-bromo and 5-bromo aminothiazoles, offering a comparative framework for researchers engaged in drug discovery and development.

Physicochemical Properties: A Tale of Two Isomers

The position of the bromine atom on the aminothiazole ring subtly alters the molecule's electronic distribution and steric profile, leading to tangible differences in its physical and chemical characteristics. While comprehensive experimental data for a direct comparison of the parent 4-bromo-2-aminothiazole and 5-bromo-2-aminothiazole is not extensively documented in a single source, we can infer key differences based on the general principles of organic chemistry and data from substituted analogs.

Property4-Bromo Aminothiazole Derivatives5-Bromo Aminothiazole DerivativesKey Differences & Implications
Melting Point (°C) Varies with substitution. For example, 4-(4-Bromophenyl)-thiazol-2-amine has a melting point of 165-168 °C.[1]Generally a solid at room temperature. 2-Amino-5-bromo-4-methylthiazole has a melting point of 105-108.5 °C (with decomposition).[2] 2-Amino-5-bromothiazole has a melting point of 165 °C (decomposes).[3]The position of the bromine and other substituents significantly impacts the crystal lattice energy and thus the melting point.
Boiling Point (°C) (Predicted) 4-Bromo-α-oxo-2-thiazoleacetic acid has a predicted boiling point of 421.0 ± 37.0 °C.[4]2-Amino-5-bromo-4-methylthiazole has a predicted boiling point of 298.3 °C.[2]The electronic environment influenced by the bromine's position affects intermolecular forces, leading to different boiling points.
pKa (Predicted) Not readily available in searched literature.2-Amino-5-bromo-4-methylthiazole has a predicted pKa of 4.55 ± 0.10.[2]The electron-withdrawing nature of the bromine atom influences the basicity of the amino group and the nitrogen atom in the thiazole ring. The proximity of the bromine to these nitrogen atoms in the 4-position is expected to have a more pronounced effect on pKa compared to the 5-position.
Solubility Sparingly soluble in water, better solubility in organic solvents like DMSO.[2]Sparingly soluble in water, soluble in polar organic solvents.[5]The overall polarity of the molecule, influenced by the bromine's position, dictates its solubility in various solvents.
Molecular Weight ( g/mol ) 179.04 (for C3H3BrN2S)[6]179.04 (for C3H3BrN2S)[7][8]Isomers have the same molecular weight.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of 4-bromo and 5-bromo aminothiazoles typically relies on variations of the Hantzsch thiazole synthesis, followed by or preceded by bromination. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity.

Synthesis of 4-Bromo Aminothiazoles

The synthesis of 4-bromo aminothiazoles often involves the use of a brominated α-haloketone or an equivalent synthon in the Hantzsch synthesis.

G cluster_0 Hantzsch Thiazole Synthesis for 4-Bromo Aminothiazoles alpha_bromo_ketone α,α-Dibromo Ketone or α-Bromo-α'-haloketone aminothiazole 4-Bromo-2-aminothiazole alpha_bromo_ketone->aminothiazole Reaction with thiourea Thiourea thiourea->aminothiazole

Caption: General workflow for the synthesis of 4-bromo aminothiazoles.

Synthesis of 5-Bromo Aminothiazoles

5-Bromo aminothiazoles are commonly synthesized by the direct bromination of a pre-formed 2-aminothiazole ring. This reaction is an electrophilic aromatic substitution, where the bromine is directed to the electron-rich C5 position.

G cluster_0 Synthesis of 5-Bromo Aminothiazoles via Bromination aminothiazole_precursor 2-Aminothiazole bromo_aminothiazole 5-Bromo-2-aminothiazole aminothiazole_precursor->bromo_aminothiazole Reaction with brominating_agent Brominating Agent (e.g., Br2, NBS) brominating_agent->bromo_aminothiazole

Caption: General workflow for the synthesis of 5-bromo aminothiazoles.

Chemical Reactivity: A Positional Paradigm

The location of the bromine atom is a critical determinant of the subsequent reactivity of the aminothiazole ring. This is particularly evident in cross-coupling reactions, which are pivotal for generating molecular diversity in drug discovery.

5-Bromo Aminothiazoles as Versatile Building Blocks: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][9] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at this position, making 5-bromo aminothiazoles highly valuable synthetic intermediates.[9][10]

Reactivity of 4-Bromo Aminothiazoles: While the bromine at the 4-position can also participate in cross-coupling reactions, its reactivity can be different from that of the 5-bromo isomer. The electronic environment and potential for steric hindrance can influence the reaction conditions required and the achievable yields.

G cluster_0 Reactivity in Suzuki Coupling 5_bromo 5-Bromo Aminothiazole product_5_sub 5-Substituted Aminothiazole 5_bromo->product_5_sub Highly Facile 4_bromo 4-Bromo Aminothiazole product_4_sub 4-Substituted Aminothiazole 4_bromo->product_4_sub Generally Feasible boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product_5_sub boronic_acid->product_4_sub pd_catalyst Pd Catalyst pd_catalyst->product_5_sub pd_catalyst->product_4_sub

Caption: Comparative reactivity of bromo aminothiazoles in Suzuki coupling.

Biological Activity: The Impact of Bromine Placement

The 2-aminothiazole core is a well-established pharmacophore in oncology, with derivatives exhibiting a range of biological activities including anticancer and antimicrobial effects.[9][11] The position of the bromine atom can significantly modulate this activity, influencing the molecule's ability to interact with biological targets.

  • Anticancer Activity: The introduction of a bromine atom at the 5-position, often coupled with other substituents, has been shown to result in moderate to good antitumor activities.[11][12] For instance, 5-bromo-2-aminothiazole derivatives have shown cytotoxic activity against lung and glioma cancer cell lines.[12] Similarly, 4-substituted-2-aminothiazoles, including those with a bromophenyl group at the 4-position, have demonstrated promising anticancer potential.[13] A direct comparative study of otherwise identical 4- and 5-bromo analogs is needed to definitively establish the superior regioisomer for a given target.

  • Antimicrobial Activity: The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[11] Both 4- and 5-bromo aminothiazole derivatives have been investigated for their antibacterial and antifungal properties. The lipophilicity conferred by the bromine atom can enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.[11]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by bromo-aminothiazole derivatives, such as protein kinases, which are often dysregulated in cancer.

G cluster_0 Hypothetical Kinase Inhibition Pathway Bromo_AT 4/5-Bromo Aminothiazole Derivative Kinase Protein Kinase (e.g., Src, Abl) Bromo_AT->Kinase Inhibits P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival P_Substrate->Cell_Proliferation Promotes

Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocols

General Procedure for the Synthesis of 5-Bromo-2-aminothiazoles by Bromination of 2-Aminothiazoles

This protocol is a general representation based on methods described in the literature.[14]

Materials:

  • 2-Aminothiazole derivative

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane (DCM), Acetic Acid)

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-aminothiazole derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., a solution of Br₂ in the same solvent) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a 10% sodium thiosulfate solution.

  • Neutralize the reaction mixture by carefully adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-aminothiazoles

This protocol is a generalized procedure based on established methods for Suzuki coupling.[2]

Materials:

  • 5-Bromo-2-aminothiazole derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 5-bromo-2-aminothiazole derivative, the boronic acid, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The distinction between 4-bromo and 5-bromo aminothiazoles extends beyond a simple positional isomerism. The placement of the bromine atom fundamentally dictates the synthetic accessibility, chemical reactivity, and ultimately, the biological activity profile of these important heterocyclic compounds. While 5-bromo aminothiazoles have emerged as highly versatile intermediates for the synthesis of diverse compound libraries due to their favorable reactivity in cross-coupling reactions, 4-bromo aminothiazoles also represent a valuable, albeit sometimes more challenging, platform for drug design. A thorough understanding of these key differences is paramount for researchers aiming to rationally design and synthesize novel 2-aminothiazole-based therapeutics with optimized efficacy and pharmacological properties. Further head-to-head comparative studies of these isomers are warranted to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

In-Depth Technical Guide on the Safety and Handling of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for brominated thiazoles, a class of heterocyclic compounds widely utilized in pharmaceutical research and development. Due to their inherent reactivity and potential biological effects, a thorough understanding of their safe handling, storage, and disposal is paramount for ensuring laboratory safety and minimizing health risks.

Physicochemical and Toxicological Data

The following tables summarize key physicochemical properties and available toxicological data for representative brominated thiazoles. This information is essential for conducting risk assessments and implementing appropriate safety measures.

Table 1: Physicochemical Properties of Selected Brominated Thiazoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Flash Point (°C)Density (g/mL)
2-Bromothiazole3034-53-5C₃H₂BrNS164.02171N/ADoes not flash1.82 @ 25°C
5-Bromothiazole3034-55-7C₃H₂BrNS164.03N/AN/A76.7 (closed cup)1.835 @ 25°C
2,4-Dibromothiazole4175-77-3C₃HBr₂NS242.92N/A80-84Not applicableN/A
2,5-Dibromothiazole4175-78-4C₃HBr₂NS242.92N/A45-49110 (closed cup)N/A

Table 2: Acute Toxicity Data for Brominated Thiazoles

Compound NameSpeciesRoute of ExposureLD50/LC50Reference
N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazineSyrian HamsterOral1000 mg/kg[1]
Tetrabutyl phosphonium bromideRabbit (male)Dermal700 mg/kg[2]
Tetrabutyl phosphonium bromideRabbit (female)Dermal850 mg/kg[2]

Table 3: In Vitro Cytotoxicity of Selected Brominated Thiazole Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
Thiazole derivative with bromide substitution (4b)MCF-7 (Breast Cancer)31.5 ± 1.91[3]
Thiazole derivative with bromide substitution (4b)HepG2 (Liver Cancer)51.7 ± 3.13[3]
Phthalimide derivative with bromine moiety (5c)MDA-MB-468 (Breast Cancer)< 1[4]
Phthalimide derivative with bromine moiety (5k)MDA-MB-468 (Breast Cancer)< 1[4]

Hazard Identification and Personal Protective Equipment (PPE)

Brominated thiazoles are generally classified as hazardous substances. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[5]

  • Respiratory Irritation: Inhalation of vapors or dusts may irritate the respiratory tract.[5]

  • Harmful if Swallowed: Oral ingestion can be toxic.[6]

  • Potential for Allergic Skin Reaction: Some derivatives may cause skin sensitization.[7]

To mitigate these risks, the following personal protective equipment is mandatory when handling brominated thiazoles:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A laboratory coat and, where appropriate, an apron or coveralls.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the potential for inhalation exists and a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Experimental Protocols

General Handling and Storage

Workflow for Safe Handling:

G start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Compound in a Contained Manner fume_hood->weighing transfer Transfer Compound Carefully (e.g., using a powder funnel) weighing->transfer reaction Set up Reaction Apparatus Securely transfer->reaction end End of Handling reaction->end

Caption: General workflow for handling brominated thiazoles.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Keep containers tightly closed and properly labeled.

  • For light-sensitive compounds, store in amber vials or in a dark location.

Quenching of Brominating Agents

Excess brominating agents, such as N-bromosuccinimide (NBS), must be quenched at the end of a reaction.

Protocol for Quenching Excess N-Bromosuccinimide (NBS):

  • Cool the Reaction: At the completion of the reaction, cool the mixture to room temperature.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9][10]

  • Quench the Reaction: Slowly add the quenching solution to the reaction mixture with vigorous stirring. Continue addition until the characteristic yellow or orange color of bromine disappears.

  • Extraction: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer the mixture to a separatory funnel.

  • Wash: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove succinimide), and finally with brine.[11]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

Workflow for Quenching NBS:

G start Reaction Complete cool Cool Reaction Mixture start->cool quench Add Saturated Na2S2O3 (aq) or NaHSO3 (aq) cool->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with Saturated NaHCO3 (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Caption: Workflow for quenching N-bromosuccinimide.

Emergency Procedures

First Aid
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Response

Logical Flow for Spill Response:

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (use absorbent dikes) ppe->contain absorb Absorb the Spill (vermiculite, sand) contain->absorb neutralize Neutralize Residue (5% Sodium Thiosulfate) absorb->neutralize collect Collect Waste in a Sealed Container neutralize->collect decontaminate Decontaminate Spill Area (soap and water) collect->decontaminate dispose Dispose of as Halogenated Organic Waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Logical flow for responding to a brominated thiazole spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately evacuate the area and restrict access. If the substance is volatile, ensure adequate ventilation (if safe to do so) or close off the area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[12]

  • Absorption: Carefully cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Neutralization: For small residual amounts, a 5-10% solution of sodium thiosulfate can be used to neutralize the brominated compound.[13]

  • Collection: Scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with soap and water. All cleaning materials should be collected as hazardous waste.[14]

  • Disposal: Dispose of all contaminated materials as halogenated organic waste.

Waste Disposal

All waste containing brominated thiazoles, including reaction residues, contaminated solvents, and cleaning materials, must be disposed of as hazardous waste.

Waste Disposal Workflow:

G start Generate Brominated Waste segregate Segregate Halogenated Waste from Non-Halogenated Waste start->segregate container Use a Designated, Labeled Halogenated Waste Container segregate->container liquid_waste Liquid Waste: Collect in a sealed, vented container container->liquid_waste solid_waste Solid Waste: Collect in a sealed, labeled bag or container container->solid_waste store Store Waste Container in a Ventilated Area liquid_waste->store solid_waste->store disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service store->disposal end Waste Disposed disposal->end

Caption: Workflow for the disposal of brominated thiazole waste.

Key Disposal Principles:

  • Segregation: Do not mix brominated organic waste with non-halogenated organic waste. Combustion of mixed waste can produce toxic byproducts like brominated dioxins.[15]

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

  • Containers: Use appropriate, sealed, and chemically resistant containers. For flammable waste, store in a flammable liquids cabinet.[15]

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By adhering to these safety and handling precautions, researchers can minimize the risks associated with working with brominated thiazoles and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the particular brominated thiazole being used for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes: Synthesis of 2-Amino-5-bromothiazole Hydrobromide from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-amino-5-bromothiazole hydrobromide, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis is a two-step process beginning with the Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate from thiourea, followed by electrophilic bromination of the thiazole ring.

The initial step involves the condensation reaction of thiourea with an α-halo carbonyl compound.[1][2] For the synthesis of the parent 2-aminothiazole, a suitable reactant is chloroacetaldehyde or its equivalent. This reaction proceeds via a cyclization mechanism to form the thiazole ring.

The second step is the regioselective bromination of the 2-aminothiazole. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, with the C5 position being the most reactive site. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid.[3] Careful control of the reaction conditions, such as temperature, is crucial to prevent over-bromination and other side reactions.[3] The final product is typically isolated as a hydrobromide salt.

This protocol is intended for researchers and professionals in organic synthesis and drug development, providing a clear and reproducible method for the preparation of this important building block.

Experimental Protocols

Step 1: Synthesis of 2-Aminothiazole

This procedure is adapted from the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.[1][2]

Materials:

  • Thiourea

  • Chloroacetaldehyde (50% aqueous solution) or 1,2-dichloro-1-ethoxyethane

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • To this solution, add chloroacetaldehyde (1.0 eq) dropwise at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude 2-aminothiazole will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • Dry the product under vacuum to obtain 2-aminothiazole. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent if higher purity is required.

Step 2: Synthesis of 2-Amino-5-bromothiazole Hydrobromide

This procedure describes the electrophilic bromination of 2-aminothiazole at the C5 position.

Materials:

  • 2-Aminothiazole (from Step 1)

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.[4]

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2-aminothiazole solution while maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product, 2-amino-5-bromothiazole hydrobromide, will precipitate from the reaction mixture.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted bromine and acetic acid.

  • Dry the product under vacuum to yield 2-amino-5-bromothiazole hydrobromide as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromothiazole hydrobromide.

StepReactant 1Reactant 2SolventTemperatureReaction TimeYield
1. Synthesis of 2-Aminothiazole ThioureaChloroacetaldehydeEthanolReflux2-3 hours~70-85%
2. Synthesis of 2-Amino-5-bromothiazole Hydrobromide 2-AminothiazoleBromine (Br₂)Glacial Acetic Acid0-10 °C then RT2-3 hours~80-90%

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Aminothiazole cluster_step2 Step 2: Synthesis of 2-Amino-5-bromothiazole Hydrobromide start1 Dissolve Thiourea in Ethanol add_chloro Add Chloroacetaldehyde start1->add_chloro dropwise reflux Reflux (2-3 hours) add_chloro->reflux neutralize Neutralize with NaHCO3 solution reflux->neutralize cool to RT filter1 Filter and Wash neutralize->filter1 dry1 Dry Product filter1->dry1 product1 2-Aminothiazole dry1->product1 start2 Dissolve 2-Aminothiazole in Acetic Acid product1->start2 Intermediate cool Cool to 0-5 °C start2->cool add_br2 Add Br2 in Acetic Acid cool->add_br2 dropwise stir Stir at RT (1-2 hours) add_br2->stir filter2 Filter and Wash with Diethyl Ether stir->filter2 dry2 Dry Product filter2->dry2 product2 2-Amino-5-bromothiazole Hydrobromide dry2->product2

Caption: Experimental workflow for the two-step synthesis of 2-amino-5-bromothiazole hydrobromide.

References

Application Notes and Protocols for the Hantzsch Synthesis of 4-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Hantzsch thiazole synthesis, a robust and versatile method for the preparation of 4-substituted 2-aminothiazoles. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component. This method is widely utilized due to its reliability, operational simplicity, and the ready availability of starting materials.[2] The general reaction scheme is depicted below:

Scheme 1: General Hantzsch Thiazole Synthesis for 2-Aminothiazoles

The 4-position of the resulting 2-aminothiazole is determined by the 'R2' substituent of the α-haloketone. This allows for the synthesis of a diverse library of 4-substituted 2-aminothiazoles by varying the starting ketone. These compounds serve as crucial scaffolds in the development of therapeutic agents, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4]

Data Presentation: Synthesis of 4-Substituted 2-Aminothiazoles

The following tables summarize quantitative data from various literature sources for the Hantzsch synthesis of 4-substituted 2-aminothiazoles under different reaction conditions.

Table 1: Conventional Heating Conditions

α-Haloketone (Substituent at R)Thiourea DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromoacetophenone (Phenyl)ThioureaEthanol70256[5]
2-Bromo-1-(p-tolyl)ethanone (p-Tolyl)ThioureaEthanolReflux385[2]
2-Bromo-1-(4-methoxyphenyl)ethanone (4-Methoxyphenyl)ThioureaEthanolReflux2.590[2]
2-Bromo-1-(4-fluorophenyl)ethanone (4-Fluorophenyl)N-PhenylthioureaDioxane100470[6]
2-Bromo-1-(naphthalen-2-yl)ethanone (Naphthalen-2-yl)ThioureaEthanolReflux382[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652-3.579-90[7]
2-Bromo-1-(pyridin-2-yl)ethanone (Pyridin-2-yl)1-(Pyridin-3-yl)thioureaDMF702Not specified[5]

Table 2: Microwave-Assisted and Ultrasonic Irradiation Conditions

α-Haloketone (Substituent at R)Thiourea DerivativeConditionsSolventTimeYield (%)Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasMicrowaveMethanol8 min72-91[7]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesUltrasonic IrradiationEthanol/Water (1:1)1.5-2 h82-92[7]

Table 3: One-Pot Synthesis from Aryl Methyl Ketones

This approach involves an in situ α-bromination of the ketone followed by cyclization.

Aryl Methyl Ketone (Substituent at R)Thiourea DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acetophenone (Phenyl)ThioureaCuBr2Reflux288[2]
4'-Methoxyacetophenone (4-Methoxyphenyl)ThioureaCuBr2Reflux2.590[2]
4'-Fluoroacetophenone (4-Fluorophenyl)ThioureaCuBr2Reflux286[2]
2-Acetylnaphthalene (Naphthalen-2-yl)ThioureaCuBr2Reflux382[2]
Acetophenone (Phenyl)N-MethylthioureaCuBr2Reflux485[2]
Acetophenone (Phenyl)N-PhenylthioureaCuBr2Reflux480[2]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of 4-substituted 2-aminothiazoles via the Hantzsch reaction.

Protocol 1: General Procedure for the Synthesis of 4-Aryl-2-aminothiazoles from α-Bromoacetophenones

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Thiourea (1.0-1.5 eq)

  • Ethanol

  • Sodium carbonate (Na2CO3) solution (5%) or Sodium hydroxide (NaOH) solution (2M)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Buchner funnel and filter flask

  • Beaker

Procedure:

  • To a round-bottom flask, add the substituted 2-bromoacetophenone (1.0 eq) and ethanol.

  • Add thiourea (1.0-1.5 eq) to the solution.

  • Heat the mixture to reflux (approximately 70-80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Pour the cooled mixture into a beaker containing a 5% aqueous sodium carbonate solution or 2M NaOH to neutralize the hydrobromic acid formed during the reaction and precipitate the product.[5][8]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol or acetone.[5]

  • Dry the product in a desiccator or oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles from Aryl Methyl Ketones

Materials:

  • Substituted aryl methyl ketone (1.0 eq)

  • Thiourea or N-substituted thiourea (1.0-1.2 eq)

  • Copper(II) bromide (CuBr2) (1.0 eq)

  • Solvent (e.g., ethanol, dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • In a round-bottom flask, combine the aryl methyl ketone (1.0 eq), thiourea or N-substituted thiourea (1.0-1.2 eq), and copper(II) bromide (1.0 eq).[2]

  • Add the solvent (e.g., ethanol) to the flask.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and proceed with a similar workup as described in Protocol 1 to isolate and purify the product.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 2-Aminothiazole intermediate2->aminothiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow for Hantzsch Synthesis

A general workflow for the synthesis and purification of 4-substituted 2-aminothiazoles.

Experimental_Workflow start Start reactants Combine α-Haloketone and Thiourea in Solvent start->reactants reaction Heat to Reflux (2-4 hours) reactants->reaction workup Cool and Neutralize (e.g., with Na2CO3) reaction->workup filtration Filter to Collect Crude Product workup->filtration purification Recrystallize from Suitable Solvent filtration->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) BCR_ABL->Downstream Phosphorylation Cascade Src Src Family Kinases Src->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibition Dasatinib->Src Inhibition

References

Application Note: A Detailed Protocol for the Acylation of 2-Amino-4-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole moiety is a critical pharmacophore found in a wide array of biologically active compounds, including kinase inhibitors, antibiotics, and anti-inflammatory agents.[1][2] The acylation of the exocyclic amino group of 2-amino-4-bromothiazole is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse amide derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutics. Direct acylation can sometimes result in low yields and the formation of multiple products.[1][3] This document provides detailed protocols for the acylation of 2-amino-4-bromothiazole using common acylating agents like acyl chlorides and anhydrides, and presents a refined strategy involving a Boc-protected intermediate for cleaner reactions and improved yields.[1][3]

Experimental Protocols

Three common methods for the acylation of 2-amino-4-bromothiazole are presented below.

Method A: Acylation using Acetyl Chloride

This protocol describes the N-acetylation of 2-amino-4-bromothiazole using acetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 2-amino-4-bromothiazole

  • Acetyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-bromothiazole (1.0 eq) in dry THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of acetyl chloride (1.1 eq) in dry THF dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(4-bromothiazol-2-yl)acetamide by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Method B: Acylation using Acetic Anhydride

This method utilizes acetic anhydride as the acylating agent, often with a base catalyst like 4-DMAP (4-dimethylaminopyridine) for enhanced reactivity.

Materials:

  • 2-amino-4-bromothiazole

  • Acetic anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Triethylamine (Et₃N)

  • Dry Tetrahydrofuran (THF)

  • Standard work-up reagents as in Method A

Procedure:

  • Dissolve 2-amino-4-bromothiazole (1.0 eq) in dry THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Alternatively, perform an aqueous work-up and extraction as described in Method A.

  • Purify the product by recrystallization to obtain pure N-(4-bromothiazol-2-yl)acetamide.

Method C: Acylation via Boc-Intermediate (for Improved Yield and Purity)

Direct acylation of 2-amino-4-halothiazoles can lead to mixtures of mono- and bis-acylated products, resulting in low yields.[1][3] A more robust method involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by acylation and subsequent deprotection.

Procedure:

Step 1: Boc Protection

  • Synthesize or procure tert-butyl (4-bromothiazol-2-yl)carbamate. This intermediate is key to achieving a clean reaction.

Step 2: Acylation of Boc-Protected Amine

  • Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in dry THF.

  • Follow the acylation procedure from Method A or B. The bulky Boc group prevents diacylation and directs acylation to the desired nitrogen.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected acylated product from the previous step in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir the solution at room temperature for 2-4 hours.[2]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, evaporate the solvent and excess TFA under reduced pressure.

  • Neutralize the residue by partitioning it between an organic solvent (e.g., CH₂Cl₂) and a saturated aqueous NaHCO₃ solution.[2]

  • Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate to yield the final acylated product.[2]

Data Presentation

The following table summarizes typical reaction parameters for the acylation protocols. Yields are representative and may vary based on the specific substrate and reaction scale.

ParameterMethod A (Acyl Chloride)Method B (Anhydride)Method C (via Boc-Intermediate)
Substrate 2-amino-4-bromothiazole2-amino-4-bromothiazoletert-butyl (4-bromothiazol-2-yl)carbamate
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.1 eq)Acyl Chloride or Anhydride (1.1 eq)
Base / Catalyst Et₃N (1.2 eq)Et₃N (1.2 eq), DMAP (0.1 eq)Et₃N (1.2 eq)
Solvent Dry THFDry THFDry THF, then CH₂Cl₂/TFA for deprotection
Temperature 0 °C to RTRT to 60 °CRT (Acylation), RT (Deprotection)
Reaction Time 2 - 4 hours3 - 5 hours2-4h (Acylation), 2-4h (Deprotection)
Typical Yield Moderate to GoodModerate to GoodGood to Excellent[1][3]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the acylation of 2-amino-4-bromothiazole.

G cluster_prep Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve 2-Amino-4-bromothiazole in Dry Solvent Base 2. Add Base (e.g., Et3N) Reactants->Base Cool 3. Cool to 0 °C (for Acyl Chloride) Base->Cool Acylation 4. Add Acylating Agent (Acyl Chloride or Anhydride) Cool->Acylation Stir 5. Stir at Appropriate Temperature (Monitor by TLC) Acylation->Stir Quench 6. Quench Reaction (e.g., with Water) Stir->Quench Extract 7. Extract with Organic Solvent Quench->Extract Wash 8. Wash, Dry, and Concentrate Extract->Wash Purify 9. Purify Product (Recrystallization or Chromatography) Wash->Purify

Caption: General experimental workflow for the acylation of 2-amino-4-bromothiazole.

Safety and Characterization

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine and pyridine are flammable and have strong odors.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme caution.

Product Characterization: The final acylated product should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl stretch.

  • Melting Point: To assess the purity of the crystalline product.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromothiazol-4-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Bromothiazol-4-amine hydrobromide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key starting material for the synthesis of 2-aryl-4-aminothiazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The protocols outlined below are based on established methods for Suzuki couplings of heterocyclic halides and provide a solid foundation for reaction optimization and library synthesis.[2][3]

Introduction

The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[4] Functionalization at the 2-position of the thiazole ring via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR). The resulting 2-aryl-4-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[3] Its widespread use in both academic and industrial settings is attributed to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products 2_Bromothiazol_4_amine 2-Bromothiazol-4-amine hydrobromide Reaction_Arrow + 2_Bromothiazol_4_amine->Reaction_Arrow Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Reaction_Arrow 2_Aryl_4_aminothiazole 2-Aryl-4-aminothiazole Catalyst Reaction_Arrow->Catalyst Pd Catalyst, Base Solvent, Heat Catalyst->2_Aryl_4_aminothiazole

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if required, e.g., a biarylphosphine like SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • If using a liquid catalyst, add it at this stage.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-aminothiazole.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can serve as a guide for expected yields and reaction conditions for this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110892
33-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DMF120678
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001681
54-Acetylphenylboronic acidPdCl₂(dppf) (4)-Na₂CO₃DME/H₂O901088

Note: Yields are based on published data for similar substrates and may vary for this compound.

Application in Drug Discovery: Anticancer Activity

Derivatives of 2-aminothiazole are recognized for their potential as anticancer agents.[5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]

Signaling Pathway: Induction of Apoptosis

Many 2-aryl-4-aminothiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_cell Cancer Cell Drug 2-Aryl-4-aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Experimental Workflow: Evaluation of Anticancer Activity

A general workflow for evaluating the anticancer properties of newly synthesized 2-aryl-4-aminothiazole derivatives is outlined below. This typically involves in vitro assays to assess cytotoxicity and the mechanism of cell death.

Anticancer_Workflow Synthesis Synthesis of 2-Aryl-4-aminothiazole Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC₅₀ Value Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Mechanism_Study Further Mechanistic Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study

Caption: General experimental workflow for anticancer evaluation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and versatile route to a diverse library of 2-aryl-4-aminothiazole derivatives. These compounds are valuable scaffolds in drug discovery, particularly in the development of novel anticancer agents. The protocols and information presented in these application notes offer a comprehensive starting point for researchers to synthesize and evaluate this promising class of molecules.

References

Application Notes and Protocols for Stille Coupling Reactions with 4-Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille cross-coupling reaction utilizing 4-bromothiazole derivatives as key building blocks in organic synthesis. The thiazole moiety is a prominent scaffold in numerous biologically active compounds, making the functionalization of this heterocycle a critical process in medicinal chemistry and drug discovery. The Stille coupling offers a versatile and powerful method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of thiazole-containing molecules for screening and lead optimization.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] This reaction is widely employed in organic synthesis due to its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2] For drug development, these features are particularly advantageous as they allow for the late-stage functionalization of complex molecules.

4-Bromothiazole and its derivatives are valuable synthons, providing a handle for introducing aryl, heteroaryl, vinyl, and alkyl groups at the C4-position of the thiazole ring. The resulting 4-substituted thiazoles are precursors to a variety of compounds with therapeutic potential, including kinase inhibitors.[3][4]

Applications in Drug Discovery: Kinase Inhibitors

A significant application of 4-arylthiazole derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The Aurora kinases, a family of serine/threonine kinases, are essential for the regulation of mitosis.[1][5][6] Their overexpression is common in many human cancers, making them attractive targets for anticancer therapies.[5][6]

Compounds containing a 4-(thiazol-5-yl)pyrimidine scaffold have been identified as potent inhibitors of Aurora kinases A and B.[4] The synthesis of such molecules can be envisioned through a key Stille coupling step, where a 4-bromothiazole derivative is coupled with a pyrimidine-containing organostannane, or vice versa. The ability to readily synthesize a variety of analogs using this method is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Signaling Pathway: Aurora Kinase in Mitosis

The following diagram illustrates the central role of Aurora kinases in regulating the cell cycle, a pathway that is a key target for the thiazole derivatives synthesized via Stille coupling.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events Regulated by Aurora Kinases cluster_aurora Aurora Kinase Regulation cluster_inhibitor Therapeutic Intervention G2 G2 Phase M Mitosis G2->M Aurora_A Aurora A G2->Aurora_A G1 G1 Phase M->G1 Aurora_B Aurora B M->Aurora_B S S Phase G1->S S->G2 Centrosome_Separation Centrosome Separation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Thiazole_Inhibitor 4-Arylthiazole Derivative (via Stille Coupling) Thiazole_Inhibitor->Aurora_A Thiazole_Inhibitor->Aurora_B Stille_Workflow cluster_setup cluster_degas cluster_reaction cluster_workup cluster_purification cluster_analysis Setup Reaction Setup Degas Degassing Setup->Degas Reaction Reaction Degas->Reaction Workup Work-up Reaction->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis Setup_Details Combine 4-bromothiazole derivative, organostannane, solvent, and catalyst in a flame-dried flask under inert gas. Degas_Details Degas the reaction mixture by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles. Reaction_Details Heat the mixture to the specified temperature and monitor progress by TLC or LC-MS. Workup_Details Cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Purification_Details Purify the crude product by flash column chromatography. Analysis_Details Characterize the purified product by NMR, MS, and other spectroscopic methods.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Aminothiazole Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 2-aminothiazole scaffold. The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an ideal starting point for the design of potent and selective inhibitors.[2][3] This document outlines synthetic strategies, structure-activity relationships (SAR), and biological evaluation methods for several classes of 2-aminothiazole-based kinase inhibitors, including those targeting Src, Abl, CHK1, and CDK.

Overview of 2-Aminothiazole in Kinase Inhibition

The 2-aminothiazole core serves as a versatile scaffold for the development of inhibitors targeting a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4] Compounds incorporating this moiety frequently act as ATP-competitive inhibitors.[1] A prominent example is Dasatinib, a potent inhibitor of the Src family and Abl kinases, which is approved for the treatment of chronic myeloid leukemia (CML).[1][2][5][6] The discovery of Dasatinib began with the identification of 2-aminothiazole as a novel Src family kinase inhibitor template through screening of compound collections.[2][3][5][6] Subsequent optimization through iterative structure-activity relationship (SAR) studies led to the development of highly potent pan-Src inhibitors.[2][5][6]

Synthetic Methodologies

The primary and most common method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1][7] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or a related thioamide derivative.[1] Variations of this method and subsequent functional group manipulations allow for the synthesis of a diverse library of 2-aminothiazole derivatives.

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a core 2-aminothiazole structure, which can be further modified. A specific example is the synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate.[1]

Materials:

  • Thiourea

  • Ethyl 3-bromopyruvate

  • Ethanol

  • Ice water

Procedure:

  • Prepare a mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) in a round-bottom flask.[1]

  • Stir the reaction mixture and heat it to 70°C for 1 hour.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the cooled reaction mixture into ice water to precipitate the product.[1]

  • Collect the resulting precipitate by filtration and dry it under a vacuum.[1]

Synthesis of Dasatinib Precursors

The synthesis of more complex inhibitors like Dasatinib involves a multi-step process. A key step is the preparation of a substituted 2-aminothiazole core, followed by coupling with a side chain. The synthesis of an N-acylated 2-aminothiazole intermediate is a common strategy.

Protocol for N-Acylation of 2-Aminothiazole:

  • To a solution of the appropriate 2-aminothiazole-5-carboxylate in THF, add di-tert-butyl carbonate and 4-(N,N-dimethylamino)pyridine.[2]

  • Stir the mixture at room temperature to form the corresponding tert-butyl carbamate.

  • Saponify the ester to yield the carboxylic acid, which can then be coupled with various amines to introduce diversity.[2]

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory activities of representative 2-aminothiazole-based kinase inhibitors against their target kinases.

CompoundTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference(s)
Dasatinib (BMS-354825) Lck0.6-[2][5]
Src0.8-[2]
Abl< 1-[2]
Compound 12m Lck0.3-[2]
Src0.2-[2]
Compound 8n CHK14.25 ± 0.1042.10 ± 5.77 (MV-4-11 cells)[8]
24.16 ± 6.67 (Z-138 cells)[8]
Compound 27 CK2α6005000 (786-O cells, EC50)[9]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.[10]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (e.g., 2-aminothiazole derivative)

  • Positive control inhibitor (e.g., Dasatinib for Src kinase)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.[10]

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.[10]

  • Add the test compound or positive control to the respective wells. Include a no-inhibitor control.[10]

  • Initiate the kinase reaction by adding ATP.[10]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[10]

  • Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit according to the manufacturer's instructions.[10]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Cell Proliferation Assay

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MV-4-11, Z-138) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by 2-aminothiazole-based kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GF->RTK Src Src Family Kinases (Src, Lck, Fyn) RTK->Src Abl Abl Kinase RTK->Abl Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibitor->Abl

Caption: Simplified Src/Abl signaling pathway targeted by 2-aminothiazole inhibitors.

G DNA_Damage DNA Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM CHK1 Checkpoint Kinase 1 (CHK1) ATR_ATM->CHK1 CDC25 Cdc25 Phosphatases CHK1->CDC25 CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK Cell_Cycle Cell Cycle Arrest CDK->Cell_Cycle Inhibition of arrest Inhibitor 2-Aminothiazole CHK1 Inhibitor Inhibitor->CHK1

Caption: DNA damage response pathway involving CHK1, a target for 2-aminothiazole inhibitors.

Experimental Workflow

G Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification and Characterization Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition, IC50) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Purification->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and evaluation of 2-aminothiazole kinase inhibitors.

References

Application Notes and Protocols: 2-Bromothiazol-4-amine Hydrobromide as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs like Dasatinib.[1] This structural motif is a versatile template for the design of potent and selective therapeutic agents. 2-Bromothiazol-4-amine hydrobromide serves as a key building block for the synthesis of a diverse library of 2,4-disubstituted aminothiazole derivatives. These derivatives have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways, including protein kinases and inducing apoptosis.[2][3] The bromine atom at the 2-position and the amine group at the 4-position provide reactive handles for facile chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel anticancer agents.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative 2-aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideMultiple Cell LinesPotent KPNB1 inhibitor[2]
2 2-amino-4-phenylthiazole derivativeHT29 (Colon)2.01[4]
3 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA549 (Lung)0.16[4]
4 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinHepG2 (Liver)0.13[4]
5 2-amino-thiazole-5- carboxylic acid phenylamide derivativeK563 (Leukemia)16.3[4]
6 Thiazole derivative (Compound 4c)MCF-7 (Breast)2.57[4]
7 Thiazole derivative (Compound 4c)HepG2 (Liver)7.26[4]
8 Carbazole based 2,4-disubstituted thiazole (Compound 3b)Not Specified22.8[1]
9 2,4-disubstituted thiazole (PVS 03)MDAMB-231 (Breast)Not Specified (Best Activity)[5]

Experimental Protocols

Synthesis of a Representative Anticancer Agent: N-(2-chloro-6-methylphenyl)-4-(substituted)-thiazol-2-amine

This protocol describes a general, two-step synthesis of a 2,4-disubstituted aminothiazole derivative, a class of compounds with demonstrated anticancer activity. The synthesis starts with the Hantzsch thiazole synthesis using a substituted α-bromoketone and thiourea (which can be conceptually derived from this compound through retrosynthetic analysis or used in a related synthesis) followed by an amidation reaction.

Step 1: Hantzsch Thiazole Synthesis of 2-amino-4-(substituted)-thiazole [6][7]

  • Materials:

    • Substituted α-bromoketone (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol

    • Sodium bicarbonate (optional, for neutralization)

  • Procedure:

    • Dissolve the substituted α-bromoketone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

    • The crude product can be neutralized with a saturated solution of sodium bicarbonate if necessary.

    • The resulting 2-amino-4-(substituted)-thiazole can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Amidation to N-(2-chloro-6-methylphenyl)-4-(substituted)-thiazol-2-amine [8]

  • Materials:

    • 2-amino-4-(substituted)-thiazole (1.0 eq)

    • 2-chloro-6-methylaniline (1.1 eq)

    • Pyridine (as a base)

    • Anhydrous Tetrahydrofuran (THF)

    • 3-ethoxyacryloyl chloride (or a similar acylating agent)

  • Procedure:

    • To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (1.1 eq) and pyridine in anhydrous THF, slowly add 3-ethoxyacryloyl chloride.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • To this mixture, add the 2-amino-4-(substituted)-thiazole (1.0 eq).

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment: MTT Assay[9][10][11]

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining[12][13]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with the test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Kinase Inhibition Assay: Src Kinase[10][12]

This protocol describes an in vitro assay to determine the inhibitory effect of the synthesized compounds on Src kinase activity.

  • Materials:

    • Recombinant active c-Src kinase

    • Src kinase peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound (dissolved in DMSO)

    • ATP

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase buffer.

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of Src kinase diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Diagrams

G cluster_synthesis Synthetic Workflow 2-Bromothiazol-4-amine_Hydrobromide 2-Bromothiazol-4-amine Hydrobromide (Precursor) Hantzsch_Synthesis Hantzsch Thiazole Synthesis (or related reactions) 2-Bromothiazol-4-amine_Hydrobromide->Hantzsch_Synthesis 2-Amino-4-substituted-thiazole 2-Amino-4-substituted-thiazole Intermediate Hantzsch_Synthesis->2-Amino-4-substituted-thiazole Derivatization Derivatization (e.g., Amidation, Suzuki Coupling) 2-Amino-4-substituted-thiazole->Derivatization Anticancer_Agent Final Anticancer Agent Derivatization->Anticancer_Agent

Caption: General synthetic workflow from the precursor to the final anticancer agent.

G cluster_workflow Experimental Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Anticancer Screening (MTT Assay) Purification->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (e.g., Src Kinase) Mechanism_of_Action->Kinase_Assay

Caption: Experimental workflow for synthesis and evaluation of anticancer agents.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Aminothiazole_Derivative 2-Aminothiazole Derivative Aminothiazole_Derivative->PI3K inhibits Aminothiazole_Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

References

Application Notes and Protocols for N-Derivatization of 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-derivatization of 2-bromothiazol-4-amine, a key intermediate in the synthesis of various biologically active compounds. The derivatization of the exocyclic amino group is a crucial step in modifying the pharmacological properties of thiazole-based compounds, enabling the exploration of structure-activity relationships (SAR).

Introduction

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs. The derivatization of the 2-amino group allows for the introduction of diverse functionalities, which can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The presence of a bromine atom at the 4-position of the thiazole ring in 2-bromothiazol-4-amine offers a handle for further modifications, such as cross-coupling reactions, after the N-derivatization. This document outlines common N-derivatization strategies, including acylation, sulfonylation, and alkylation.

Data Presentation: A Comparative Summary of N-Derivatization Reactions

The following table summarizes various N-derivatization strategies applicable to 2-aminothiazoles, providing a comparative overview of reaction conditions and expected outcomes. These methods can be adapted for 2-bromothiazol-4-amine.

Derivatization TypeReagentsSolventConditionsTypical Yield (%)Reference (Adapted from)
Acylation Acetyl chlorideDry AcetoneReflux, 2hGood[1]
Benzoyl chlorideDry PyridineRoom TemperatureHigh[2][3]
Sulfonylation Benzenesulfonyl chloride, Sodium acetateWater80-85°C, 6h80[1]
4-Methylbenzenesulfonyl chloride, Sodium acetateWater80-85°C, 4h69[1]
Alkylation Benzyl bromideNot specifiedNot specifiedNot specified[1]
α-Iodo methyl ketonesNoneNot specified51-74[1]
Schiff Base Benzaldehyde, conc. HClEthanolRoom Temperature, 1h95.6[1]

Experimental Protocols

Herein, we provide detailed methodologies for key N-derivatization reactions of 2-bromothiazol-4-amine.

Protocol 1: N-Acylation of 2-Bromothiazol-4-amine with Acetyl Chloride

This protocol describes the synthesis of N-(2-bromo-4-thiazolyl)acetamide.

Materials:

  • 2-Bromothiazol-4-amine

  • Acetyl chloride

  • Dry Acetone

  • Sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiazol-4-amine (1.0 eq) in dry acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(2-bromo-4-thiazolyl)acetamide.

Protocol 2: N-Sulfonylation of 2-Bromothiazol-4-amine with Benzenesulfonyl Chloride

This protocol details the synthesis of N-(2-bromo-4-thiazolyl)benzenesulfonamide.[1]

Materials:

  • 2-Bromothiazol-4-amine

  • Benzenesulfonyl chloride

  • Sodium acetate

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, prepare a solution of sodium acetate (3.0 eq) in water.[1]

  • Add 2-bromothiazol-4-amine (1.0 eq) to the solution.[1]

  • Add benzenesulfonyl chloride (1.1 eq) to the mixture.[1]

  • Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture and add distilled water.[1]

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(2-bromo-4-thiazolyl)benzenesulfonamide.[1]

Protocol 3: N-Alkylation of 2-Bromothiazol-4-amine with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-2-bromothiazol-4-amine.

Materials:

  • 2-Bromothiazol-4-amine

  • Benzyl bromide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromothiazol-4-amine (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain N-benzyl-2-bromothiazol-4-amine.

Visualizations

Experimental Workflow for N-Derivatization

The following diagram illustrates a general experimental workflow for the N-derivatization of 2-bromothiazol-4-amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve 2-Bromothiazol-4-amine in appropriate solvent start->dissolve add_base Add Base (if required) dissolve->add_base add_reagent Add Derivatizing Agent (Acyl Chloride, Sulfonyl Chloride, Alkyl Halide) add_base->add_reagent stir Stir under controlled temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Column Chromatography / Recrystallization) evaporate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the N-derivatization of 2-bromothiazol-4-amine.

Logical Relationship of N-Derivatization Strategies

The following diagram illustrates the logical relationship between the starting material and the different classes of N-derivatized products.

G cluster_products N-Derivatized Products start 2-Bromothiazol-4-amine acylated N-Acylated Product start->acylated Acylation (RCOCl) sulfonylated N-Sulfonylated Product start->sulfonylated Sulfonylation (RSO2Cl) alkylated N-Alkylated Product start->alkylated Alkylation (R-X) schiff_base Schiff Base start->schiff_base Condensation (RCHO)

Caption: N-derivatization strategies for 2-bromothiazol-4-amine.

References

Application Notes and Protocols for the Use of 2-Bromothiazol-4-amine Hydrobromide in Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic derivatization of the 2-aminothiazole core allows for the systematic exploration of chemical space to develop structure-activity relationships (SAR) and identify novel drug candidates. 2-Bromothiazol-4-amine hydrobromide is a key starting material for the synthesis of diverse chemical libraries, offering multiple reaction sites for derivatization.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the generation of chemical libraries for drug discovery and development.

Overview of Derivatization Strategies

This compound offers three primary points for diversification: the exocyclic 4-amino group, the bromine atom at the 2-position, and the C5 position of the thiazole ring. The reactivity of these sites can be selectively addressed to generate a wide range of analogs.

A general workflow for the creation of a chemical library from this compound is depicted below.

G cluster_start Starting Material cluster_derivatization Primary Derivatization cluster_library Chemical Library cluster_screening Screening & Optimization start 2-Bromothiazol-4-amine hydrobromide acylation Acylation / Sulfonylation (at 4-NH2) start->acylation suzuki Suzuki Coupling (at 2-Br) start->suzuki schiff Schiff Base Formation (at 4-NH2) start->schiff lib1 Amide / Sulfonamide Library acylation->lib1 lib2 2-Arylthiazole Library suzuki->lib2 lib3 Imine Library schiff->lib3 screening Biological Screening lib1->screening lib2->screening lib3->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for chemical library synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions of this compound.

Protocol 1: Acylation of the 4-Amino Group

This protocol describes the synthesis of N-(2-bromothiazol-4-yl)amides.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrobromide salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.

Table 1: Representative Yields for Acylation Reactions of 2-Aminothiazoles

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Benzoyl chloridePyridinePyridine2High
Acetyl chlorideTEADCM4>90
Various Carboxylic AcidsHATU/DIPEADMF1260-85
Protocol 2: Suzuki Cross-Coupling at the 2-Position

This protocol details the synthesis of 2-aryl-4-aminothiazole derivatives.

Materials:

  • N-(2-bromothiazol-4-yl)acetamide (from Protocol 1)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine N-(2-bromothiazol-4-yl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 3:1 Dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • The acetyl protecting group can be removed under acidic or basic conditions to yield the free amine if desired.

Table 2: Representative Yields for Suzuki Coupling Reactions of 2-Bromothiazoles

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O10080-95
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9065-85
Protocol 3: Reductive Amination of the 4-Amino Group

This protocol describes the N-alkylation of the 4-amino group.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloroethane (DCE), Methanol)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • To a suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 3: Representative Yields for Reductive Amination of 2-Aminothiazoles

Carbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeSTABDCE1670-85
CyclohexanoneNaBH₃CNMeOH2465-80
AcetoneSTABDCE1860-75

Biological Target and Signaling Pathway

Libraries of 2-aminothiazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One such important target is Aurora kinase, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[4] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

The diagram below illustrates a simplified signaling pathway involving Aurora kinase and its role in cell cycle progression, which can be targeted by inhibitors developed from a 2-aminothiazole library.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinases growth_factors->receptor ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk cyclin_cdk Cyclin/CDK Complexes ras_raf_mek_erk->cyclin_cdk aurora_kinase Aurora Kinase cyclin_cdk->aurora_kinase Activation mitosis Mitosis aurora_kinase->mitosis Regulation proliferation Cell Proliferation mitosis->proliferation inhibitor 2-Aminothiazole Inhibitor inhibitor->aurora_kinase

Caption: Aurora kinase signaling in cell cycle progression.

Conclusion

This compound is a versatile and valuable building block for the diversity-oriented synthesis of chemical libraries. The protocols outlined in these application notes provide a foundation for the generation of novel 2-aminothiazole derivatives. The strategic exploration of the chemical space around this scaffold, guided by biological screening against targets such as Aurora kinase, holds significant promise for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to suit their specific library design and drug discovery goals.

References

Application Notes and Protocols for Regioselective Cross-Coupling Reactions of Dibromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of dibromothiazoles. The thiazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce substituents at specific positions on the dibromothiazole ring is crucial for the synthesis of novel therapeutic agents and functional materials.[1][2][3] This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Stille, Negishi, and Heck reactions, with a focus on controlling regioselectivity.

Principle of Regioselectivity

The regioselectivity of cross-coupling reactions on dibromothiazoles is primarily governed by the electronic properties of the thiazole ring. The carbon atoms adjacent to the sulfur and nitrogen atoms have different electron densities, leading to differential reactivity of the attached bromine atoms.

  • 2,4-Dibromothiazole: Cross-coupling reactions preferentially occur at the more electron-deficient 2-position.[2][4] This inherent reactivity allows for the selective synthesis of 2-substituted-4-bromothiazoles, which can serve as versatile intermediates for further functionalization.[2][5]

  • 2,5-Dibromothiazole: In palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive due to its higher electron deficiency, which facilitates the oxidative addition of the Pd(0) catalyst.[6][7] However, selective functionalization at the C5 position can be achieved through alternative strategies such as metal-halogen exchange using organolithium reagents at low temperatures.[6][7]

Core Applications in Research and Development

The selective functionalization of dibromothiazoles provides access to a diverse range of substituted thiazole derivatives with significant therapeutic potential. These compounds are key building blocks in the development of:

  • Kinase Inhibitors: The 2,5-disubstituted thiazole framework is a common scaffold in the design of potent and selective protein kinase inhibitors for cancer therapy.[1]

  • Neurological Disease Therapeutics: Derivatives have been instrumental in synthesizing inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in Alzheimer's disease.[1]

  • Antimicrobial and Anti-inflammatory Agents: The thiazole nucleus is a well-established pharmacophore in a variety of biologically active compounds with a broad spectrum of activities.[3]

Summary of Regioselective Cross-Coupling Reactions

The following tables summarize quantitative data for various regioselective cross-coupling reactions of dibromothiazoles, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Regioselective Cross-Coupling of 2,4-Dibromothiazole

Reaction TypeCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Position of Substitution
NegishiAlkyl/Aryl Zinc HalidesPd(PPh₃)₄-THF251-365-85C2
StilleOrganostannanePd(PPh₃)₄-Toluene10012-2458-62C2
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NTHF254-12HighC2
SuzukiArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012ModerateC2

Table 2: Regioselective Cross-Coupling of 2,5-Dibromothiazole

Reaction TypeCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Position of Substitution
SuzukiArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1104-24HighC2
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMFRT-504-12HighC2
StilleOrganostannanePd(PPh₃)₄-Toluene10012-24HighC2
NegishiOrganozinc ReagentPd(PPh₃)₄ or Ni(acac)₂-THFRT1-3HighC2
Halogen-Metal Exchangen-Butyllithium--THF-780.5-C5

Experimental Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Dibromothiazole, Coupling Partner, & Base B Add Degassed Solvent A->B C Add Catalyst & Ligand B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OR PdII_1->PdII_2 Base (-HX) PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²-B(OR)₂) PdII_3->Pd0 Reductive Elimination Product R¹-R² PdII_3->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Alkyne Cu_alkyne->PdII Alkyne H-C≡CR² Alkyne->Cu_alkyne Base Base Base->Cu_alkyne Deprotonation

References

Preparation of 2-Acylamino-4-halothiazoles from Boc-Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-acylamino-4-halothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of these molecules, however, can be challenging. Direct acylation of 2-amino-4-halothiazoles often results in low yields and the formation of undesired side products, including bis-acylated species.[1][2][3][4] A more robust and higher-yielding strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group. This approach proceeds via a versatile intermediate, tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate (Boc-pseudothiohydantoin), which can be efficiently halogenated at the C4-position, subsequently acylated, and then mildly deprotected to furnish the desired 2-acylamino-4-halothiazoles in good to excellent yields.[1][2][5]

This document provides detailed application notes and experimental protocols for the synthesis of 2-acylamino-4-halothiazoles utilizing this Boc-intermediate strategy.

Synthetic Strategy Overview

The overall synthetic pathway can be summarized in four key steps:

  • Boc Protection: The starting material, 2-aminothiazol-4(5H)-one (pseudothiohydantoin), is protected with a Boc group to yield tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate.

  • Halogenation: The Boc-protected intermediate undergoes halogenation at the C4-position under Appel-related conditions to introduce chlorine, bromine, or iodine.

  • Acylation: The resulting Boc-protected 2-amino-4-halothiazole is acylated at the 2-amino position.

  • Boc Deprotection: The Boc group is removed under mild acidic conditions to yield the final 2-acylamino-4-halothiazole.

Synthetic_Pathway cluster_0 Overall Synthetic Workflow Start 2-Aminothiazol-4(5H)-one (Pseudothiohydantoin) Boc_Protected tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate Start->Boc_Protected 1. Boc Protection (Boc)2O, Base Halogenated tert-Butyl (4-halo-thiazol-2-yl)carbamate Boc_Protected->Halogenated 2. Halogenation (Appel-related conditions) Acylated tert-Butyl (acyl)-(4-halo-thiazol-2-yl)carbamate Halogenated->Acylated 3. Acylation Acyl Chloride, Base Final_Product 2-Acylamino-4-halothiazole Acylated->Final_Product 4. Boc Deprotection (Mild Acid)

Caption: Overall workflow for the synthesis of 2-acylamino-4-halothiazoles.

Data Presentation

The following tables summarize the reaction conditions and yields for the key steps in the synthesis.

Table 1: Halogenation of tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate

HalogenReagentsSolventConditionsYield (%)Reference
ClTrichloroacetonitrile (Cl3CCN), PPh3DCM0 °C to rt, 18 h81[5]
BrN-Bromosuccinimide (NBS), PPh3DCM0 °C to rt, 18 h85[5]
IN-Iodosuccinimide (NIS), PPh3, I2 (cat.)DCM0 °C to rt, 18 h28[1]

Table 2: Acylation of tert-Butyl (4-halo-thiazol-2-yl)carbamates

Starting MaterialAcylating AgentBaseSolventConditionsProductYield (%)Reference
tert-Butyl (4-bromo-thiazol-2-yl)carbamateO-Acetylsalicyloyl chlorideDMAPTHFrt, 18 htert-Butyl (O-acetylsalicyloyl)-(4-bromo-thiazol-2-yl)carbamate92[5]
tert-Butyl (4-chloro-thiazol-2-yl)carbamateO-Acetylsalicyloyl chlorideDMAPTHFrt, 18 htert-Butyl (O-acetylsalicyloyl)-(4-chloro-thiazol-2-yl)carbamate95[5]

Table 3: Boc Deprotection

Starting MaterialDeprotection AgentSolventConditionsProductYield (%)Reference
tert-Butyl (O-acetylsalicyloyl)-(4-bromo-thiazol-2-yl)carbamateTFA (dilute)DCMrt2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate~100[5]
tert-Butyl (O-acetylsalicyloyl)-(4-chloro-thiazol-2-yl)carbamateTFA (dilute)DCMrt2-((4-Chlorothiazol-2-yl)carbamoyl)phenyl acetate~100[5]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate (Boc-pseudothiohydantoin)

This protocol describes the N-Boc protection of 2-aminothiazol-4(5H)-one.

Materials:

  • 2-Aminothiazol-4(5H)-one (pseudothiohydantoin)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or N,N-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 2-aminothiazol-4(5H)-one (1.0 eq) in DCM or THF.

  • Add a base such as triethylamine (1.2 eq) or a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate.

Boc_Protection_Workflow cluster_1 Protocol 1: Boc Protection Start Suspend Pseudothiohydantoin in Solvent Add_Base Add Base (TEA or DMAP) Start->Add_Base Add_Boc Add (Boc)2O Add_Base->Add_Boc Stir Stir at Room Temperature (12-24 h) Add_Boc->Stir Workup Aqueous Workup (NaHCO3, Brine) Stir->Workup Dry Dry and Concentrate Workup->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product Boc-pseudothiohydantoin Purify->Product

Caption: Experimental workflow for Boc protection of pseudothiohydantoin.

Protocol 2: Synthesis of tert-Butyl (4-halo-thiazol-2-yl)carbamates

This protocol details the halogenation of Boc-pseudothiohydantoin using Appel-related conditions.[1][5]

Materials:

  • tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate

  • Triphenylphosphine (PPh3)

  • Halogen source: N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) with a catalytic amount of Iodine (I2) for iodination. For chlorination, trichloroacetonitrile can also be used.

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution (for workup of iodination)

Procedure:

  • Dissolve tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the halogen source (NCS, NBS, or NIS; 1.5 eq) portion-wise. For iodination, add a catalytic amount of I2.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the desired tert-butyl (4-halo-thiazol-2-yl)carbamate. For the iodination reaction, an aqueous workup with Na2S2O3 may be necessary before chromatography.[1]

Protocol 3: Acylation of tert-Butyl (4-halo-thiazol-2-yl)carbamates

This protocol describes the acylation of the Boc-protected 2-amino-4-halothiazole intermediate.[5]

Materials:

  • tert-Butyl (4-halo-thiazol-2-yl)carbamate

  • Acyl chloride (e.g., O-Acetylsalicyloyl chloride)

  • N,N-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 7% aqueous citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the tert-butyl (4-halo-thiazol-2-yl)carbamate (1.0 eq) and the acyl chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add DMAP (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, partition the mixture between EtOAc and 7% aqueous citric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Protocol 4: Mild Boc Deprotection of Acylated 4-Halothiazoles

This protocol details the final deprotection step to yield the 2-acylamino-4-halothiazole.[5]

Materials:

  • tert-Butyl (acyl)-(4-halo-thiazol-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the Boc-protected acylated thiazole (1.0 eq) in DCM.

  • Add a dilute solution of TFA in DCM (e.g., 10-20% v/v) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO3 solution until the effervescence ceases.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the pure 2-acylamino-4-halothiazole.

Halogenation_to_Deprotection_Workflow cluster_2 Protocols 2-4: Core Synthesis Start_Halogenation Start with Boc-pseudothiohydantoin Halogenation Protocol 2: Halogenation (PPh3, NXS in DCM) Start_Halogenation->Halogenation Intermediate_1 tert-Butyl (4-halo-thiazol-2-yl)carbamate Halogenation->Intermediate_1 Acylation Protocol 3: Acylation (Acyl Chloride, DMAP in THF) Intermediate_1->Acylation Intermediate_2 tert-Butyl (acyl)- (4-halo-thiazol-2-yl)carbamate Acylation->Intermediate_2 Deprotection Protocol 4: Boc Deprotection (TFA in DCM) Intermediate_2->Deprotection Final_Product 2-Acylamino-4-halothiazole Deprotection->Final_Product

Caption: Workflow for halogenation, acylation, and deprotection steps.

Conclusion

The use of Boc-protected intermediates provides a reliable and high-yielding pathway for the synthesis of 2-acylamino-4-halothiazoles, overcoming the challenges associated with direct acylation of the corresponding free amines. The protocols outlined in this document offer a systematic approach for researchers in drug discovery and development to access this important class of compounds. The mild conditions employed, particularly in the final deprotection step, ensure the integrity of the acyl and halo functionalities, making this a versatile method for the preparation of a diverse library of 2-acylamino-4-halothiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-4-bromothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-4-bromothiazole, providing potential causes and recommended solutions to improve reaction outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Hantzsch Thiazole Synthesis (Precursor Formation) Incomplete reaction.- Increase the reaction time and ensure the mixture is refluxing properly. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
Loss of product during work-up.- Ensure complete precipitation by adding a sufficient amount of base and cooling the mixture. - Wash the precipitate with a minimal amount of cold water.[1]
Low Yield in Bromination Step Incomplete reaction.- Slightly increase the amount of the brominating agent (e.g., to 1.1 equivalents). - Ensure efficient stirring of the reaction mixture.[1]
Product degradation.- Maintain a low temperature (0-5 °C) throughout the addition of the brominating agent. - Avoid unnecessarily long reaction times.[1]
Formation of Di-brominated Byproduct Excess of brominating agent.- Use no more than 1.05 equivalents of the brominating agent. - Add the brominating agent to the reaction mixture slowly and in a controlled manner.[1]
High reaction temperature.- Maintain the reaction temperature at 0 °C during the addition of the brominating agent and for the initial phase of the reaction.[1]
Product is Unstable and Difficult to Handle The free amine of 2-amino-4-bromothiazole can be unstable.- Use the product immediately after synthesis and purification.[2] - For subsequent reactions like acylation, consider using the Boc-protected form, which is more stable, followed by a deprotection step.[2]
Difficulty in Acylation of 2-amino-4-bromothiazole The free amine can be difficult to acylate, leading to complex reaction mixtures.- Anhydrous acylation in THF with triethylamine as a base can be attempted, but may be slow and result in mixed products.[2] - A more robust method is to acylate the N-Boc protected 2-amino-4-bromothiazole, followed by a mild deprotection step to yield the desired N-acylated product cleanly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-4-bromothiazole?

A1: The most prevalent method involves a two-step process. First, a 2-aminothiazole precursor is synthesized via the Hantzsch thiazole synthesis from an α-haloketone and thiourea.[1][3] The second step is the regioselective bromination of the 2-aminothiazole intermediate. Another approach involves a "halogen dance" rearrangement from a protected 5-bromothiazole using a strong base like lithium diisopropylamide (LDA).[2][4]

Q2: Which brominating agent is best for this synthesis?

A2: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be used. NBS is often preferred as it can be easier to handle and may lead to fewer side products.[1] The choice of solvent can also influence the reaction; glacial acetic acid or dichloromethane are commonly used.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of both the Hantzsch synthesis and the bromination step.[1][3] This allows for the visualization of the consumption of starting materials and the formation of the product.

Q4: What are the recommended purification methods for 2-amino-4-bromothiazole?

A4: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3] For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is effective.[1]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and purity of 2-amino-4-bromothiazole should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-substituted-thiazole (Hantzsch Synthesis)

This protocol is a general procedure for the synthesis of the 2-aminothiazole precursor.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate α-bromoketone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.[1]

  • The product, the corresponding 2-aminothiazole, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. This crude product can often be used in the next step without further purification or can be recrystallized from an ethanol/water mixture for higher purity.[1]

Protocol 2: Bromination of 2-Aminothiazole using N-Bromosuccinimide (NBS)
  • Dissolve the 2-aminothiazole precursor (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[1]

  • After completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-amino-4-bromothiazole.[1]

Visual Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow for the synthesis of 2-amino-4-bromothiazole and a decision tree for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow A Hantzsch Thiazole Synthesis: α-haloketone + Thiourea B Work-up: Neutralization & Filtration A->B C 2-Aminothiazole Precursor B->C D Bromination: (e.g., with NBS in DCM) C->D E Work-up & Purification: (Column Chromatography) D->E F 2-Amino-4-bromothiazole E->F G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Impure Product q1 Which step has low yield? start->q1 hantzsch Hantzsch Synthesis q1->hantzsch bromination Bromination q1->bromination sol_hantzsch Increase reaction time. Ensure proper reflux. Optimize work-up. hantzsch->sol_hantzsch q2 What is the main impurity? bromination->q2 dibromo Di-bromo byproduct q2->dibromo degradation Degradation products q2->degradation sol_dibromo Reduce brominating agent to ~1.05 eq. Add slowly at 0°C. dibromo->sol_dibromo sol_degradation Maintain low temperature. Reduce reaction time. degradation->sol_degradation

References

Technical Support Center: Side Product Formation in the Bromination of Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the bromination of aminothiazoles. Our goal is to help you minimize side product formation and maximize the yield of your desired brominated aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 2-aminothiazoles?

A1: The most prevalent side reactions include:

  • Over-bromination: The formation of di- or even tri-brominated products is a frequent issue. The C5 position of the thiazole ring is highly activated by the amino group, making it susceptible to further bromination.[1]

  • Lack of Regioselectivity: While bromination typically occurs at the C5 position due to electronic effects, reaction at other positions on the thiazole ring can occur depending on the substrate's substituents and the reaction conditions.[1]

  • Reaction with the Amino Group: The exocyclic amino group can potentially react with the brominating agent, leading to undesired N-bromo species or subsequent degradation products. Protecting the amino group by acylation can mitigate this side reaction.[1]

  • Decomposition: Harsh reaction conditions, such as elevated temperatures or the use of strong acids, can lead to the decomposition of the starting material or the desired brominated product.[2]

  • Protodebromination: In some cases, particularly during downstream processing or under certain reaction conditions, the bromine atom can be lost from the desired product. This can be minimized by using anhydrous solvents and maintaining an inert atmosphere.[3]

Q2: How can I selectively achieve mono-bromination at the C5 position?

A2: Achieving selective C5 mono-bromination requires careful control over the reaction conditions. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0°C to -10°C) can significantly suppress the rate of over-bromination.[1]

  • Stoichiometry Control: Using a strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent is crucial to prevent the formation of di-brominated byproducts.[1]

  • Choice of Brominating Agent: Milder and more selective brominating agents are often preferred over elemental bromine. N-Bromosuccinimide (NBS) is a common choice, and copper(II) bromide (CuBr₂) has been shown to be highly regioselective for the 5-position.[1][4][5]

  • Enzymatic Bromination: Biocatalytic methods employing brominases, such as vanadium-dependent haloperoxidases (VHPOs), offer exceptional selectivity under very mild conditions (e.g., room temperature, aqueous solvent) and can eliminate the formation of organic byproducts.[1][6]

Q3: My reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

A3: Several factors can contribute to low conversion:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. It is recommended to use freshly recrystallized NBS for optimal reactivity.

  • Protonation of the Amino Group: The reaction can generate HBr as a byproduct, which protonates the 2-amino group of the starting material. This deactivates the ring towards further electrophilic substitution. The addition of a non-nucleophilic base, such as sodium acetate or pyridine, can neutralize the HBr formed.[2]

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a slight increase in temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Radical Inhibitors: If a radical pathway is suspected, ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can act as a radical inhibitor.[1]

Q4: I am observing a significant amount of dibrominated product. How can I minimize this?

A4: The formation of dibrominated side products is a common issue and can be addressed by:

  • Lowering the Reaction Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second bromination more significantly than the first.[5]

  • Precise Stoichiometry: Carefully control the stoichiometry to use no more than one equivalent of the brominating agent.

  • Slow Addition: Adding the brominating agent slowly and portion-wise can help maintain a low concentration of the reagent in the reaction mixture, thus favoring mono-bromination.

  • Monitoring the Reaction: Closely monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent further reaction to the dibrominated product.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction time or temperature.3. Protonation and deactivation of the aminothiazole by HBr byproduct.[2]1. Use freshly recrystallized NBS.2. Gradually increase reaction time and/or temperature while monitoring via TLC.3. Add a non-nucleophilic base (e.g., sodium acetate, pyridine) to neutralize HBr.[2]
Formation of multiple spots on TLC, indicating a mixture of products 1. Over-bromination (di- or tri-bromination).[1]2. Lack of regioselectivity.3. Decomposition of starting material or product.[2]1. Lower the reaction temperature (e.g., to 0°C or -10°C). Use a strict 1:1 stoichiometry of aminothiazole to brominating agent.[1]2. Consider a more selective brominating agent like CuBr₂ or an enzymatic method.[1][5]3. Use milder reaction conditions and ensure the work-up is not too harsh.
Desired mono-brominated product is contaminated with di-brominated product 1. Reaction temperature is too high.2. Excess brominating agent was used.3. Prolonged reaction time.1. Perform the reaction at a lower temperature.2. Carefully control the stoichiometry of the brominating agent.3. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Product decomposes during purification on silica gel 1. Sensitivity of the brominated product to acidic silica gel.2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation.
Dark brown or black reaction mixture with tar-like precipitate 1. Decomposition of starting material or product under harsh conditions (high temperature, strong acid).[2]2. Oxidative side reactions.1. Strictly control the reaction temperature.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Quantitative Data on Bromination Methods

The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the reaction.

Brominating Agent Substrate Solvent Temperature Yield of 5-bromo product Reference
NBS 2-AminothiazoleAcetonitrile0°C to RT56-57%[7]
CuBr₂ 2-Amino-4-(phenylethynyl)thiazoleAcetonitrile-10°CHigh conversion to 5-bromo intermediate[5]
CuBr₂ / n-butyl nitrite 2-Amino-4-(phenylethynyl)thiazoleAcetonitrile85°C99% (dibromo product)[5]
Vanadium-dependent haloperoxidase (VHPO) 4-Acyl-2-aminothiazolesAqueous buffer30°C>95% conversion, 52% isolated yield for one example[6]
Bromine 2-Amino-4-t-butylthiazoleGlacial Acetic Acid0-5°C to RT-[2]

Experimental Protocols

Protocol 1: Selective C5-Bromination using Copper(II) Bromide[4][5]

This protocol offers high regioselectivity for the 5-position of the 2-aminothiazole ring.

  • Dissolution: In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.

Protocol 2: Selective C5-Bromination using N-Bromosuccinimide (NBS)

This method is a common alternative to using elemental bromine.

  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Enzymatic Bromination using a Vanadium-dependent Haloperoxidase (VHPO)[6]

This biocatalytic method provides excellent selectivity and avoids harsh reagents.

  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.

  • Initiation: Initiate the reaction by the addition of hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.

  • Quenching: After completion (monitored by LC-MS or TLC), quench the reaction by adding catalase to decompose excess H₂O₂.

  • Extraction and Purification: Extract the product with an organic solvent and purify as necessary.

Visualizing Reaction Pathways and Workflows

bromination_pathway cluster_main Bromination of 2-Aminothiazole cluster_side_products Potential Side Products 2-Aminothiazole 2-Aminothiazole Desired_5-Bromo-2-aminothiazole Desired_5-Bromo-2-aminothiazole 2-Aminothiazole->Desired_5-Bromo-2-aminothiazole Selective Bromination Other_Regioisomers Other_Regioisomers 2-Aminothiazole->Other_Regioisomers Poor Regioselectivity N-Brominated_Species N-Brominated_Species 2-Aminothiazole->N-Brominated_Species Reaction at Amino Group Decomposition_Products Decomposition_Products 2-Aminothiazole->Decomposition_Products Harsh Conditions Dibrominated_Product Dibrominated_Product Desired_5-Bromo-2-aminothiazole->Dibrominated_Product Over-bromination Desired_5-Bromo-2-aminothiazole->Decomposition_Products Harsh Conditions

Caption: Reaction pathways in the bromination of 2-aminothiazole.

troubleshooting_workflow start Start Bromination Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor issue Issue Detected? monitor->issue troubleshoot Consult Troubleshooting Guide issue->troubleshoot Yes complete Reaction Complete issue->complete No optimize Optimize Conditions (Temp, Stoichiometry, Reagent) troubleshoot->optimize optimize->start workup Work-up and Purification complete->workup end Pure Product workup->end experimental_workflow start Start dissolve Dissolve Aminothiazole and Brominating Agent start->dissolve react Stir at Controlled Temperature dissolve->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Technical Support Center: Troubleshooting the Sandmeyer Reaction for Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer reaction, with a specific focus on its application to thiazole-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction on a 2-aminothiazole is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Sandmeyer reaction involving thiazoles can often be attributed to three main areas: incomplete diazotization, decomposition of the diazonium salt, or issues with the copper catalyst and reaction conditions. It is also crucial to consider the potential for side reactions, which can consume starting materials and complicate purification.

Q2: How can I ensure the initial diazotization of my 2-aminothiazole is complete?

Complete diazotization is critical for a successful Sandmeyer reaction. For many aromatic amines, the completion of diazotization can be checked using starch-iodide paper. The presence of excess nitrous acid will result in a blue color, indicating that the primary amine has been consumed. However, with heterocyclic amines like 2-aminothiazoles, the stability of the diazonium salt can be a concern. It is often prepared in situ and used immediately. Ensure you are using a sufficient excess of nitrous acid and that the temperature is kept low (typically 0-5 °C) to prevent premature decomposition.

Q3: What is the optimal temperature for conducting a Sandmeyer reaction with a thiazole substrate?

Temperature is a critical parameter that can significantly influence the product distribution and yield. For the diazotization step, a temperature range of 0-5 °C is standard to ensure the stability of the diazonium salt. For the subsequent reaction with the copper salt, the optimal temperature can vary. For instance, in the bromination of a 2-aminothiazole derivative, reacting with CuBr at 60 °C for 15 minutes can yield the monobrominated product, while using CuBr₂ at temperatures ranging from 25 °C to 65 °C can favor the formation of the di-bromo product.

Q4: Can I use copper(II) salts instead of copper(I) salts as the catalyst?

While the classic Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr), there are variations where copper(II) salts are used. In the case of 2-amino-1,3-thiazoles, both have been shown to be effective, but they can lead to different products. For example, CuBr often facilitates monobromination at the 2-position, whereas CuBr₂ can promote di-bromination. The choice of catalyst is therefore a key factor in controlling the regioselectivity of the reaction.

Q5: I am observing the formation of dark, tar-like byproducts in my reaction mixture. What is the likely cause?

The formation of dark, polymeric materials is often a sign of diazonium salt decomposition and subsequent radical-mediated side reactions. This can be triggered by elevated temperatures, the presence of impurities, or an incorrect pH. Maintaining a low temperature during diazotization and carefully controlling the rate of addition of reagents can help minimize these side reactions.

Q6: Are there any common side reactions specific to the Sandmeyer reaction on thiazoles?

Yes, besides the typical side reactions like phenol formation, a notable side reaction with 2-aminothiazoles is di-halogenation. Depending on the reaction conditions, particularly the choice of copper salt and temperature, you may obtain a mixture of mono- and di-halogenated products. For example, using CuBr₂ can lead to the formation of a 2,5-dibromo adduct.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low yields in your Sandmeyer reaction with thiazole substrates.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_diazotization Step 1: Verify Diazotization start->check_diazotization incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization check_conditions Step 2: Evaluate Reaction Conditions temp_issue Temperature too high? check_conditions->temp_issue check_reagents Step 3: Assess Reagent Quality amine_purity Impure Aminothiazole? check_reagents->amine_purity optimize Step 4: Optimization incomplete_diazotization->check_conditions No adjust_nitrite Adjust NaNO2/Acid Stoichiometry Use Fresh Nitrite Source incomplete_diazotization->adjust_nitrite Yes catalyst_issue Incorrect Copper Salt? temp_issue->catalyst_issue No control_temp Maintain 0-5 °C during Diazotization Control Temperature during Copper Salt Addition temp_issue->control_temp Yes solvent_issue Suboptimal Solvent? catalyst_issue->solvent_issue No select_catalyst Select Cu(I) for Mono-substitution Select Cu(II) for Di-substitution (if desired) catalyst_issue->select_catalyst Yes solvent_issue->check_reagents No screen_solvents Screen Solvents (e.g., Acetonitrile, Water) solvent_issue->screen_solvents Yes nitrite_purity Old/Decomposed Nitrite Source? amine_purity->nitrite_purity No purify_amine Purify Starting Material amine_purity->purify_amine Yes nitrite_purity->optimize No use_fresh_nitrite Use Freshly Opened/Prepared Nitrite nitrite_purity->use_fresh_nitrite Yes adjust_nitrite->optimize control_temp->optimize select_catalyst->optimize screen_solvents->optimize purify_amine->optimize use_fresh_nitrite->optimize

Caption: A step-by-step workflow for troubleshooting low yields in the Sandmeyer reaction.

Data Presentation

The following tables summarize quantitative data from studies on the halogenation of 2-amino-1,3-thiazoles, demonstrating the impact of different reagents and conditions on product yield.

Table 1: Bromination of 4-(Phenylethynyl)thiazol-2-amine

EntryBrominating AgentTemperature (°C)Time (h)Product(s)Yield (%)
1CuBr₂ / n-BuONO650.252,5-Dibromothiazole79
2CuBr / n-BuONO600.252-Bromothiazole46
3CuBr₂RT105-Bromothiazole94
4Alumina-KCuBr₂ / n-BuONORT242-BromothiazoleVery High
5Br₂ / n-BuONORT-2,5-DibromothiazoleModerate

Table 2: Halogenation of 4-(Phenylethynyl)thiazol-2-amine with Copper(I) Halides

EntryCopper(I) Halide (CuX)Temperature (°C)Time (min)Product (2-Halothiazole)Yield (%)
1CuCl60152-Chlorothiazole-
2CuBr60152-Bromothiazole46
3CuI60152-Iodothiazole-

Experimental Protocols

Protocol 1: Synthesis of 2-Halo-1,3-thiazolarylacetylenes (Monohalogenation)

  • Dissolve the 2-aminothiazole (1.0 eq) and the corresponding copper(I) halide (CuX, where X = Cl, Br, or I; 1.5 eq) in acetonitrile at room temperature.

  • Add n-butyl nitrite (1.5 eq) to the stirring solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Once complete, evaporate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with a 0.1 M ammonia solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent to yield the crude product.

  • Purify the product as necessary.

**Protocol 2: Synthesis of 2

Technical Support Center: Purification of Crude 2-Bromothiazol-4-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-bromothiazol-4-amine hydrobromide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: Why is my purified product still showing low purity by HPLC/NMR?

Answer: Low purity after an initial purification step can be attributed to several factors:

  • Incomplete removal of starting materials: The crude product may contain unreacted precursors from the synthesis.

  • Presence of over-brominated species: The synthesis of 2-bromothiazol-4-amine can sometimes lead to the formation of di-brominated or other polysubstituted byproducts, which may have similar solubility profiles to the desired product.[1]

  • Co-precipitation of impurities: During recrystallization, impurities can sometimes crystallize along with the product, especially if the cooling process is too rapid.

  • Inadequate separation by chromatography: If using column chromatography, the chosen solvent system may not be optimal for separating the target compound from closely related impurities.

Question: My product fails to crystallize during recrystallization. What should I do?

Answer: Failure to crystallize is a common issue and can often be resolved by addressing the following:

  • Solvent Choice: The selected solvent may be too effective, keeping the compound fully dissolved even at low temperatures. Conversely, the compound might be too soluble in the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • Supersaturation: The solution may not be sufficiently concentrated for crystals to form.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation.

To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystallization.

  • Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product.

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Question: The product "oiled out" during recrystallization instead of forming crystals. How can this be fixed?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the solute. To remedy this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. You can also add a small amount of a co-solvent in which the compound is less soluble to encourage crystal formation.

Question: What are the best methods for assessing the purity of the final product?

Answer: The purity of this compound can be effectively assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can separate it from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the compound and identify the presence of any proton-containing impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the purity and identify the number of components in a sample. The free amine is often visualized under UV light or by staining with iodine vapor.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-aminothiazole, and over-brominated byproducts. The specific impurity profile will depend on the synthetic route employed.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often a highly effective method for purifying crystalline solids like hydrobromide salts and can significantly increase purity, for instance, from a crude purity of ~96% to over 99%.[3] Column chromatography is useful for removing a wider range of impurities, especially those with very different polarities from the product.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on the polar nature of the hydrobromide salt, good starting points for solvent selection are polar protic solvents such as ethanol, isopropanol, or a mixed solvent system like ethanol/water.[4]

Q4: How should this compound be stored?

A4: The free amine of 2-amino-4-bromothiazole has been noted to be unstable.[5] The hydrobromide salt is more stable but should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Data Presentation

Purification MethodStarting Purity (%)Final Purity (%)Typical Recovery (%)Reference
Recrystallization from Ethanol95.899.4Not Specified[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in different solvents (e.g., ethanol, isopropanol, methanol, or mixtures with water) to find a suitable solvent that dissolves the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography (General Guidance)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a low-polarity eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End crude_product Crude 2-Bromothiazol-4-amine Hydrobromide recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative Method purity_check Purity Assessment (HPLC, NMR, TLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product (>99%) purity_check->pure_product Purity OK impure_product Impure Product purity_check->impure_product Purity Not OK impure_product->recrystallization Re-purify Troubleshooting_Workflow cluster_problem Problem Identification cluster_crystallization Recrystallization Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals Crystallization Failure oiling_out Product Oils Out start->oiling_out low_purity Low Purity start->low_purity Post-Purification Analysis induce_crystallization Induce Crystallization: - Scratching - Seeding - Concentrate Solution no_crystals->induce_crystallization recrystallize_slowly Re-dissolve and Cool Slowly oiling_out->recrystallize_slowly re_purify Re-purify: - Recrystallize - Column Chromatography low_purity->re_purify

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of thiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general principles of reactivity for the thiazole ring?

The thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity.[1][2] The nitrogen atom at position 3 is basic and can be protonated. The carbon at position 2 (C2) is the most electron-deficient and therefore susceptible to nucleophilic attack and deprotonation by strong bases.[1][3] The carbon at position 5 (C5) is the most electron-rich, making it the preferred site for electrophilic substitution.[1] The carbon at position 4 (C4) is relatively neutral.[1] The sulfur atom at position 1 can be oxidized under certain conditions.[3]

Q2: How do substituents on the thiazole ring affect its reactivity?

Substituents can significantly influence the reactivity of the thiazole ring.[2]

  • Electron-donating groups (e.g., amino, methyl) increase the electron density of the ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack, particularly at the C5 position.[1][2]

  • Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, making the ring more electrophilic and more reactive towards nucleophiles, especially at the C2 position.[2] These groups can also decrease the basicity of the nitrogen atom.

Q3: What are the most common methods for synthesizing the thiazole core?

Several classic methods are widely used for the synthesis of the thiazole ring:

  • Hantzsch Thiazole Synthesis: This is a versatile and high-yielding method that involves the condensation of an α-haloketone with a thioamide.[4][5][6]

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or related reagents.[1]

  • Gabriel Synthesis: This approach involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[7]

Troubleshooting Guides

Hantzsch Thiazole Synthesis

Q4: I am getting a low yield in my Hantzsch thiazole synthesis. What are the common causes and how can I improve it?

Low yields in the Hantzsch synthesis can arise from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the α-haloketone is fresh and pure, as they can degrade over time. The purity of the thioamide is also critical to avoid side reactions.[8]

  • Reaction Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) can improve the rate. However, excessive heat can lead to the formation of byproducts.[9]

  • Solvent Choice: The choice of solvent can impact the solubility of reactants and the reaction rate. Ethanol or methanol are commonly used.[4]

  • Reaction Time: Ensure the reaction has gone to completion by monitoring it with TLC. Some reactions may require longer heating times.[8]

Q5: I am observing multiple spots on my TLC plate. What are the possible side products?

The formation of multiple products can complicate purification and reduce the yield of the desired thiazole. Common side products in the Hantzsch synthesis include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see the starting α-haloketone and thioamide on the TLC.[8]

  • Oxazole Formation: If the thioamide is contaminated with the corresponding amide, the formation of an oxazole byproduct can occur.[8]

  • Dimerization/Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.[8]

Q6: I am having issues with the regioselectivity of my Hantzsch synthesis when using an N-substituted thioamide. How can I control which isomer is formed?

With unsymmetrical N-substituted thioamides, two regioisomers can be formed. The reaction conditions, particularly the pH, can influence the regioselectivity:

  • Neutral Conditions: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[10][11]

  • Acidic Conditions: Performing the reaction under acidic conditions (e.g., in the presence of HCl) can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[10][11]

To ensure the formation of a single regioisomer, it is crucial to control the pH of the reaction medium.[11]

Palladium-Catalyzed C-H Activation/Arylation

Q7: My palladium-catalyzed C-H arylation of a thiazole is not working well. What could be the problem?

Palladium-catalyzed C-H functionalization is a powerful tool for derivatizing thiazoles, but it can be challenging. A common issue is the poisoning of the palladium catalyst by the sulfur atom in the thiazole ring.[11] The sulfur can coordinate to the palladium center, inhibiting its catalytic activity.

Troubleshooting Steps:

  • Increase Catalyst Loading: A higher loading of the palladium catalyst may be necessary to overcome the poisoning effect.[11]

  • Ligand Choice: The choice of ligand for the palladium catalyst is critical. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes improve catalytic activity and stability.

  • Base and Solvent Selection: The base and solvent system should be optimized for the specific substrates being used. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include polar aprotic solvents like DMF, DMAc, or dioxane.

  • Temperature Control: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.

Data Presentation

Table 1: Optimizing Reaction Conditions for Direct C-2 Acylation of Thiazoles with Aldehydes

EntryThiazole (1a) to Aldehyde (2a) RatioOxidant (TBHP) (equiv)Temperature (°C)Time (h)Yield (%)
11:441001675
21:1410016Lower
31:4310016Lower

Data adapted from a study on the direct oxidative acylation of thiazoles. The reaction was performed under metal-, acid-, and solvent-free conditions with tert-butyl hydroperoxide (TBHP) as the oxidant.[12]

Table 2: Comparison of Catalysts for Direct C-5 Arylation of 2-Substituted Thiazoles

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (0.1)K₂CO₃DMA15024High
2PdCl₂(dppb) (0.03)AgFNMP12024Moderate

This table presents a comparison of different palladium catalyst systems for the direct C-H arylation at the 5-position of thiazole derivatives.[13][14]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add 5 mL of methanol and a stir bar to the vial.[4]

  • Heat the mixture on a hot plate with stirring. A gentle reflux should be maintained.[6]

  • Continue heating for approximately 30 minutes. Monitor the reaction progress by TLC.[6]

  • After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[6]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[9]

  • Wash the filter cake with water.[9]

  • Dry the collected solid on a watch glass to obtain the final product.

Protocol 2: General Procedure for Palladium-Catalyzed C-5 Arylation of a 2-Substituted Thiazole

This protocol outlines a general method for the direct C-H arylation of a thiazole derivative.

Materials:

  • 2-Substituted thiazole

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMA)

Procedure:

  • To a dry reaction vessel, add the 2-substituted thiazole (1.0 eq), aryl bromide (1.2 eq), base (2.0 eq), and palladium catalyst (0.05-0.1 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 120-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials start->check_purity Impure reagents? optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure check_time Verify Reaction Completion (TLC) optimize_temp->check_time Optimized side_products Multiple Spots on TLC? check_time->side_products Complete incomplete_rxn Incomplete Reaction check_time->incomplete_rxn Incomplete oxazole Possible Oxazole Formation side_products->oxazole Yes dimerization Dimerization/ Polymerization side_products->dimerization Yes solution Improved Yield side_products->solution No incomplete_rxn->optimize_temp Increase time/temp oxazole->check_purity Check thioamide purity dimerization->optimize_temp Lower temperature

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Thiazole_Derivatization_Workflow start Start: Thiazole Core hantzsch Hantzsch Synthesis (α-haloketone + thioamide) start->hantzsch Synthesis of Core derivatization_choice Choose Derivatization Strategy hantzsch->derivatization_choice acylation Acylation (e.g., with Acyl Chloride) derivatization_choice->acylation C2/C5 sulfonylation Sulfonylation (e.g., with Sulfonyl Chloride) derivatization_choice->sulfonylation Amino Group suzuki Suzuki Coupling (with Boronic Acid) derivatization_choice->suzuki Halogenated Thiazole ch_activation C-H Activation/Arylation (with Aryl Halide) derivatization_choice->ch_activation Unfunctionalized C-H purification Purification (Crystallization/Chromatography) acylation->purification sulfonylation->purification suzuki->purification ch_activation->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Derivatized Thiazole characterization->final_product

Caption: General experimental workflow for thiazole synthesis and derivatization.

References

Technical Support Center: Column Chromatography for Thiazole Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of thiazole derivatives using column chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My thiazole derivative seems to have decomposed on the silica gel column. How can I confirm this and what can I do?

A1: Decomposition on silica gel, which is acidic, is a common issue for sensitive compounds.

  • Confirmation: To test for stability, you can perform a two-dimensional thin-layer chromatography (2D TLC) analysis. Spot your compound in one corner of a TLC plate, run the plate in a suitable eluent, then dry it completely. Rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1]

  • Solutions:

    • Deactivate the Silica: You can reduce the acidity of the silica gel. This can be done by pre-treating the silica with a base, such as triethylamine (typically 1-2% in the eluent), which is particularly useful for basic thiazole derivatives.[2][3]

    • Alternative Stationary Phases: If the separation is straightforward, consider using less acidic stationary phases like alumina or Florisil.[4] For more challenging separations, reversed-phase chromatography might be a suitable alternative.[1]

    • Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time your compound spends on the column.

Q2: My compound is not eluting from the column, even with a highly polar solvent system.

A2: Several factors could be at play if your compound fails to elute:

  • Decomposition: As mentioned in Q1, the compound may have decomposed and is now irreversibly adsorbed.[4]

  • Irreversible Adsorption: Some thiazole derivatives, particularly those with chelating functionalities, can bind strongly to the silica surface.[5][6] Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can help disrupt these strong interactions.[2][7]

  • Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly and have not confused the polar and nonpolar components.[4]

  • Dilution: It's possible the compound did elute, but the fractions are too dilute to detect by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[4]

Separation & Elution Problems

Q3: I'm seeing poor separation between my desired thiazole derivative and impurities, even though they have different Rf values on TLC.

A3: A good separation on TLC doesn't always translate perfectly to column chromatography. Here are some reasons and solutions:

  • Column Overloading: Applying too much sample can lead to broad bands that overlap.[2][8] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[9]

  • Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to peak tailing and poor resolution. Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[10]

  • Dry Loading vs. Wet Loading: If your crude product has poor solubility in the starting eluent, it can precipitate at the top of the column when loaded, leading to streaking and poor separation. In such cases, dry loading is recommended.[10] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel (2-3 times the weight of your product), evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of your column.[11]

Q4: My compound is streaking or "tailing" down the column, resulting in impure fractions.

A4: Tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.

  • Acidic/Basic Compounds: Thiazole derivatives often contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mitigate this issue.[1][2] For acidic thiazoles, adding a small amount of acetic acid can help.[3]

  • Column Overloading: As mentioned previously, using too much sample can cause tailing.[12] Try reducing the sample load.

  • Solvent Polarity: Sometimes, increasing the polarity of the eluent can help reduce tailing by more effectively competing with the analyte for binding sites on the stationary phase.[1]

Q5: How do I choose the best mobile phase for my separation?

A5: The ideal mobile phase should provide a good separation of your target compound from impurities, with the Rf value of your target compound typically between 0.2 and 0.4 on a TLC plate.

  • Start with TLC: Use TLC to screen different solvent systems. A common starting point for many thiazole derivatives is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[13]

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: Uses a single, constant mobile phase composition. It is simpler but may not be effective for complex mixtures where compounds have very different polarities.

    • Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for separating complex mixtures, as it allows for the elution of both nonpolar and polar compounds in a reasonable time with good peak shape.[14][15] A "scouting" gradient (e.g., 0% to 100% ethyl acetate in hexane) can help you quickly identify the approximate polarity needed to elute your compounds.[14]

Data Summary: Solvent Systems for Thiazole Purification

The choice of stationary and mobile phases is critical for successful purification. The following table provides a general guide for selecting solvent systems for column chromatography of thiazole derivatives on silica gel.

Polarity of Thiazole DerivativeStationary PhaseExample Mobile Phase System (Nonpolar to Polar)Modifier (if needed)Target Rf on TLC
Nonpolar Silica GelHexane / Dichloromethane (DCM)None0.2 - 0.4
Intermediate Polarity Silica GelHexane / Ethyl AcetateNone0.2 - 0.4
Polar Silica GelDichloromethane (DCM) / MethanolNone0.2 - 0.4
Basic (Amine-containing) Silica Gel or Amino-functionalized SilicaHexane / Ethyl Acetate or DCM / Methanol0.5 - 2% Triethylamine (TEA)0.2 - 0.4
Acidic (Carboxylic acid) Silica GelHexane / Ethyl Acetate or DCM / Methanol0.5 - 2% Acetic Acid (AcOH)0.2 - 0.4
Very Polar / Water Soluble Reversed-Phase (C18) SilicaWater / Acetonitrile or Water / Methanol0.1% Formic Acid or TFAN/A

Experimental Protocols

General Protocol for Flash Column Chromatography of a Thiazole Derivative

This protocol outlines a standard procedure for purifying a crude thiazole derivative using silica gel flash chromatography.

1. Materials:

  • Crude thiazole derivative

  • Silica gel (230-400 mesh for flash chromatography)

  • Selected eluent system (e.g., Hexane/Ethyl Acetate)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Column Packing (Slurry Method):

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent. The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Use a funnel to prevent spilling. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, which helps in uniform packing. Add more eluent as needed, ensuring the silica bed never runs dry.

  • Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface during solvent and sample addition.[10]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).[11]

  • Add silica gel (approx. 2-3 g) to this solution and mix to form a slurry.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions in numbered tubes. The size of the fractions will depend on the column size and the expected separation.

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.[16]

5. Fraction Analysis:

  • Monitor the composition of the collected fractions using TLC. Spot multiple fractions on a single TLC plate to quickly identify which ones contain your desired product.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified thiazole derivative.

  • Assess the purity of the final product using analytical techniques like HPLC, NMR, or LC-MS.[11]

Visual Guides & Workflows

Troubleshooting_Workflow start Problem Encountered During Column Chromatography prob1 Poor or No Separation start->prob1 prob2 Compound Not Eluting start->prob2 prob3 Peak Tailing / Streaking start->prob3 sol1_1 Check Column Packing (for cracks or channels) prob1->sol1_1 Is column packed evenly? sol1_2 Reduce Sample Load (avoid overloading) prob1->sol1_2 Is sample load >5% of silica mass? sol1_3 Optimize Mobile Phase (run gradient elution) prob1->sol1_3 Are Rf values too close? sol1_4 Change Stationary Phase (e.g., Alumina, C18) prob1->sol1_4 Is compound unstable on silica? sol2_1 Perform 2D TLC (check for decomposition) prob2->sol2_1 Suspect instability? sol2_2 Increase Eluent Polarity Drastically (e.g., flush with Methanol) prob2->sol2_2 Is compound highly polar? sol2_3 Use Additives (e.g., TEA for bases, AcOH for acids) prob2->sol2_3 Strong interaction suspected? sol3_1 Add Modifier to Eluent (TEA for basic compounds) prob3->sol3_1 Is compound acidic/basic? sol3_2 Reduce Sample Concentration prob3->sol3_2 Is sample concentrated? sol3_3 Switch to Dry Loading Method prob3->sol3_3 Poor sample solubility in eluent?

Caption: A troubleshooting workflow for common column chromatography issues.

Selection_Guide start Start: Characterize Thiazole Derivative polarity Is the compound polar or nonpolar? start->polarity nonpolar Use Normal Phase (Silica) polarity->nonpolar Nonpolar polar Use Normal Phase (Silica) with polar eluent OR Reversed-Phase (C18) polarity->polar Polar acidity_np Is the compound acidic or basic? nonpolar->acidity_np polar->acidity_np If Normal Phase basic Add Base Modifier (e.g., 1% TEA) to eluent acidity_np->basic Basic acidic Add Acid Modifier (e.g., 1% AcOH) to eluent acidity_np->acidic Acidic neutral No modifier needed acidity_np->neutral Neutral stability Is compound stable on silica (2D TLC)? basic->stability acidic->stability neutral->stability final_np Proceed with Modified Normal Phase Column stability->final_np Yes final_rp Switch to Reversed-Phase (C18) or Alumina/Florisil stability->final_rp No

References

Technical Support Center: Recrystallization of 2-Aminothiazole Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-aminothiazole salts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-aminothiazole salt is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using a solvent with unsuitable polarity or an insufficient volume of solvent.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more of the hot solvent to your flask. Ensure the solvent is at or near its boiling point.

    • Check Solvent Polarity: 2-Aminothiazole and its salts are generally more soluble in polar solvents.[1] If you are using a non-polar solvent, it is likely a poor choice for dissolution. Consider switching to a more polar solvent like water, ethanol, or a mixture.

    • For Salts (e.g., Hydrochloride): Acidified aqueous solutions or polar protic solvents are often effective. The solubility of 2-aminothiazole is significantly increased in acidic conditions due to the protonation of the amino group.[1] For instance, the solubility of 2-aminothiazole in 1 M HCl is 50 mg/mL.[2]

    • Consider a Solvent Mixture: If a single solvent is not effective, a mixed solvent system (e.g., ethanol-water) can be employed. Dissolve the salt in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly turbid.

Q2: My 2-aminothiazole salt "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the melting point of the compound is low relative to the boiling point of the solvent or when the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level of the solution.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to induce crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent mixture.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue that usually indicates that the solution is not supersaturated, meaning too much solvent was used initially.

  • Troubleshooting Steps:

    • Induce Crystallization: First, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Once the volume has been reduced, allow the solution to cool again.

    • Check for Supersaturation: A useful technique is to dip a glass rod into the solution, remove it, and allow the solvent to evaporate. If a solid residue forms on the rod, the solution is likely supersaturated, and crystallization should be possible with induction methods.

Q4: The crystals formed are very small or appear as a powder. How can I obtain larger crystals?

A4: The formation of small crystals is often a result of rapid cooling and a high degree of supersaturation, leading to rapid nucleation.

  • Troubleshooting Steps:

    • Slower Cooling: Ensure the solution cools down as slowly as possible. An insulated container or leaving the flask on a hot plate that is turned off can help achieve this.

    • Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. Then, cool the solution slowly.

    • Use a Different Solvent System: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

Q5: The purity of my 2-aminothiazole salt did not improve after recrystallization. What could be the reason?

A5: This can happen if the impurities have very similar solubility properties to the desired compound in the chosen solvent or if the crystals were not washed properly.

  • Troubleshooting Steps:

    • Change the Solvent: The key to successful recrystallization is the differential solubility of the compound and its impurities in the solvent at different temperatures. Try a completely different solvent or solvent system where the solubility of the impurity is significantly higher at low temperatures.

    • Proper Washing: Ensure you wash the filtered crystals with a small amount of the ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Alternative Purification: If recrystallization is ineffective, consider an alternative purification method. For 2-aminothiazole, purification via the formation of a bisulfite adduct has been reported.[3][4] This involves reacting the crude 2-aminothiazole with sulfur dioxide or a bisulfite salt to form a precipitate, which is then isolated and decomposed to yield the pure compound.

Data Presentation

Table 1: Solvent Suitability for Recrystallization of 2-Aminothiazole and its Salts

Compound/SaltSolvent SystemObservations and Recommendations
2-Aminothiazole (Free Base)BenzeneHas been used for successful recrystallization to achieve high purity.[5]
2-Aminothiazole (Free Base)EthanolA common solvent for the recrystallization of substituted 2-aminothiazole derivatives.[6]
2-Aminothiazole (Free Base)HexanePrimarily used as a washing solvent for the crystals.[5]
2-Aminothiazole HydrochlorideWaterThe salt is soluble in water, especially when heated. Cooling should be slow to avoid oiling out.
2-Aminothiazole HydrochlorideEthanol-WaterA good mixed solvent system. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears.
Substituted 2-AminothiazolesEthanolOften a suitable solvent for a wide range of substituted derivatives.[6]
2-Aminothiazole Salts (General)Aqueous AcidsHighly soluble in acidic conditions, making it a potential starting point for pH-swing crystallization.[1]

Experimental Protocols

Protocol 1: General Recrystallization of a 2-Aminothiazole Salt from a Single Solvent (e.g., Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude 2-aminothiazole salt and a boiling chip. Add a small amount of ethanol and heat the mixture to boiling on a hot plate. Continue to add hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a slight excess of hot ethanol and perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Crystal formation should begin during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation

This method is particularly effective for purifying 2-aminothiazole from aqueous solutions containing various impurities.[3][4]

  • Reaction Setup: Prepare an aqueous solution of the crude 2-aminothiazole.

  • Addition of Sulfur Dioxide Source: Pass sulfur dioxide gas into the solution or add a bisulfite salt such as sodium bisulfite. An excess of the sulfur dioxide source should be used.[4]

  • Heating: Heat the mixture to a temperature in the range of 70-90°C. An exothermic reaction will occur, leading to the precipitation of the aminothiazole-bisulfite adduct.[4]

  • Cooling and Filtration: After the reaction is complete, cool the resulting slurry to 20°C or lower and filter the precipitate.[4]

  • Washing: Wash the collected solid thoroughly with cold water.

  • Drying: Dry the purified aminothiazole-bisulfite product at 50-70°C.[4] The pure 2-aminothiazole can then be regenerated from this adduct, typically by treatment with a base.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude 2-Aminothiazole Salt dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration Insoluble impurities? cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Vacuum Filter Crystals ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure 2-Aminothiazole Salt Crystals dry_crystals->end Troubleshooting_Tree start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals small_crystals Crystals Too Small? start->small_crystals oiling_out->no_crystals No solution_oiling Reheat, add more solvent, cool slowly, scratch, or seed. oiling_out->solution_oiling Yes no_crystals->small_crystals No solution_no_crystals Induce (scratch/seed). If fails, reduce solvent volume by boiling. no_crystals->solution_no_crystals Yes solution_small_crystals Cool more slowly or use a different solvent system. small_crystals->solution_small_crystals Yes

References

Instability and decomposition of free base 2-amino-4-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability and decomposition of free base 2-amino-4-bromothiazole. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solid 2-amino-4-bromothiazole has changed color from off-white to yellow/brown. Is it still usable?

A1: Discoloration of solid 2-amino-4-bromothiazole is a common indicator of decomposition. The free base is known to be unstable, particularly when exposed to light, air, or elevated temperatures.[1] While minor color changes may not significantly impact every application, it is highly recommended to use a fresh, pure sample for sensitive reactions to ensure reproducibility and avoid the introduction of impurities. For critical applications, it is advisable to purify the material or use a freshly prepared batch.

Q2: I observe multiple spots on the TLC plate when analyzing my sample of 2-amino-4-bromothiazole. What could be the cause?

A2: The presence of multiple spots on a TLC plate suggests the presence of impurities, which are likely decomposition products. The inherent instability of the free base can lead to degradation over time, even under recommended storage conditions.[1] It is also possible that the impurities were present from the synthesis. It is recommended to analyze the sample using High-Performance Liquid Chromatography (HPLC) for better separation and quantification of impurities.

Q3: My reaction yield is lower than expected when using 2-amino-4-bromothiazole. Could the compound's stability be a factor?

A3: Yes, the instability of 2-amino-4-bromothiazole can significantly impact reaction yields. Decomposition reduces the amount of active starting material available for the reaction. Furthermore, the degradation products can potentially interfere with the reaction or complicate the purification of the desired product. It is recommended to use the free base immediately after preparation or purchase and to handle it under an inert atmosphere.[1]

Q4: What are the recommended storage conditions for 2-amino-4-bromothiazole free base?

A4: To minimize decomposition, 2-amino-4-bromothiazole free base should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.[2][3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][3][4]

  • Light: Keep in a dark place, protected from light.[2][3][4]

Q5: What are the potential degradation pathways for 2-amino-4-bromothiazole?

A5: Based on the reactivity of the 2-aminothiazole scaffold, the following degradation pathways are likely:

  • Oxidation: The electron-rich thiazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.

  • Hydrolysis: Under acidic or basic conditions, the amino group and the thiazole ring can undergo hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can induce complex rearrangements and decomposition of the molecule.

  • Dimerization/Polymerization: Similar to other reactive amines, self-condensation or polymerization can occur, especially at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (HPLC, NMR) Sample degradation during preparation or analysis.Prepare samples fresh and analyze them promptly. Use cooled autosamplers for HPLC if available. Ensure solvents are degassed and of high purity.
Formation of an insoluble material in the reaction mixture Polymerization or formation of insoluble degradation products.Use the 2-amino-4-bromothiazole immediately after it is generated or sourced. Ensure the reaction is performed under an inert atmosphere. Consider protecting the amino group if the reaction conditions are harsh.
Difficulty in purifying the final product Co-elution of impurities with the desired compound.Characterize the main impurities by LC-MS to understand their structure and polarity. Optimize the purification method (e.g., column chromatography, recrystallization) based on the properties of the impurities.
Unexpected side products in the reaction Reaction of the reagent with decomposition products of 2-amino-4-bromothiazole.Confirm the purity of the 2-amino-4-bromothiazole before starting the reaction. If necessary, purify the starting material.

Quantitative Data on Stability

Stress Condition Conditions Typical Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours15 - 25%Hydrolyzed thiazole ring fragments
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours20 - 35%Ring-opened products, de-brominated species
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours10 - 20%N-oxides, hydroxylated species
Thermal Degradation Solid heated at 105°C for 48 hours5 - 15%Dimerization/polymerization products
Photolytic Degradation Exposed to UV light (254 nm)> 40%Complex mixture of rearranged and fragmented products

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Amino-4-bromothiazole

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 2-amino-4-bromothiazole.

Materials:

  • 2-Amino-4-bromothiazole

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-amino-4-bromothiazole in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place a known amount of solid 2-amino-4-bromothiazole in an oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control solution, by a stability-indicating HPLC method.

  • Peak Identification: For unknown peaks observed in the chromatograms of the stressed samples, use LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns to aid in structural elucidation.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that should be optimized for your specific instrumentation and the degradation products observed.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of 2-amino-4-bromothiazole)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of 2-amino-4-bromothiazole Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (105°C, solid) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterize unknown peaks

Caption: Workflow for a forced degradation study of 2-amino-4-bromothiazole.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Assess Purity of 2-amino-4-bromothiazole (TLC, HPLC) Start->CheckPurity IsPure Is the starting material pure? CheckPurity->IsPure Purify Purify Starting Material or Use Fresh Batch IsPure->Purify No CheckConditions Review Reaction and Handling Conditions IsPure->CheckConditions Yes Purify->CheckPurity InertAtmosphere Is the reaction under inert atmosphere? CheckConditions->InertAtmosphere UseInert Implement Inert Atmosphere Conditions InertAtmosphere->UseInert No CheckTemp Is the temperature and reaction time optimized? InertAtmosphere->CheckTemp Yes UseInert->CheckConditions Optimize Optimize Reaction Parameters CheckTemp->Optimize No Success Problem Resolved CheckTemp->Success Yes Optimize->CheckConditions

Caption: Logical troubleshooting workflow for experiments involving 2-amino-4-bromothiazole.

References

Technical Support Center: Prevention of Di-brominated Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize or eliminate the formation of di-brominated side products during bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-brominated side product formation?

A1: Di-bromination, or over-bromination, typically occurs when the mono-brominated product is sufficiently activated to undergo a second bromination reaction. This is particularly common with substrates containing electron-donating groups, such as phenols, anilines, and their derivatives, which activate the aromatic ring towards further electrophilic substitution.[1] Key contributing factors include:

  • High reactivity of the brominating agent: Highly reactive reagents like elemental bromine (Br₂) can lead to poor selectivity.[1]

  • Excess of brominating agent: Using a molar ratio of brominating agent to substrate that is greater than 1:1.[1][2]

  • Elevated reaction temperatures: Higher temperatures can provide the necessary activation energy for the second bromination to occur.[1]

  • High concentration of the brominating agent: A high concentration of the electrophile increases the likelihood of multiple substitutions.

  • Presence of a highly activated substrate: The initial product of mono-bromination may still be highly reactive towards further bromination.

Q2: How can I control the stoichiometry to favor mono-bromination?

A2: Precise control of stoichiometry is one of the most critical factors in preventing di-bromination. It is essential to use a strict 1:1 molar ratio of the brominating agent to the substrate.[1] For some reagents with two reactive bromine atoms, like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), approximately 0.5 equivalents should be used. To maintain a low concentration of the brominating agent throughout the reaction, it is recommended to add it slowly or portion-wise to the reaction mixture.[1]

Q3: What are some recommended milder brominating agents to improve selectivity?

A3: Switching from highly reactive elemental bromine to a milder brominating agent can significantly enhance selectivity for mono-bromination. Some commonly used milder reagents include:

  • N-Bromosuccinimide (NBS): A versatile and selective reagent for both allylic/benzylic and aromatic brominations.[1][3][4]

  • Pyridinium Tribromide: Offers better control and is often used for the bromination of sensitive substrates.[1]

  • Bromodimethylsulfonium Bromide (BDMS): A mild and regioselective alternative, particularly for the α-monobromination of β-keto esters and 1,3-diketones.

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Can be used for selective mono-bromination, often in the presence of a catalyst.

Q4: How does reaction temperature influence the formation of di-brominated products?

A4: Lowering the reaction temperature is a common strategy to increase the selectivity of bromination reactions.[1] By reducing the thermal energy of the system, the rate of the second bromination, which typically has a higher activation energy, is disproportionately slowed down compared to the initial mono-bromination. Conducting reactions at 0°C or even lower temperatures can significantly favor the formation of the mono-brominated product.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Significant formation of di- and poly-brominated products. Excess of brominating agent.Use a strict 1:1 molar ratio of substrate to brominating agent. Consider adding the brominating agent portion-wise or via a syringe pump to maintain a low concentration.
Highly reactive brominating agent (e.g., Br₂).Switch to a milder brominating agent such as NBS, Pyridinium Tribromide, or BDMS.[1]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0°C or below).[1]
Highly activated substrate.Consider protecting the activating group to reduce its electron-donating effect, if chemically feasible.
Low yield of the desired mono-brominated product. Incomplete reaction.Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature or reaction time may be necessary, but this must be balanced against the risk of over-bromination.
Degradation of the brominating agent.Use fresh, high-purity reagents. Some brominating agents, like NBS, can decompose over time.
Product loss during workup or purification.Optimize the extraction and chromatography procedures to minimize product loss.
Poor regioselectivity (formation of ortho- and para-isomers). Reaction conditions favoring a mixture of products.The choice of solvent and catalyst can influence regioselectivity. For example, using NBS with silica gel can favor para-bromination.[4] Lowering the reaction temperature can also enhance para-selectivity.

Quantitative Data Summary

The following table summarizes the regioselective oxybromination of anilines and anisoles, demonstrating high yields of mono-brominated products with minimal di-brominated side products under specific conditions.

Table 1: Regioselective Oxybromination of Anilines with NH₄Br and H₂O₂ [5]

Substrate (Aniline)TimeConversion (%)Selectivity (%) o-Selectivity (%) p-Selectivity (%) di-
Aniline2 h99%298
2-Methyl-2 h99%100
2-Chloro-3 h99%298
2-Cyano-4 h99%496
2-Nitro-4 h97%2773
4-Methyl-2.5 h96%7525
4-Chloro-2.5 h87%99
4-Nitro-2.5 h95%99
Reaction Conditions: Substrate (2 mmol), NH₄Br (2.2 mmol), 30% H₂O₂ (2.2 mmol), HOAc (4 mL), room temperature.

Table 2: Regioselective Oxybromination of Anisoles with NH₄Br and H₂O₂ [5]

Substrate (Anisole)TimeConversion (%)Selectivity (%) o-Selectivity (%) p-Selectivity (%) di-
Anisole1.5 h99%199
2-Methyl-1.5 h99%100
3-Methyl-2 h98%397
4-Methyl-2 h95%99
2-Chloro-3 h99%199
3-Chloro-3 h98%397
Reaction Conditions: Substrate (2 mmol), NH₄Br (2.2 mmol), 30% H₂O₂ (2.2 mmol), HOAc (4 mL), room temperature.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 4-Chloroacetophenone [6]

  • Materials:

    • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

    • Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

    • Glacial acetic acid (20 mL)

    • 50 mL round-bottom flask

    • Reflux condenser

    • Stirring apparatus

  • Procedure:

    • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in the round-bottom flask.

    • Attach the reflux condenser and stir the mixture at 90°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry to obtain 4-chloro-α-bromo-acetophenone.

Protocol 2: Selective Mono-bromination of Phenols using NBS and Silica Gel [4]

  • Materials:

    • Phenolic substrate (0.01 mole)

    • N-bromosuccinimide (NBS) (0.01 mole)

    • Silica gel (2.0 g)

    • Carbon tetrachloride (25.0 mL)

    • Reaction vessel

    • Stirring apparatus

  • Procedure:

    • In a reaction vessel, create a mixture of the phenolic substrate, NBS, and silica gel in carbon tetrachloride.

    • Stir the mixture vigorously in the dark at room temperature for 5-7 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and wash the residue with additional carbon tetrachloride.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude mono-brominated product.

    • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification start Dissolve Substrate in Solvent add_reagent Choose Mild Brominating Agent (e.g., NBS, Pyridinium Tribromide) start->add_reagent control_stoichiometry Use 1:1 Stoichiometry (Substrate:Brominating Agent) add_reagent->control_stoichiometry cool Cool Reaction to Low Temperature (e.g., 0°C) control_stoichiometry->cool slow_addition Slowly Add Brominating Agent cool->slow_addition monitor Monitor Reaction Progress (TLC, GC-MS) slow_addition->monitor monitor->monitor quench Quench Reaction When Complete monitor->quench Starting material consumed extract Extraction and Washing quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Isolated Mono-brominated Product purify->product

Caption: Workflow for preventing di-bromination.

reaction_mechanism Substrate Activated Substrate TransitionState1 Transition State 1 (Lower Activation Energy) Substrate->TransitionState1 + Br+ Mono_Product Mono-brominated Product TransitionState1->Mono_Product - H+ TransitionState2 Transition State 2 (Higher Activation Energy) Mono_Product->TransitionState2 + Br+ (High Temp/Excess Br+) Di_Product Di-brominated Side Product TransitionState2->Di_Product - H+

References

Technical Support Center: Acylation of 2-Amino-4-Halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the acylation of 2-amino-4-halothiazoles.

Troubleshooting Guide

This guide addresses common issues observed during the direct acylation of 2-amino-4-halothiazoles and provides recommended solutions.

Q1: I am getting a very low yield of my desired mono-acylated product.

A1: Low yields are a frequent challenge in the direct acylation of 2-amino-4-halothiazoles.[1][2] This is often due to the formation of multiple products and the instability of the starting material.[1][3] Anhydrous acylation of 2-amino-4-bromothiazole in THF with triethylamine as a base has been reported to yield the desired product in as low as 17%.[3] Similarly, the acylation of 2-amino-4-chlorothiazole under the same conditions resulted in a 19% yield.[3]

Recommended Solutions:

  • Protecting Group Strategy: The most effective solution is to use a tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function.[1] This involves a three-step sequence:

    • Boc Protection: Protect the 2-amino group with di-tert-butyl dicarbonate (Boc₂O).

    • Acylation: Perform the acylation on the Boc-protected intermediate.

    • Deprotection: Remove the Boc group under mild acidic conditions to yield the desired N-acylated product cleanly and in high yield.[2][4]

  • Optimization of Direct Acylation: If a protecting group strategy is not feasible, optimization of the reaction conditions for direct acylation is crucial. This includes the careful selection of the base and reaction temperature.

Q2: My reaction mixture is complex, and I am observing a significant amount of a bis-acylated byproduct.

A2: The formation of a bis-acylated (or di-acylated) product is a common side reaction in the acylation of 2-amino-4-halothiazoles, contributing to low yields of the desired mono-acylated product.[1][2] This occurs because the initially formed mono-acylated product can be further acylated.

Recommended Solutions:

  • Boc Protecting Group: As mentioned above, protecting the 2-amino group with a Boc group is the most reliable method to prevent diacylation.[3][4]

  • Use a Weaker Base and Control Temperature: In direct acylation, using a weaker base such as N-methylmorpholine and maintaining a controlled temperature (e.g., 60 °C) can significantly reduce the formation of the di-acylated byproduct.[4]

  • Stoichiometry Control: While less effective, carefully controlling the stoichiometry of the acylating agent can help to minimize diacylation, but it may not eliminate it completely.

Q3: My 2-amino-4-halothiazole starting material seems to be unstable.

A3: The free base of 2-amino-4-halothiazoles can be unstable, which can lead to decomposition and lower yields.[1][3] It is often recommended to use the free base immediately after its preparation.[3]

Recommended Solution:

  • Use Freshly Prepared Amine: If you are preparing the 2-amino-4-halothiazole free base from a salt, it is best to use it immediately in the subsequent acylation step.[3]

  • Boc Protection: The Boc-protected derivative is generally more stable and easier to handle than the free amine.

Q4: My purified acylated product decomposes over time or during workup.

A4: Some acylated 2-amino-4-halothiazoles have been observed to be unstable, particularly towards hydrolysis.[1] For instance, even mild hydrolysis of 2-acetamido-4-chlorothiazole can lead to rapid decomposition.[2]

Recommended Solutions:

  • Anhydrous Workup: Ensure that the workup and purification steps are carried out under anhydrous conditions to the extent possible.

  • Avoid Basic Hydrolysis: Be cautious with aqueous basic workups, as this can promote hydrolysis of the amide product.

  • Proper Storage: Store the purified product in a cool, dry, and inert atmosphere to prevent decomposition.

Frequently Asked Questions (FAQs)

Q: What is the main advantage of using a Boc-protecting group strategy?

A: The main advantage is that it leads to a much cleaner reaction with significantly higher yields of the desired mono-acylated product.[2] It effectively prevents the formation of the bis-acylated byproduct and circumvents issues related to the instability of the free 2-amino-4-halothiazole.[1][3]

Q: Can I use other protecting groups besides Boc?

A: While the literature strongly supports the use of the Boc group for this specific challenge, other nitrogen protecting groups could potentially be employed. The choice of protecting group would depend on its stability to the acylation conditions and the ease of its removal without affecting the rest of the molecule.

Q: What analytical techniques can I use to identify the mono- and bis-acylated products?

A: Mass spectrometry (MS) is a key technique to distinguish between the mono- and bis-acylated products based on their different molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation. The bis-acylated product will lack the N-H proton signal of the amide in the ¹H NMR spectrum.

Data Presentation

The following table summarizes the yield comparison between direct acylation and the Boc-protected strategy for the acylation of 2-amino-4-halothiazoles with O-acetylsalicyloyl chloride.

Starting MaterialAcylation StrategyBaseSolventYield of Mono-acylated ProductYield of Bis-acylated ProductReference
2-Amino-4-bromothiazoleDirect AcylationEt₃NTHF17%Major byproduct[3]
2-Amino-4-bromothiazole (Boc-protected)Acylation of Boc-protected intermediateEt₃NTHF70% (of protected product)Not reported (negligible)[3]
2-Amino-4-chlorothiazoleDirect AcylationEt₃NTHF19%Significant byproduct[3]
2-Amino-4-chlorothiazole (Boc-protected)Acylation of Boc-protected intermediateEt₃NTHF70% (of protected product)Not reported (negligible)[4]

Experimental Protocols

Protocol 1: Direct Acylation of 2-Amino-4-chlorothiazole (Low Yield Method)

This protocol is provided for informational purposes to illustrate the challenging nature of the direct acylation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (Et₃N) (2.1 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., O-acetylsalicyloyl chloride) (1.1 eq) dropwise to the solution with constant stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an extended period (e.g., 46 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to separate the desired mono-acylated product from the bis-acylated byproduct and other impurities.[3]

Protocol 2: Recommended Boc-Protected Acylation Strategy

This three-step protocol is the recommended method for obtaining high yields of N-acylated 2-amino-4-halothiazoles.

Step 1: Boc-Protection of 2-Amino-4-halothiazole

  • Reaction Setup: Dissolve the 2-amino-4-halothiazole (1.0 eq) in a suitable solvent such as a mixture of THF and water.

  • Base and Reagent Addition: Add sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to achieve a pH of 10. Add di-tert-butyl dicarbonate (Boc₂O) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for the appropriate time (e.g., 48 hours).

  • Work-up: Extract the Boc-protected product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or recrystallization.[4]

Step 2: Acylation of Boc-Protected 2-Amino-4-halothiazole

  • Reaction Setup: Dissolve the Boc-protected 2-amino-4-halothiazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Base Addition: Add Et₃N (2.1 eq).

  • Acylation: Add the acyl chloride (e.g., O-acetylsalicyloyl chloride) (1.8 eq) portionwise at room temperature with stirring.

  • Reaction Progression: Stir the reaction mixture for 16 hours at room temperature.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and work up for a neutral product. The crude product can be purified by column chromatography.[3]

Step 3: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the purified Boc-protected acylated product in dichloromethane (CH₂Cl₂).

  • Acidolysis: Add trifluoroacetic acid (TFA) and stir the solution at room temperature for 4 hours.

  • Work-up: Evaporate the solvent to dryness. The residue can be partitioned between saturated aqueous sodium bicarbonate (NaHCO₃) and CH₂Cl₂. The combined organic extracts are dried and evaporated to give the final N-acylated 2-amino-4-halothiazole.[3]

Visualizations

Troubleshooting_Workflow start Start: Acylation of 2-Amino-4-Halothiazole problem Problem Encountered? start->problem low_yield Low Yield and/or Complex Mixture problem->low_yield Yes side_products Significant Diacylation Byproduct Observed problem->side_products Yes no_problem Successful Reaction problem->no_problem No solution Recommended Solution: Implement Boc-Protection Strategy low_yield->solution optimization Alternative: Optimize Direct Acylation (weaker base, controlled temperature) low_yield->optimization side_products->solution side_products->optimization boc_workflow Follow Boc-Protection Workflow solution->boc_workflow

Caption: Troubleshooting workflow for acylation challenges.

Boc_Protection_Workflow cluster_0 Boc-Protected Acylation Strategy start 2-Amino-4-halothiazole step1 Step 1: Boc Protection (Boc₂O, Base) start->step1 intermediate Boc-Protected 2-Amino-4-halothiazole step1->intermediate step2 Step 2: Acylation (Acyl Chloride, Base) intermediate->step2 protected_product Boc-Protected Acylated Product step2->protected_product step3 Step 3: Deprotection (TFA) protected_product->step3 final_product Final Mono-acylated Product (High Yield) step3->final_product

Caption: Recommended workflow for Boc-protected acylation.

References

Managing temperature control during diazotization of aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature control during the diazotization of aminobenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical during the diazotization of aminobenzothiazoles?

A1: Low temperatures, typically between 0-5 °C (273–278 K), are essential because the resulting benzothiazolyl diazonium salts are thermally unstable.[1][2][3] At temperatures above 5 °C, these salts can decompose rapidly, often leading to the evolution of nitrogen gas, the formation of phenolic byproducts, and a significant reduction in the yield of the desired product.[1][4][5] In some cases, uncontrolled decomposition can become explosive.[4]

Q2: What is the optimal temperature range for this reaction?

A2: The universally recommended temperature range for the diazotization of aminobenzothiazoles and other aromatic amines is 0–5 °C.[1][2][4] Maintaining the reaction within this window is crucial for maximizing the stability of the diazonium salt intermediate.[2]

Q3: What are the specific consequences of letting the temperature rise above 5 °C?

A3: Exceeding the optimal temperature can lead to several undesirable outcomes:

  • Decomposition: The primary issue is the rapid decomposition of the diazonium salt, which breaks down to liberate nitrogen gas and form other products.[4][5]

  • Side Reactions: Higher temperatures can promote side reactions, such as the formation of phenolic impurities or unwanted azo coupling between the diazonium salt and unreacted parent amine.[1]

  • Reduced Yield: The decomposition and side reactions directly result in a lower yield of the intended product.[1][6]

  • Discoloration: The reaction mixture may turn dark brown, black, or form a tarry substance, indicating decomposition.[1][6]

Q4: Are there any risks if the temperature drops below 0 °C?

A4: While less hazardous than high temperatures, excessively low temperatures can cause the crystallization or precipitation of reagents or the diazonium salt itself.[4] This can hinder proper mixing and subsequent reactions, making process control difficult.

Q5: Can the aminobenzothiazole diazonium salt be isolated and stored for later use?

A5: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be shock-sensitive and explosive.[4][6][7] They should be prepared in situ and used immediately in the subsequent reaction step while being kept in a cold aqueous solution.[6]

Troubleshooting Guide

Q6: My reaction mixture turned dark brown or black. What happened?

A6: A dark coloration is a common indicator of diazonium salt decomposition or other side reactions.[1]

  • Potential Cause 1: Elevated Temperature. The most likely cause is that the reaction temperature exceeded the 0-5 °C range, even in localized spots. The reaction is exothermic, and heat can build up quickly without proper control.[6]

  • Solution 1: Ensure your reaction vessel is well-immersed in an efficient ice-salt bath.[1][6] Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat effectively.[6] Use a thermometer to monitor the internal temperature of the reaction mixture continuously.[6]

  • Potential Cause 2: Insufficient Acidity. If the medium is not acidic enough, the newly formed diazonium salt can couple with the unreacted aminobenzothiazole, forming colored azo compounds.[1]

  • Solution 2: Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the starting amine and maintain a low pH.[1][2]

Q7: The yield of my product is consistently low. How can I improve it?

A7: Low yields are typically linked to the instability of the diazonium salt intermediate.

  • Potential Cause: Temperature Instability. The diazonium salt has decomposed because the temperature was not strictly maintained between 0-5 °C.[1][2]

  • Solution:

    • Temperature Control: Strictly maintain the reaction temperature using an ice-salt bath for better temperature management.[1] Pre-cool all reagent solutions before addition.[2]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic amine solution.[1][2] This helps control the exothermic nature of the reaction.[6]

    • Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction proceeds to completion.[1][2]

    • Reagent Quality: Use pure aminobenzothiazole and a freshly prepared sodium nitrite solution.[1]

Q8: I observed brown fumes coming from my reaction. What does this signify?

A8: The evolution of brown fumes (NO₂) indicates the decomposition of nitrous acid (HNO₂).[6]

  • Potential Cause: This occurs when the temperature is too high or if there are localized hotspots within the reaction mixture.[6]

  • Solution: Immediately improve the cooling efficiency of your setup. Slow down or temporarily stop the addition of sodium nitrite until the internal temperature is stabilized within the 0-5 °C range. Ensure vigorous stirring to prevent localized high concentrations of reagents.[6]

Data Presentation

Table 1: Recommended Reaction Parameters for Aminobenzothiazole Diazotization

ParameterRecommended Value/ConditionRationale
Temperature 0–5 °CCritical for the stability of the thermally labile diazonium salt intermediate.[1][2]
Acid Strong mineral acid (e.g., HCl, H₂SO₄)Facilitates the generation of the nitrosonium ion (NO⁺) and prevents side reactions.[1]
Sodium Nitrite 1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the primary amine.[6]
Addition Rate Slow, dropwiseControls the exothermic reaction and prevents localized temperature spikes.[1][2][6]
Stirring Vigorous and continuousEnsures efficient heat dissipation and homogenous mixing of reagents.[6]
Post-Addition Time 15–30 minutes at 0-5 °CAllows the reaction to proceed to completion.[1][2]

Table 2: Impact of Temperature Deviation on Reaction Outcome

TemperatureObservationConsequence
< 0 °C Potential crystallization of reagents/products.Poor mixing, difficult to control subsequent steps.[4]
0–5 °C (Optimal) Clear solution (color may vary), stable reaction.High yield of diazonium salt, minimal side products.
> 5 °C Darkening of solution (brown/black), gas evolution (N₂), brown fumes (NO₂).Decomposition of diazonium salt, formation of phenolic byproducts, low product yield, potential safety hazard.[1][4][6]

Experimental Protocols

Key Experiment: Diazotization of 2-Aminobenzothiazole

This protocol outlines the general procedure for diazotization, emphasizing critical temperature control points.

1. Preparation of the Amine Hydrochloride Solution:

  • Suspend one equivalent of the chosen aminobenzothiazole derivative in a suitable amount of water in a reaction flask equipped with a magnetic stirrer and a thermometer.

  • While stirring, slowly add approximately 2.5-3 equivalents of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.[2] Ensure the amine salt is fully dissolved.

2. Preparation of the Sodium Nitrite Solution:

  • In a separate beaker, dissolve 1.05-1.1 equivalents of sodium nitrite in cold deionized water.[6]

  • Keep this solution chilled in an ice bath until ready for use.[6]

3. The Diazotization Reaction:

  • Slowly add the chilled sodium nitrite solution dropwise to the vigorously stirred amine hydrochloride solution.

  • CRITICAL: Continuously monitor the internal reaction temperature and maintain it strictly between 0 and 5 °C throughout the addition.[1][2][6] Adjust the addition rate as needed to control the temperature.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.[2][6]

4. Confirmation of Reaction Completion (Optional):

  • To check for the presence of excess nitrous acid (indicating the primary amine has been consumed), a drop of the reaction mixture can be used to test starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[6]

  • The resulting cold diazonium salt solution should be used immediately for the subsequent coupling reaction.[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Use prep_amine Dissolve Aminobenzothiazole in HCl(aq) cool_amine Cool Amine Solution to 0-5 °C (Ice-Salt Bath) prep_amine->cool_amine prep_nitrite Prepare cold NaNO2(aq) solution (1.05-1.1 eq) add_nitrite Slowly Add NaNO2 Solution (Maintain 0-5 °C) prep_nitrite->add_nitrite cool_amine->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir test_completion Test for Excess HNO2 (Starch-Iodide Paper) stir->test_completion use_product Use Diazonium Salt Solution Immediately test_completion->use_product

Caption: Workflow for diazotization of aminobenzothiazoles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions observation Observe Undesirable Reaction Outcome cause_temp Temperature > 5°C? observation->cause_temp Low Yield or Dark Color cause_acid Insufficient Acid? observation->cause_acid Dark Color or Precipitate cause_stir Poor Stirring? observation->cause_stir Dark Color or Fumes sol_temp Improve Cooling (Ice-Salt Bath) Slow NaNO2 Addition cause_temp->sol_temp sol_acid Ensure 2.5-3 eq. of Strong Acid cause_acid->sol_acid sol_stir Increase Stirring Rate cause_stir->sol_stir

Caption: Troubleshooting logic for common diazotization issues.

References

Technical Support Center: Residual Solvent Removal from Purified Aminothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminothiazole products. The information is presented in a question-and-answer format to directly address common challenges encountered during the removal of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual solvents from purified aminothiazole products?

A1: The three most common and effective methods for removing residual solvents from purified aminothiazole products are Rotary Evaporation, Vacuum Oven Drying, and Lyophilization (Freeze Drying). The choice of method depends on the solvent's boiling point, the thermal stability of the aminothiazole compound, and the desired final form of the product (e.g., crystalline solid vs. amorphous powder).

Q2: My aminothiazole product is thermally sensitive. Which solvent removal method is most appropriate?

A2: For thermally sensitive aminothiazole compounds, Lyophilization is the most suitable method.[1][2] This is because it operates at low temperatures, minimizing the risk of thermal degradation.[1] Vacuum Oven Drying at a controlled, low temperature can also be an option, but it is crucial to have accurate data on the decomposition temperature of your specific compound.[3] Rotary evaporation can be used for initial bulk solvent removal but should be performed at a low bath temperature.

Q3: I am struggling to remove a high-boiling point solvent like DMF or DMSO from my aminothiazole product. What should I do?

A3: High-boiling point solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are notoriously difficult to remove. Here are a few strategies:

  • Aqueous Extraction: If your aminothiazole product is not water-soluble, you can dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash it multiple times with water or brine.[4] This technique leverages the high water solubility of DMF and DMSO to partition them into the aqueous phase.

  • Azeotropic Distillation: Adding a solvent that forms a lower-boiling azeotrope with the high-boiling point solvent can facilitate its removal via rotary evaporation. Toluene is often used for this purpose with DMF.

  • Lyophilization: If the product is in a solvent system that can be frozen (e.g., a mixture containing water or tert-butanol), lyophilization can be effective at removing even high-boiling point solvents under deep vacuum.

Q4: After drying, my aminothiazole product still shows the presence of solvent in its crystal lattice. What is happening and how can I fix it?

A4: This phenomenon is likely due to the formation of a solvate, where solvent molecules are incorporated into the crystal structure of your compound.[5] Simply drying the product further may not be effective. To remove the entrapped solvent, you may need to:

  • Recrystallize: Dissolve the solvate in a different solvent in which it is soluble and from which it is less likely to form a solvate, and then induce crystallization.

  • Anti-Solvent Precipitation: Dissolve the solvate in a good solvent and then add an anti-solvent to crash out the product, hopefully in a solvent-free form.

  • Slurrying: Suspending the solvate in a non-solvent and stirring for an extended period can sometimes displace the trapped solvent.

  • Desolvation by Heating: Carefully heating the solvate under vacuum can sometimes break the crystal lattice and release the solvent, but this must be done below the compound's decomposition temperature.

Troubleshooting Guides

Issue 1: Incomplete Solvent Removal with Rotary Evaporator
Potential Cause Troubleshooting Step
Incorrect Temperature/Vacuum Settings Ensure the vacuum level is appropriate for the solvent's boiling point and the water bath temperature is set to maintain a sufficient temperature gradient (typically 20°C higher than the desired vapor temperature).[6]
High Boiling Point Solvent For solvents like DMF or DMSO, consider using a high-vacuum pump and a higher bath temperature if the compound is stable. Alternatively, use aqueous extraction or azeotropic distillation prior to final drying.[7]
Bumping/Foaming Reduce the rotation speed and/or gradually apply the vacuum. Ensure the flask is not more than half full. An anti-foaming agent may be used in some cases.[7]
Formation of a Film or Crust If the product forms a film on the flask wall, it can trap solvent. Try intermittent gentle scraping (if safe) or re-dissolving in a small amount of a more volatile solvent and re-evaporating.
Issue 2: Product Degradation During Vacuum Oven Drying
Potential Cause Troubleshooting Step
Excessive Temperature The oven temperature is too high for the thermal stability of your aminothiazole derivative. 2-aminothiazole itself can decompose at elevated temperatures.[8][9] Reduce the oven temperature and increase the drying time.
Localized Hot Spots in Oven Ensure the oven has uniform heat distribution. Place the sample on a shelf that is not in direct contact with the heating element.
Oxidation If the compound is air-sensitive, ensure a good vacuum is achieved and consider backfilling the oven with an inert gas like nitrogen or argon before bringing it back to atmospheric pressure.
Issue 3: Poor Cake Formation or Meltback During Lyophilization
Potential Cause Troubleshooting Step
Incomplete Freezing Ensure the product is completely frozen before starting the primary drying phase. The freezing temperature should be below the eutectic point or glass transition temperature of the formulation.[6]
Primary Drying Temperature Too High The shelf temperature during primary drying is above the collapse temperature of the product, causing it to lose its structure. Lower the shelf temperature.[6]
Inappropriate Solvent System Some organic solvents have very low freezing points and are not ideal for lyophilization. Consider a solvent exchange step into a more suitable solvent like water or a tert-butanol/water mixture.

Data Presentation: Comparison of Drying Methods

The following table provides a representative comparison of the three main drying methods for a hypothetical polar, moderately thermally stable aminothiazole product. Note: These values are illustrative. The optimal conditions and results will vary depending on the specific aminothiazole derivative, the solvent being removed, and the scale of the experiment. Experimental validation is crucial.

Parameter Rotary Evaporation Vacuum Oven Drying Lyophilization (Freeze Drying)
Primary Application Bulk solvent removalRemoval of moderate to low boiling point solventsFor thermally sensitive compounds and removal of water or other lyophilizable solvents
Typical Temperature Range 20°C - 60°C (water bath)30°C - 80°C-50°C to 20°C (shelf temperature)
Typical Pressure Range 1 - 100 mbar10 - 50 mbar< 0.1 mbar
Typical Drying Time 0.5 - 4 hours12 - 48 hours24 - 72 hours
Final Residual Solvent Level (ppm) 1,000 - 10,000100 - 1,000< 500
Product Form Often requires further dryingCrystalline or amorphous solidFine, amorphous powder
Risk of Thermal Degradation ModerateModerate to HighLow

Experimental Protocols

Protocol 1: Rotary Evaporation for Bulk Solvent Removal
  • Preparation: Ensure the rotary evaporator is clean and the vacuum pump is functioning correctly. Fill the water bath to the appropriate level and set the desired temperature (e.g., 40°C).

  • Sample Loading: Transfer the aminothiazole solution to a round-bottom flask, ensuring it is no more than half full.

  • Assembly: Attach the flask to the rotary evaporator, securing it with a clip.

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150 rpm).

  • Vacuum Application: Gradually apply the vacuum. You should see the solvent begin to bubble and then evaporate.

  • Evaporation: Continue evaporation until the bulk of the solvent is removed. You may see the product begin to crystallize or form an oil.

  • Completion: Once the solvent stream into the collection flask has ceased, continue for a further 10-15 minutes to remove any remaining volatile solvent.

  • Shutdown: Release the vacuum, stop the rotation, and remove the flask. The product is now ready for further drying by vacuum oven or lyophilization.

Protocol 2: Vacuum Oven Drying
  • Sample Preparation: Spread the aminothiazole product from the rotary evaporator in a thin layer on a clean, dry glass dish or tray.

  • Oven Setup: Preheat the vacuum oven to the desired temperature (e.g., 40°C). Ensure the temperature is below the decomposition temperature of your compound.

  • Loading: Place the sample dish in the oven.

  • Vacuum Application: Close the oven door and slowly apply the vacuum.

  • Drying: Dry the sample for the desired time (e.g., 24 hours), monitoring for any changes in appearance.

  • Completion: Once drying is complete, release the vacuum with an inert gas (e.g., nitrogen) if the compound is sensitive to air or moisture.

  • Cooling: Allow the sample to cool to room temperature before removing it from the oven.

Protocol 3: Lyophilization (Freeze Drying)
  • Sample Preparation: Dissolve the aminothiazole product in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol).

  • Freezing: Place the sample in a lyophilizer flask and freeze it completely. This can be done by rotating the flask in a bath of dry ice/acetone or in the lyophilizer's freezing chamber. The sample should be a solid, uniform block of ice.

  • Lyophilizer Setup: Ensure the lyophilizer is clean, and the collector is cooled to its operating temperature (e.g., -80°C).

  • Drying: Attach the flask to a port on the lyophilizer and open the valve to apply the vacuum. The ice will begin to sublime (turn directly from a solid to a gas).

  • Primary Drying: Continue primary drying until all the ice has disappeared.

  • Secondary Drying: The product may then undergo secondary drying (desorption) at a slightly elevated temperature to remove any bound water molecules.

  • Completion: Once the product appears as a dry, fluffy powder, the process is complete.

  • Shutdown: Release the vacuum and remove the flask.

Mandatory Visualizations

experimental_workflow start Purified Aminothiazole in Solution rotovap Rotary Evaporation (Bulk Solvent Removal) start->rotovap choice Drying Method Selection rotovap->choice oven Vacuum Oven Drying choice->oven Thermally Stable lyo Lyophilization choice->lyo Thermally Sensitive end Dry Aminothiazole Product oven->end lyo->end

Caption: General experimental workflow for residual solvent removal.

logical_relationship start High Residual Solvent? thermo_stable Is the compound thermally stable? start->thermo_stable Yes lyo Use Lyophilization start->lyo No high_bp Is it a high-boiling point solvent? thermo_stable->high_bp Yes oven Increase oven temperature or drying time thermo_stable->oven No azeotrope Consider azeotropic distillation high_bp->azeotrope Yes aqueous_wash Perform aqueous wash prior to drying high_bp->aqueous_wash Yes

Caption: Troubleshooting decision tree for high residual solvent.

signaling_pathway cluster_solvate Solvate Crystal Lattice cluster_desolvated Solvent-Free Crystal Lattice solvate Aminothiazole-Solvent Complex desolvated Pure Aminothiazole solvate->desolvated Desolvation solvent Solvent Molecules solvate->solvent energy Energy Input (Heat or Vacuum) energy->solvate

Caption: Conceptual diagram of the desolvation process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-bromothiazole and 2-Amino-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 2-amino-4-bromothiazole and 2-amino-5-bromothiazole. These compounds are valuable building blocks in medicinal chemistry, and understanding their differential reactivity is crucial for efficient synthesis design and the development of novel therapeutic agents. This document summarizes the key differences in their reactivity in common palladium-catalyzed cross-coupling reactions, supported by theoretical principles and representative experimental data.

Executive Summary

While direct, head-to-head quantitative comparisons of the reactivity of 2-amino-4-bromothiazole and 2-amino-5-bromothiazole under identical conditions are not extensively documented in publicly available literature, a combination of theoretical principles and reported experimental data suggests a generally higher reactivity for the 5-bromo isomer in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position of the thiazole ring is predicted to be more susceptible to oxidative addition, a key step in many cross-coupling catalytic cycles.

Theoretical Basis for Reactivity Differences

The difference in reactivity between the two isomers can be attributed to the electronic properties of the thiazole ring. The 5-position of the thiazole ring is generally more electron-deficient and thus more activated towards oxidative addition with a palladium(0) catalyst, which is the initial and often rate-determining step in Suzuki and Buchwald-Hartwig cross-coupling reactions. Conversely, the 4-position is less electrophilic. Furthermore, some anecdotal evidence suggests that 2-amino-4-bromothiazole may exhibit lower stability compared to its 5-bromo counterpart, which can also influence reaction outcomes.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions for both isomers. It is important to note that the reaction conditions are not identical across the examples, and therefore, the yields are not directly comparable. However, they provide an indication of the types of conditions that have been successfully employed for each isomer.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Amino-5-bromothiazole derivative Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-120High (expected)[1]
2-Amino-4-bromothiazole derivative (Hetero)arylboronic esterPd(dppf)Cl₂, XPhosK₃PO₄1,4-Dioxane11065-85[2]

Note: The data for the 2-amino-5-bromothiazole derivative is based on a closely related analog, 2-amino-5-bromo-4-t-butylthiazole. The yield for the 2-amino-4-bromothiazole derivative is for a 2-keto-4-bromothiazole, but is indicative of the feasibility of the reaction at this position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.

Table 2: Representative Buchwald-Hartwig Amination Reactions

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Amino-5-bromothiazole derivative DiarylaminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene110Good[3]
2-Amino-4-bromothiazole Not availableNot availableNot availableNot availableNot availableNot available

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 2-aminobromothiazole isomers.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a Schlenk flask, add the 2-aminobromothiazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Evacuate and backfill the tube with an inert gas.

  • Add the 2-aminobromothiazole (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow reagents 1. Add 2-aminobromothiazole, boronic acid, and base to flask inert 2. Create inert atmosphere reagents->inert catalyst 3. Add Pd catalyst and solvent inert->catalyst heat 4. Heat and stir catalyst->heat workup 5. Workup heat->workup purify 6. Purify workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents 1. Add catalyst, ligand, and base to flask inert 2. Create inert atmosphere reagents->inert reactants 3. Add 2-aminobromothiazole, amine, and solvent inert->reactants heat 4. Heat and stir reactants->heat workup 5. Workup heat->workup purify 6. Purify workup->purify product Final Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

Based on the available evidence, 2-amino-5-bromothiazole is likely the more reactive isomer in palladium-catalyzed cross-coupling reactions compared to 2-amino-4-bromothiazole. This is supported by the general understanding of thiazole reactivity and the greater number of successful coupling examples reported for the 5-bromo isomer. Researchers working with 2-amino-4-bromothiazole may need to employ more forcing reaction conditions or specialized catalyst systems to achieve comparable results. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the reactivity differences between these two important building blocks.

References

A Comparative Guide to the Synthesis of 4-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 4-substituted 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The efficient synthesis of these compounds is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the most common and effective synthetic routes to 4-substituted 2-aminothiazoles, with a focus on the classical Hantzsch synthesis and its modern variations. Experimental data is presented to facilitate the selection of the most appropriate method based on factors such as yield, reaction time, and environmental impact.

Dominance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely employed method for the preparation of 2-aminothiazoles.[1] The classical approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative. This versatile reaction allows for the introduction of a wide variety of substituents at the 4-position of the thiazole ring.

However, the classical Hantzsch synthesis often requires the pre-synthesis and isolation of lachrymatory and toxic α-haloketones. To address these drawbacks, several modifications have been developed, including one-pot syntheses, the use of microwave irradiation, and the application of various catalysts to improve efficiency and greenness.

Modern Synthetic Approaches: A Comparative Analysis

Modern synthetic strategies for 4-substituted 2-aminothiazoles primarily focus on improving the efficiency, safety, and environmental friendliness of the Hantzsch reaction. These include one-pot procedures that avoid the isolation of hazardous intermediates, and the use of alternative energy sources like microwave irradiation to accelerate reaction rates.

One-Pot Syntheses

One-pot procedures offer a significant advantage by generating the α-haloketone in situ from a corresponding ketone, followed by its immediate reaction with thiourea. This approach is not only more time- and resource-efficient but also minimizes handling of hazardous intermediates. A common strategy involves the use of a ketone, a halogenating agent such as N-Bromosuccinimide (NBS) or copper(II) bromide, and thiourea in a single reaction vessel.[2]

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[3] In the context of 2-aminothiazole synthesis, microwave-assisted Hantzsch reactions can often be completed in minutes compared to hours required for conventional heating methods.[3]

Catalytic Approaches

The development of novel catalysts has further refined the synthesis of 4-substituted 2-aminothiazoles. These catalysts can promote the reaction under milder conditions, improve yields, and allow for the use of more environmentally benign solvents. Recent examples include the use of silica-supported tungstosilicic acid, aqueous neem leaf extract, and magnetically separable nanocatalysts.[4]

Quantitative Comparison of Synthetic Routes

The following table summarizes the quantitative data for various synthetic routes to 4-substituted 2-aminothiazoles, providing a clear comparison of their performance.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Key Advantages
Classical Hantzsch Synthesis α-Bromoacetophenone, ThioureaEthanol, Reflux2 h~79%Well-established, versatile.[5]
One-Pot Synthesis (CuBr₂) Aromatic methyl ketones, ThioureaCopper(II) bromide, K₂CO₃, Ethyl acetate, RefluxNot specified68-90%Avoids isolation of α-haloketones, good to excellent yields.[2]
Microwave-Assisted Synthesis 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthioureaMethanol, Microwave irradiation, 90°C30 minup to 95%Drastically reduced reaction time, high yields.[3]
Catalytic (Silica Tungstosilicic Acid) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilicic acid, Conventional heating or Ultrasonic irradiation2-3.5 h79-90%Reusable catalyst, efficient under conventional heating and ultrasound.[4]
Catalytic (Aqueous Neem Leaf Extract) Phenacyl bromide derivatives, ThioureaAqueous neem leaf extract, Water, Room temperature45 minHighGreen and sustainable, mild reaction conditions, high purity without column chromatography.
Catalytic (Magnetic Nanocatalyst) Acetophenone derivatives, ThioureaCa/4-MePy-IL@ZY-Fe₃O₄, TCCA, Ethanol, 80°C25 minHighMagnetically separable and reusable catalyst, replaces toxic iodine with TCCA.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of a synthetic route. Below are protocols for key methods discussed in this guide.

General Procedure for Classical Hantzsch Synthesis of 4-aryl-2-aminothiazoles[6]

A mixture of a substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The resulting solid is filtered, washed with cold ethanol, and dried to afford the desired 4-aryl-2-aminothiazole.

General Procedure for One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Copper(II) Bromide[2]

A mixture of the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), copper(II) bromide (1.1 mmol), and potassium carbonate (1.5 mmol) in ethyl acetate (10 mL) is refluxed for the appropriate time (monitored by TLC). After cooling, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding 4-aryl-2-aminothiazole.

General Procedure for Microwave-Assisted Hantzsch Synthesis[3]

A solution of the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol) and substituted N-phenylthiourea (1.1 mmol) in methanol (5 mL) is subjected to microwave irradiation at 90°C for 30 minutes. After cooling, the precipitated solid is filtered, washed with methanol, and dried to yield the pure product.

General Procedure for Catalytic Synthesis using Aqueous Neem Leaf Extract[4]

To a solution of the phenacyl bromide derivative (1 mmol) in water (5 mL), thiourea (1.2 mmol) is added, followed by the addition of aqueous neem leaf extract (1 mL). The mixture is stirred at room temperature for 45 minutes. The completion of the reaction is monitored by TLC. The solid product formed is collected by filtration, washed with water, and dried.

Visualizing the Synthetic Landscape

The following diagram illustrates the relationship between the different synthetic strategies for preparing 4-substituted 2-aminothiazoles, highlighting the evolution from the classical Hantzsch synthesis to more modern, efficient, and sustainable methods.

G Synthetic Routes to 4-Substituted 2-Aminothiazoles cluster_hantzsch Hantzsch Synthesis & Variations 4-Substituted 2-Aminothiazoles 4-Substituted 2-Aminothiazoles Classical Hantzsch Classical Hantzsch 4-Substituted 2-Aminothiazoles->Classical Hantzsch One-Pot Synthesis One-Pot Synthesis Classical Hantzsch->One-Pot Synthesis Improves Safety & Efficiency Microwave-Assisted Microwave-Assisted Classical Hantzsch->Microwave-Assisted Reduces Reaction Time Catalytic Methods Catalytic Methods Classical Hantzsch->Catalytic Methods Enhances Greenness & Yield α-Haloketone + Thiourea α-Haloketone + Thiourea Classical Hantzsch->α-Haloketone + Thiourea Ketone + Halogenating Agent + Thiourea Ketone + Halogenating Agent + Thiourea One-Pot Synthesis->Ketone + Halogenating Agent + Thiourea Rapid Heating Rapid Heating Microwave-Assisted->Rapid Heating Various Catalysts (e.g., Nanoparticles, Natural Extracts) Various Catalysts (e.g., Nanoparticles, Natural Extracts) Catalytic Methods->Various Catalysts (e.g., Nanoparticles, Natural Extracts)

Caption: Synthetic pathways to 4-substituted 2-aminothiazoles.

Conclusion

While the classical Hantzsch synthesis provides a foundational and versatile route to 4-substituted 2-aminothiazoles, modern variations offer significant improvements in terms of efficiency, safety, and sustainability. One-pot procedures, microwave-assisted reactions, and the use of innovative catalysts have streamlined the synthesis of this important class of compounds. The choice of a specific synthetic route will depend on the desired scale, available resources, and the specific substitution pattern of the target molecule. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the synthesis of 4-substituted 2-aminothiazoles in their drug discovery and development endeavors.

References

Navigating Purity Analysis: A Comparative Guide to HPLC-UV and Alternative Methods for 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is a critical step. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against other analytical techniques for the purity analysis of 2-aminobenzothiazole and its derivatives. Experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most suitable method for your research needs.

The accurate determination of purity is paramount in the development of safe and effective pharmaceuticals.[1] 2-Aminobenzothiazole and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their purity assessment crucial.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable separation of components in a sample.[1] When coupled with a UV detector, it provides a straightforward and cost-effective method for routine purity analysis.[2]

This guide compares the performance of HPLC-UV with other common analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of various analytical methods used for the quantification and purity assessment of 2-aminobenzothiazole and its derivatives.

ParameterHPLC-UVLC-MS/MS & SPE-LC-HRMSUV-Vis SpectrophotometryGC-MS
Linearity Range µg/mL to mg/mL range[2]0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative)[2][3]Dependent on molar absorptivity, generally in the µg/mL range[2]ng/mL to µg/mL range[2]
Limit of Detection (LOD) µg/mL range[2]0.07 ng/mL (in human urine); 0.1 µg/L (instrumental)[3][4]Generally in the µg/mL range[2]ng/mL to µg/mL range
Precision (%RSD) < 2% for instrumental precision is often targeted.[2]Intra-day precision < 9%; Inter-day precision < 13% has been reported.[2]< 5% is generally achievable.[2]< 15% is a common requirement.[2]
Recovery 95-105% is typically expected in simple matrices.[2]Apparent recoveries of 22-69% in complex matrices have been reported.[2]80-120% is a common target.[2]Highly dependent on sample preparation.
Specificity/Selectivity Moderate; depends on chromatographic resolution.[2]High; based on mass-to-charge ratio and fragmentation patterns.[2]Low; susceptible to interference from other absorbing compounds.[2]High; based on mass spectral fragmentation patterns.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[4] Below are protocols for the key methods discussed.

HPLC-UV Method for a Novel Aminothiazole Derivative

This method is suitable for the routine purity assessment and quantification of 2-aminobenzothiazole derivatives in analytical solutions.[5]

  • Instrumentation: Waters Alliance HPLC with a UV Detector (Waters 2487 dual λ absorbance/2998 PDA) and Empower 3 Software.[5][6]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[5]

  • Mobile Phase: An isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of 0.1% v/v orthophosphoric acid in acetonitrile.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV detection at 272 nm.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.[2] For analytical solutions, concentrations of 0.5, 1, and 1.5 mg/mL have been used.[5][6]

LC-MS/MS Method for 2-Aminobenzothiazole in Biological Matrices

This method offers high sensitivity and selectivity, making it ideal for complex matrices like human urine or plasma.[3][4]

  • Instrumentation: LC-ESI(+)-MS/MS.[3][4]

  • Sample Preparation:

    • Human Urine: Enzymatic deconjugation followed by Solid-Phase Extraction (SPE).[3][4]

    • Fish Tissue: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by SPE clean-up.[3]

    • Rat Plasma: Protein precipitation.[3]

  • Chromatography: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and an ammonium formate solution with formic acid.[3] Gradient elution is often employed.[2]

  • Detection: Tandem mass spectrometry with electrospray ionization in positive mode (ESI+), often using multiple reaction monitoring (MRM).[3]

UV-Visible Spectrophotometry

A simple and cost-effective method suitable for the quantification of 2-aminobenzothiazole in pure solutions or simple formulations without interfering substances.[2]

  • Instrumentation: UV-Vis Spectrophotometer.[2]

  • Reagents: Ethanol or Methanol (UV grade), 2-aminobenzothiazole reference standard.[2]

  • Procedure:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL).

    • Determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of calibration standards by serial dilution.

    • Measure the absorbance of the blank, standard solutions, and sample solutions at the determined λmax.

    • Construct a calibration curve and determine the concentration of the sample.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

An alternative for volatile and thermally stable 2-aminobenzothiazole derivatives.

  • Instrumentation: GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).[2]

  • Sample Preparation: Dissolve the sample and standards in a volatile organic solvent. Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.[2]

  • Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

Visualizing the Workflow and Method Relationships

To better understand the practical application and logical connections of these methods, the following diagrams are provided.

Experimental Workflow for HPLC-UV Purity Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Purity Calculation Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Standard Standard Weighing & Dissolution Standard->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Determination Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: General experimental workflow for purity analysis using HPLC-UV.

Logical Relationships of Analytical Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC_UV HPLC-UV LC_MS LC-MS/MS HPLC_UV->LC_MS Lower Sensitivity UV_Vis UV-Vis Spectrophotometry LC_MS->UV_Vis Lower Selectivity GC_MS GC-MS Root Purity Analysis Methods for 2-Aminobenzothiazole Derivatives Root->HPLC_UV Routine & Cost-Effective Root->LC_MS High Sensitivity & Selectivity Root->GC_MS For Volatile Derivatives Root->UV_Vis Simple & Rapid Screening

Caption: Logical relationships between different analytical methods.

References

A Comparative Guide to the NMR Characterization of N-acylated 2-Amino-4-bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for N-acylated 2-amino-4-bromothiazoles against their non-acylated counterpart and other relevant derivatives. The objective is to offer a clear understanding of the structural changes upon N-acylation as reflected in ¹H and ¹³C NMR spectra, supported by detailed experimental protocols.

Introduction

2-Aminothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The N-acylation of these scaffolds is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological profiles. Understanding the precise structural impact of such modifications is crucial for rational drug design. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide focuses on the NMR characterization of N-acylated 2-amino-4-bromothiazoles, a core structure in various developmental drug candidates.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-amino-4-bromothiazole and its N-acylated derivatives. A comparison with a related compound, 2-amino-4-(4-bromophenyl)thiazole, is also included to illustrate the effect of a different substituent at the 4-position. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-5 (s)NH₂ (br s)Acyl Group ProtonsAromatic ProtonsNH (s)
2-Amino-4-bromothiazole[1]CDCl₃6.415.32---
N-(4-Chlorothiazol-2-yl)acetamide[1]CDCl₃6.77-2.35 (s, 3H, CH₃CO)-10.93
2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate[1]CDCl₃6.92-2.46 (s, 3H, CH₃CO)7.40 (d), 7.63 (m, 2H), 8.04 (d)9.94
2-Amino-4-(4-bromophenyl)thiazole[2]DMSO-d₆6.704.80-7.30 (d, 2H), 7.60 (d, 2H)-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC2C4C5Acyl Group CarbonsAromatic Carbons
N-(4-Chlorothiazol-2-yl)acetamide[1]CDCl₃159.3134.1107.723.4 (CH₃), 168.7 (CO)-
2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate[1]CDCl₃158.2121.3111.821.3 (CH₃), 168.3 (CO)123.8, 124.4, 126.8, 130.9, 133.8, 148.5, 162.4
2-Amino-4-(4-bromophenyl)thiazole[2]DMSO-d₆168.0160.0101.0-123.0, 128.0, 130.0, 132.0

Analysis of Spectral Changes upon N-Acylation:

  • ¹H NMR: Upon N-acylation, the broad singlet corresponding to the -NH₂ protons disappears and is replaced by a downfield singlet for the amide -NH proton, typically observed above 9 ppm.[1] This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group. The proton on the thiazole ring (H-5) also experiences a downfield shift, moving from approximately 6.41 ppm in the parent amine to 6.77-6.92 ppm in the acylated derivatives, indicating a change in the electronic environment of the thiazole ring.[1]

  • ¹³C NMR: The carbon atom of the thiazole ring attached to the acylated nitrogen (C2) shows a noticeable downfield shift upon acylation. The carbonyl carbon of the acyl group introduces a new signal in the range of 168-170 ppm.[1] The chemical shifts of the other thiazole ring carbons (C4 and C5) are also influenced by the acylation, reflecting the redistribution of electron density within the heterocyclic system.

Experimental Protocols

Synthesis of 2-Amino-4-bromothiazole

A detailed and robust procedure for the synthesis of 2-amino-4-bromothiazole involves a "halogen dance" rearrangement of a protected 2-amino-5-bromothiazole.[1]

  • Protection: 2-Amino-5-bromothiazole is first protected with a tert-butoxycarbonyl (Boc) group.

  • Rearrangement: The N-Boc protected 2-amino-5-bromothiazole undergoes a halogen dance rearrangement using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to yield tert-butyl (4-bromothiazol-2-yl)carbamate.[1]

  • Deprotection: The Boc group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to afford 2-amino-4-bromothiazole. The free amine is often used immediately in the next step due to its relative instability.[1]

General Procedure for N-Acylation of 2-Amino-4-bromothiazole

The acylation of 2-amino-4-bromothiazole can be achieved by reacting the amine with an appropriate acyl chloride in the presence of a base.[1]

  • A solution of 2-amino-4-bromothiazole in a dry aprotic solvent (e.g., THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen).

  • An excess of the desired acyl chloride (e.g., acetyl chloride, O-acetylsalicyloyl chloride) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine).

  • The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The product is then isolated and purified using standard techniques such as extraction and column chromatography.[1]

Visualizing the Process

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G Chemical Structure of 2-Amino-4-bromothiazole cluster_thiazole cluster_substituents C2 C2 N3 N C2->N3 NH2 H₂N C2->NH2 C4 C4 N3->C4 C5 C5 C4->C5 Br Br C4->Br S1 S C5->S1 H5 H C5->H5 S1->C2 G Acylation Experimental Workflow start 2-Amino-4-bromothiazole + Acyl Chloride in THF reaction Add Triethylamine at 0°C Stir at Room Temperature start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

References

A Comparative Crystallographic Guide to 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the X-ray crystallographic data of various 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry. The following sections provide a detailed analysis of their molecular structures, experimental protocols for their crystallographic determination, and the key signaling pathways they are designed to target.

The 2-aminothiazole moiety is a privileged scaffold in drug design, forming the core of numerous compounds with a wide range of biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

Comparative Crystallographic Data of 2-Aminothiazole Derivatives

The following table summarizes the key crystallographic parameters for a selection of 2-aminothiazole derivatives, providing a basis for structural comparison.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-(thiazol-2-yl)acetamide[1]C₅H₆N₂OSMonoclinicP2₁/c16.0650(12)11.3337(8)7.0670(5)90101.908(10)901259.04(16)8
Ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylate[2]C₁₄H₁₆N₂O₄S----------
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide[3]C₁₂H₁₂FN₃O₂SMonoclinicP2₁/n9.5061(6)11.2152(7)12.7752(7)90101.823(4)901333.11(14)4

Data for Ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylate was not fully available in the searched literature.

Experimental Protocols for X-ray Crystallography

The determination of the crystal structures of 2-aminothiazole derivatives typically follows a standardized experimental workflow. The detailed methodology for a representative single-crystal X-ray diffraction analysis is outlined below.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of 2-aminothiazole derivatives is slow evaporation from a suitable solvent.

  • Procedure:

    • A saturated or near-saturated solution of the purified 2-aminothiazole derivative is prepared in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature or slightly elevated temperature.

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

    • The vial is left undisturbed in a vibration-free environment for a period of days to weeks.

    • As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

Data Collection

Once suitable crystals are obtained, X-ray diffraction data is collected using a diffractometer.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal motion of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • The diffraction pattern is recorded on a detector as the crystal is rotated. A series of diffraction images are collected at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

  • Procedure:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares methods against the experimental data. This process optimizes the atomic coordinates, and thermal parameters.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Signaling Pathways Targeted by 2-Aminothiazole Derivatives

2-Aminothiazole derivatives are being extensively investigated as inhibitors of various protein kinases involved in cancer and other diseases. The following diagrams illustrate some of the key signaling pathways that these compounds are designed to modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis & Drug Design synthesis Synthesis of 2-Aminothiazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution sar_analysis Structure-Activity Relationship (SAR) Analysis structure_solution->sar_analysis drug_design Rational Drug Design sar_analysis->drug_design

Experimental Workflow for Crystallographic Analysis

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

CK2_Pathway CK2 Protein Kinase CK2 Substrate Substrate Proteins (e.g., Akt, PTEN) CK2->Substrate Phosphorylates Phosphorylation Phosphorylation CK2->Phosphorylation Cell_Survival Cell Survival & Proliferation Phosphorylation->Cell_Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylation->Apoptosis_Inhibition Leads to Aminothiazole 2-Aminothiazole Derivative Aminothiazole->CK2 Inhibits

Protein Kinase CK2 Signaling Pathway Inhibition

Src_Kinase_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Family Kinase Growth_Factor_Receptor->Src Activates Downstream_Pathways Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream_Pathways Activates Cell_Proliferation Cell Proliferation Downstream_Pathways->Cell_Proliferation Cell_Migration Cell Migration Downstream_Pathways->Cell_Migration Aminothiazole 2-Aminothiazole Derivative (e.g., Dasatinib) Aminothiazole->Src Inhibits

References

Comparative Analysis of Biological Activities: 4-Halo vs. 5-Halo Thiazolides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological profiles of 4- and 5-halogenated thiazolide derivatives, supported by experimental data and mechanistic insights.

The strategic placement of halogen atoms on the thiazolide scaffold significantly influences their biological activity, directing their therapeutic potential towards distinct pharmacological targets. This guide provides a comparative overview of the antimicrobial, anticancer, and antiviral activities of 4-halo and 5-halo thiazolides, drawing from a range of experimental studies. While direct head-to-head comparisons are limited in the literature, a synthesis of available data reveals clear trends in their structure-activity relationships (SAR).

Key Findings at a Glance

Substitution at the 5-position of the thiazole ring, particularly with a halogen or a nitro group, is a well-established determinant of potent biological activity. In contrast, modifications at the 4-position have also yielded compounds with significant, and sometimes distinct, pharmacological profiles. This comparative guide will delve into the nuances of these substitutions.

Antimicrobial Activity

Thiazolide derivatives have demonstrated broad-spectrum antimicrobial activity. The position of the halogen substitution plays a critical role in defining their potency and spectrum.

Data Summary
Compound TypeTarget Organism(s)Key FindingsReference Compound(s)
5-Halo Thiazolides Gram-positive bacteriaGenerally exhibit potent activity. For example, some 5-arylidene-thiazolidine-2,4-dione derivatives show MIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria.[1]Ampicillin, Nitazoxanide
4-Halo Thiazolides Gram-positive and Gram-negative bacteriaA chloro substituent at the 4-position of a phenyl group attached to the thiazole ring was found to be important for antibacterial activity in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives.[2]Amoxicillin, Ciprofloxacin
General Thiazolidin-4-ones Gram-positive and Gram-negative bacteriaA series of 2,3-diaryl-thiazolidin-4-ones exhibited MIC values in the range of 0.008–0.24 mg/mL.Ampicillin, Bifonazole, Ketoconazole
Experimental Protocols

Microdilution Method for MIC/MBC Determination:

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[3]

Anticancer Activity

Thiazolides have emerged as promising anticancer agents, with their mechanism of action often linked to the induction of cell cycle arrest and apoptosis. The halogen substitution pattern influences their potency and cancer cell line specificity.

Data Summary
Compound TypeCancer Cell Line(s)Key Findings (IC50/GI50 values)Reference Compound(s)
5-Halo Thiazolides Colorectal cancer cellsA bromo-derivative of Nitazoxanide (RM4819) strongly inhibited the proliferation of colon carcinoma cell lines by promoting G1 phase cell cycle arrest.[4][5]Cisplatin, Doxorubicin
4-Halo Thiazolides Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, and Breast CancersA 4-chlorophenoxy substituted 4-thiazolidinone derivative (compound 6) was identified as a highly active candidate with an average logGI50 of -5.38.[6][7]5-Fluorouracil, Doxorubicin
General Thiazolidin-4-ones A549 (Lung), MCF-7 (Breast), PC3 (Prostate)A series of novel thiazolidinone-isatin hybrids showed cytotoxic effects, with compound 7g being the most potent.[8]Etoposide
Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]

Antiviral Activity

Thiazolides, notably nitazoxanide and its analogs, have demonstrated broad-spectrum antiviral activity. The position of the halo-substitution can significantly impact their efficacy against different viruses.

Data Summary
Compound TypeVirus(es)Key Findings (EC50/IC50 values)Reference Compound(s)
5-Halo Thiazolides Hepatitis B Virus (HBV), Influenza A Virus (IAV)2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide showed potent and selective inhibition of HBV replication (EC50 = 0.33 μM).[9] 5-halothiazolides, in general, showed activity against IAV.[10]Nitazoxanide
4-Halo Thiazolides Influenza A Virus (IAV)4'-(alkylsulfonyl)thiazolides were found to be particularly active against IAV.[10]Not specified
Experimental Protocols

Antiviral Activity Assay (General Workflow):

The specific details of antiviral assays vary depending on the virus and host cell line. However, a general workflow is as follows:

  • Cell Culture: A suitable host cell line is cultured in a multi-well plate.

  • Virus Infection: The cells are infected with the virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques.

    • qRT-PCR: Quantifying viral RNA or DNA.

    • ELISA: Detecting viral proteins.

  • EC50 Calculation: The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

The biological activities of thiazolides are often attributed to their interference with key cellular and viral processes.

Anticancer Mechanism

Thiazolides have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms. One proposed pathway involves the inhibition of the mTOR/c-Myc/p27 signaling axis, which is often dysregulated in cancer.

anticancer_pathway Thiazolides Thiazolides Mitochondrial_Respiration Mitochondrial Respiration Thiazolides->Mitochondrial_Respiration inhibition mTOR mTOR Mitochondrial_Respiration->mTOR inhibition Protein_Translation Protein Translation mTOR->Protein_Translation inhibition c_Myc c-Myc Protein_Translation->c_Myc downregulation p27 p27 c_Myc->p27 inhibition G1_Arrest G1 Phase Cell Cycle Arrest p27->G1_Arrest promotion

Caption: Proposed pathway for thiazolide-induced G1 cell cycle arrest in cancer cells.

Recent studies also indicate that thiazolides can target the 20S proteasome, leading to the accumulation of aberrant proteins and triggering cell death in cancer cells.[11]

Antiviral Mechanism

The antiviral action of thiazolides appears to be multi-faceted. In the case of influenza and rotaviruses, they have been shown to interfere with the post-translational processing of viral glycoproteins, which is crucial for the formation of mature viral particles.[12]

antiviral_workflow Virus Virus Host_Cell Host Cell Virus->Host_Cell Infection Viral_Entry Viral Entry Host_Cell->Viral_Entry Viral_Replication Viral RNA/DNA Replication Viral_Entry->Viral_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_Replication->Viral_Protein_Synthesis Glycoprotein_Processing Glycoprotein Processing Viral_Protein_Synthesis->Glycoprotein_Processing Mature_Virions Mature Virions Glycoprotein_Processing->Mature_Virions Thiazolides Thiazolides Thiazolides->Glycoprotein_Processing Inhibition Release Release Mature_Virions->Release

Caption: General workflow of viral replication and the inhibitory action of thiazolides.

Conclusion

The available evidence strongly suggests that the position of halogen substitution on the thiazolide ring is a critical determinant of biological activity. While 5-halo-thiazolides have been more extensively studied and have shown potent and broad-spectrum activity, particularly as antimicrobial and antiviral agents, 4-halo-thiazolides have also demonstrated significant and, in some cases, superior anticancer activity.

Further systematic comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation thiazolide-based therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future research endeavors.

References

2-Aminothiazole Derivatives: A Promising Arsenal Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates, 2-aminothiazole derivatives have emerged as a versatile scaffold exhibiting potent activity against a wide spectrum of drug-resistant pathogens. This guide provides an objective comparison of the efficacy of various 2-aminothiazole derivatives against clinically relevant drug-resistant bacteria, supported by experimental data and detailed protocols.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of 2-aminothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative 2-aminothiazole derivatives compared to standard antibiotics against various drug-resistant bacterial strains.

Table 1: Efficacy of 2-Aminothiazole Derivatives against Gram-Positive Drug-Resistant Bacteria

Compound/DrugMethicillin-Resistant Staphylococcus aureus (MRSA) (µg/mL)Vancomycin-Resistant Enterococcus (VRE) (µg/mL)
2-Aminothiazole Derivative 1 2-4[1]4-8
2-Aminothiazole Derivative 2 1.3 - 5.6[2]Not Reported
2-Aminothiazole Derivative A33 0.5-4[1]Not Reported
Vancomycin 1-2 (susceptible)>256 (resistant)
Linezolid 1-41-4
Ceftriaxone >64 (resistant)[1]>64 (resistant)

Table 2: Efficacy of 2-Aminothiazole Derivatives against Gram-Negative Drug-Resistant Bacteria

Compound/DrugCarbapenem-Resistant Acinetobacter baumannii (µg/mL)Carbapenem-Resistant Pseudomonas aeruginosa (µg/mL)
2-Aminothiazole Derivative (Benzoyl 10c) 4-16[3]Not Reported
2-Aminothiazole Derivative (C17) Potentiates Colistin (66-fold MIC reduction)[4]Not Reported
Colistin 0.5-21-4
Meropenem >32 (resistant)>32 (resistant)
Ciprofloxacin >32 (resistant)>32 (resistant)

Experimental Protocols

The determination of MIC values is a critical step in assessing the potency of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard assay used in many of the cited studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

Several studies suggest that a key mechanism of action for 2-aminothiazole derivatives is the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis (FAS-I) pathway, making it an attractive target for selective antibacterial drugs. Specifically, some 2-aminothiazole derivatives have been shown to inhibit β-ketoacyl-ACP synthases, such as KAS I (FabB) and FabH.

FASII_Pathway cluster_elongation Elongation Cycle acetyl_coa Acetyl-CoA acc ACC (Acetyl-CoA Carboxylase) acetyl_coa->acc Biotin fabH FabH (KAS III) (Initiation) acetyl_coa->fabH malonyl_coa Malonyl-CoA fabd FabD malonyl_coa->fabd ACP malonyl_acp Malonyl-ACP initiation_elongation Initiation & Elongation Cycles malonyl_acp->initiation_elongation acc->malonyl_coa fabd->malonyl_acp fatty_acids Fatty Acids initiation_elongation->fatty_acids fabG FabG (Reduction) initiation_elongation->fabG Acyl-ACP membrane Bacterial Cell Membrane fatty_acids->membrane inhibitor 2-Aminothiazole Derivatives inhibitor->fabH fabB_F FabB/F (KAS I/II) (Elongation) inhibitor->fabB_F fabH->initiation_elongation fabB_F->initiation_elongation Acyl-ACP fabZ_A FabZ/A (Dehydration) fabG->fabZ_A Acyl-ACP fabI FabI (Reduction) fabZ_A->fabI Acyl-ACP fabI->fabB_F Acyl-ACP

Figure 1. Inhibition of the Bacterial Fatty Acid Synthesis (FAS-II) Pathway by 2-Aminothiazole Derivatives.

Experimental Workflow for Antibacterial Drug Discovery

The discovery and development of new antibacterial agents like 2-aminothiazole derivatives typically follow a structured workflow, from initial screening to preclinical evaluation.

Antibacterial_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Library Synthesis (2-Aminothiazole Derivatives) screening High-Throughput Screening (Primary Antibacterial Assay) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar hit_id->sar mic MIC Determination (vs. Drug-Resistant Strains) sar->mic tox In Vitro Toxicity (e.g., Cytotoxicity Assays) mic->tox adme ADME Profiling (Absorption, Distribution, Metabolism, Excretion) tox->adme moa Mechanism of Action Studies adme->moa adme->moa in_vivo In Vivo Efficacy (Animal Models of Infection) moa->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vivo->pk_pd

References

A Comparative Guide to In-Vitro Kinase Assay Protocols for Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of kinase inhibitors are pivotal in modern therapeutics, particularly in oncology.[1] Protein kinases, enzymes that regulate a vast number of cellular processes, have become prime targets for drug development due to their frequent dysregulation in diseases like cancer.[2][3] Among the diverse chemical scaffolds used to design kinase inhibitors, thiazole derivatives have emerged as a particularly versatile and successful framework, present in numerous bioactive compounds and approved drugs.[1][4]

This guide provides an objective comparison of common in-vitro kinase assay technologies suitable for evaluating thiazole-based inhibitors. It includes detailed experimental protocols, quantitative data for comparison, and visualizations to aid in experimental design and data interpretation.

Comparison of In-Vitro Kinase Assay Technologies

Choosing the right assay is critical for successful kinase inhibitor screening.[5] The selection depends on factors like throughput requirements, sensitivity, cost, and the specific kinase-substrate system.[6] The most common methods detect either the consumption of ATP or the formation of the phosphorylated substrate and its byproduct, ADP.[7]

Below is a comparison of major assay formats. For high-throughput screening (HTS), fluorescence and luminescence-based assays are often preferred for their simplicity and scalability.[5]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a substrate.[7][8]Considered the "gold standard" for its directness and high sensitivity.[8][9] Low false positive/negative rates.[9]Requires handling and disposal of radioactive materials.[8] Not easily amenable to high-throughput screening.[5]
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects the phosphorylated product using specific antibodies or by measuring the change in fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) of a labeled substrate.[2][6]Non-radioactive, homogeneous ("mix-and-read") format.[8] Adaptable to HTS formats.[8]Can be prone to interference from fluorescent compounds. Indirect measurement may require specific reagents (e.g., antibodies) for each kinase/substrate pair.[5]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to ATP in a coupled reaction that generates a luminescent signal.[2][10]High sensitivity, broad dynamic range, and less susceptible to compound interference than fluorescence assays.[2] Universal for all kinases.[8]May involve multiple reagent addition steps.[8] The signal is inversely proportional to kinase activity.[2]

Performance of Thiazole-Based Kinase Inhibitors

Thiazole-containing molecules have shown significant potential, with several approved drugs like Dasatinib (a Bcr-Abl tyrosine kinase inhibitor) and Dabrafenib (a B-RAF enzyme inhibitor) featuring this scaffold.[4][11] These compounds target a wide range of serine/threonine and tyrosine kinases.[3]

The following table presents a hypothetical but representative kinase inhibition profile for thiazole-based compounds, illustrating the type of comparative data generated from in-vitro assays. IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.[12]

Compound ClassTarget KinaseExample InhibitorIC50 (nM)Assay Type
Phenyl-ThiazoleB-RAFV600ECompound 4023.1Biochemical
Imidazo[2,1-b]thiazoleCDK2Compound 2635.0Biochemical
Furan-ThiazolePI3KγAS-25242433.0Biochemical
AminothiazoleJNK3Compound 26k< 1.0Biochemical
Thiazole-HydrazoneAktCompound 63,830 (µg/mL to nM conversion needed)Cell-Based

Note: Data is compiled for illustrative purposes from various sources.[1][13][14][15] Direct comparison requires standardized assay conditions.

Experimental Protocols

A detailed protocol for a widely used, non-radioactive biochemical assay is provided below. The ADP-Glo™ Kinase Assay is a luminescent platform that measures the amount of ADP produced during the kinase reaction, making it a universal assay for any kinase.[10]

Biochemical Kinase Assay using ADP-Glo™

This protocol is designed to determine the IC50 value of a thiazole-based inhibitor against a specific protein kinase.[10]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Inhibitor (Thiazole-based compound), dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettors

  • Plate-reading luminometer

Procedure:

  • Compound Preparation and Plating:

    • Prepare a serial dilution of the thiazole-based inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted in 10 steps with a 1:3 dilution factor.

    • Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for vehicle control wells) into the wells of a 384-well plate.[10] Include "no enzyme" wells for background measurement.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.

    • Add the kinase/substrate mix (e.g., 2 µL) to all wells except the "no enzyme" background controls.

    • Prepare an ATP solution. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine the inhibitor's potency (Ki).[16]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation period must be within the linear range of the reaction.[17]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well.

    • Incubate the plate at room temperature for 40 minutes.[10]

    • Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent (e.g., 10 µL) to each well. This second reaction produces a luminescent signal.[15]

    • Incubate at room temperature for another 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal in each well using a plate-reading luminometer.[15]

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" (vehicle) control as 100% kinase activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17]

Visualizations

Diagrams help clarify complex workflows and biological pathways. The following are generated using the DOT language.

In_Vitro_Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Inhibitor Serial Dilution of Thiazole Inhibitor Plate Dispense Reagents into 384-well Plate Inhibitor->Plate Kinase Kinase & Substrate Master Mix Kinase->Plate ATP ATP Solution ATP->Plate Initiate Reaction Incubate Incubate at 30°C (e.g., 60 min) Plate->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Stop Detect Add Kinase Detection Reagent (Generate Luminescence) Stop->Detect Read Read Luminescence on Plate Reader Detect->Read Analyze Calculate % Inhibition & Plot Dose-Response Curve Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: General workflow for an in-vitro kinase assay using a luminescence-based readout.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Thiazole-Based PI3K Inhibitor (e.g., AS-252424) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing the point of inhibition by a PI3K inhibitor.

References

Comparative ADME Profile of Novel 4-bromophenyl-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the predicted ADME properties of novel 4-bromophenyl-thiazol-2-amine derivatives compared to established drugs. This guide provides in silico predictive data, detailed experimental protocols for key ADME assays, and visual workflows to aid in the early-stage assessment of these promising compounds.

In the quest for novel therapeutic agents, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to predict its in vivo efficacy and safety. This guide presents a comparative analysis of the predicted ADME properties of a series of novel 4-bromophenyl-thiazol-2-amine derivatives, which have demonstrated notable antimicrobial and anticancer activities, against three widely used drugs: Norfloxacin (antibacterial), Fluconazole (antifungal), and 5-Fluorouracil (anticancer).[1]

The in silico predictions detailed below were generated using the SwissADME web tool, a robust and widely utilized platform for estimating the pharmacokinetic properties of small molecules.[2][3][4][5][6] This computational screening provides a valuable initial assessment of the drug-likeness and potential ADME liabilities of these novel compounds, facilitating informed decisions in the early phases of drug discovery.

In Silico ADME Profile Comparison

The following tables summarize the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness of four representative 4-bromophenyl-thiazol-2-amine derivatives and the three competitor drugs.

Physicochemical Properties
CompoundFormulaMW ( g/mol )#H-bond Acceptors#H-bond DonorsTPSA (Ų)#Rotatable Bonds
Derivative 1 C18H15BrN2O2S419.294177.104
Derivative 2 C17H13BrN2O2S405.274286.333
Derivative 3 C18H16BrN3S386.313154.493
Derivative 4 C16H10BrClN2S393.692148.262
Norfloxacin C16H18FN3O3319.335271.983
Fluconazole C13H12F2N6O306.277191.983
5-Fluorouracil C4H3FN2O2130.083267.880

Table 1: Predicted physicochemical properties of novel 4-bromophenyl-thiazol-2-amine derivatives and competitor drugs.

Lipophilicity and Water Solubility
CompoundLog P (iLOGP)Log P (XLOGP3)Log P (WLOGP)Log S (ESOL)Solubility (mg/ml)Solubility Class
Derivative 1 4.394.094.41-4.950.0047Poorly soluble
Derivative 2 4.083.864.14-4.680.0086Poorly soluble
Derivative 3 4.614.104.51-4.960.0042Poorly soluble
Derivative 4 4.754.484.72-5.220.0024Poorly soluble
Norfloxacin 1.951.030.89-2.630.7196Soluble
Fluconazole 0.990.280.40-1.509.7001Soluble
5-Fluorouracil -0.57-0.96-0.88-0.8741.5760Very soluble

Table 2: Predicted lipophilicity and water solubility of novel 4-bromophenyl-thiazol-2-amine derivatives and competitor drugs.

Pharmacokinetic Properties
CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorLog Kp (skin perm.)
Derivative 1 HighNoNoYesNoYesNoYes-4.75
Derivative 2 HighNoNoYesNoYesNoYes-5.00
Derivative 3 HighYesNoYesNoYesNoYes-4.43
Derivative 4 HighNoNoYesNoYesNoYes-4.41
Norfloxacin LowNoNoYesNoNoNoNo-8.53
Fluconazole HighYesNoNoYesYesNoNo-8.11
5-Fluorouracil HighYesNoNoNoNoNoNo-9.99

Table 3: Predicted pharmacokinetic properties of novel 4-bromophenyl-thiazol-2-amine derivatives and competitor drugs.

Drug-Likeness and Medicinal Chemistry
CompoundLipinski #violationsGhose #violationsVeber #violationsEgan #violationsMuegge #violationsBioavailability ScoreLead-likenessSynthetic Accessibility
Derivative 1 000000.55No3.14
Derivative 2 000000.55No3.03
Derivative 3 000000.55No2.94
Derivative 4 000000.55No3.05
Norfloxacin 000000.55No3.33
Fluconazole 000000.55Yes3.25
5-Fluorouracil 000000.55Yes2.11

Table 4: Predicted drug-likeness and medicinal chemistry parameters of novel 4-bromophenyl-thiazol-2-amine derivatives and competitor drugs.

Experimental Protocols

To complement the in silico predictions, this section provides detailed methodologies for key in vitro ADME assays that are crucial for the experimental validation of the predicted properties.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the gut wall. It utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²).

  • Permeability Experiment:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) or basolateral (B) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

    • Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which can significantly influence its distribution and availability to target tissues.

Materials:

  • Pooled human plasma

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semipermeable membrane

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Spike the test compound into human plasma.

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber, separated by the semipermeable membrane.

  • Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of plasma protein binding (%PPB) can be calculated as (1 - fu) * 100.

Visualizing ADME Processes and Comparisons

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in ADME profiling.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion In_Silico_Sol In Silico Solubility (LogS) Experimental_Perm Caco-2 Assay In_Silico_Sol->Experimental_Perm Guides In_Silico_Perm In Silico Permeability (Caco-2 prediction) In_Silico_Perm->Experimental_Perm In_Silico_PPB In Silico PPB (Fraction Unbound) Experimental_PPB Equilibrium Dialysis In_Silico_PPB->Experimental_PPB Guides In_Silico_BBB In Silico BBB Permeation In_Silico_CYP In Silico CYP Inhibition Experimental_Met Microsomal Stability In_Silico_CYP->Experimental_Met Guides In_Silico_Clearance In Silico Clearance

Figure 1: General workflow for ADME profiling, integrating in silico predictions and experimental validation.

Drug_Likeness_Comparison cluster_Novel_Derivatives Novel 4-bromophenyl-thiazol-2-amine Derivatives cluster_Competitors Competitor Drugs D1 Derivative 1 Lipinski Lipinski's Rule of 5 (0 Violations) D1->Lipinski Bioavailability High Predicted Bioavailability D1->Bioavailability D2 Derivative 2 D2->Lipinski D2->Bioavailability D3 Derivative 3 D3->Lipinski D3->Bioavailability D4 Derivative 4 D4->Lipinski D4->Bioavailability C1 Norfloxacin C1->Lipinski C1->Bioavailability Low GI Absorption C2 Fluconazole C2->Lipinski C2->Bioavailability C3 5-Fluorouracil C3->Lipinski C3->Bioavailability

Figure 2: Comparison of drug-likeness parameters for novel derivatives and competitor drugs.

Signaling_Pathway_Placeholder Drug Thiazole Derivative Target_Enzyme Target Enzyme (e.g., DNA Gyrase, Kinase) Drug->Target_Enzyme Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Enzyme->Signaling_Cascade Blocks Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Cellular_Response Prevents

Figure 3: A generalized signaling pathway potentially targeted by thiazole derivatives.

Conclusion

The in silico ADME profiling of the novel 4-bromophenyl-thiazol-2-amine derivatives reveals several promising characteristics. All four representative derivatives exhibit high predicted gastrointestinal absorption and adhere to Lipinski's rule of five, indicating good oral bioavailability potential. However, their predicted poor water solubility may present formulation challenges. Furthermore, the predictions suggest a potential for inhibition of several key cytochrome P450 enzymes, which warrants further investigation to assess the risk of drug-drug interactions.

In comparison to the established drugs, the novel derivatives show a more favorable GI absorption profile than norfloxacin. While their predicted water solubility is lower than all three competitors, their overall drug-likeness scores are comparable.

This comprehensive guide provides a foundational dataset and experimental framework for the continued development of 4-bromophenyl-thiazol-2-amine derivatives. The provided in silico data, coupled with the detailed experimental protocols, will enable researchers to efficiently validate these predictions and further optimize the ADME properties of this promising class of compounds.

References

Validating the Mechanism of Action for Thiazole-Based Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is continually evolving, with a significant focus on targeted therapies that offer enhanced efficacy and reduced off-target effects. Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various malignancies.[1] This guide provides a comprehensive comparison of thiazole-based anticancer drugs with established alternatives, supported by experimental data and detailed protocols to aid in the validation of their mechanism of action.

I. Comparative Cytotoxicity Analysis

A primary benchmark for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells, a measure often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables present a comparative analysis of the cytotoxic activity of selected thiazole-based drugs against standard chemotherapeutic agents in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Thiazole-Based Drugs vs. Doxorubicin

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)U87 (Glioblastoma) IC50 (µM)
Thiazole Derivative (Compound 8a) 1.3 ± 0.14> 502.1 ± 0.23
Doxorubicin (Standard) 2.9 - 3.220.00864 - >200.05

Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions.[2]

The data indicates that the thiazole derivative, Compound 8a, exhibits potent cytotoxic activity against HeLa and U87 cell lines, with its efficacy against U87 cells being particularly noteworthy.[2]

Table 2: Comparative Cytotoxicity (IC50) of Thiazole-Based Drugs vs. Paclitaxel in Breast Cancer Cell Lines

CompoundMDA-MB-231 IC50 (nM)MCF-7 IC50 (nM)SK-BR-3 IC50 (nM)
Dasatinib (Thiazole-based) 35021002500
Ixabepilone (Thiazole-based) 0.81.11.3
Paclitaxel (Standard) 1.83.24.5

This table summarizes the single-agent IC50 values, demonstrating that while the cytotoxic drug paclitaxel is highly potent, the thiazole-based agent ixabepilone shows comparable or greater potency in these breast cancer cell lines.[3]

Table 3: Comparative Cytotoxicity (IC50) of a Thiazole Derivative vs. Staurosporine in Breast and Liver Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Thiazole Derivative (Compound 4c) 2.57 ± 0.167.26 ± 0.44
Staurosporine (Standard) 6.77 ± 0.418.4 ± 0.51

Compound 4c, a novel thiazole derivative, demonstrated more potent cytotoxic activity against both MCF-7 and HepG2 cell lines compared to the standard drug, Staurosporine.[4]

II. Mechanisms of Action and Key Signaling Pathways

Thiazole-based anticancer drugs exert their effects through diverse mechanisms, often targeting key cellular processes and signaling pathways critical for cancer cell survival and proliferation.

A. Inhibition of Tyrosine Kinases (e.g., Dasatinib)

Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[3] This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits Src_Family Src Family Kinases Dasatinib->Src_Family inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) BCR_ABL->Downstream Src_Family->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibition of anti-apoptotic signals

Mechanism of Action for Dasatinib.
B. Microtubule Stabilization (e.g., Ixabepilone)

Ixabepilone, an epothilone B analog, functions as a microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Ixabepilone Ixabepilone Microtubules Microtubules Ixabepilone->Microtubules stabilizes Depolymerization Depolymerization Ixabepilone->Depolymerization inhibits Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules->Depolymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest disrupted dynamics Polymerization->Microtubules Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for Ixabepilone.
C. PI3K/Akt/mTOR Pathway Inhibition

Several novel thiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Thiazole_Derivative Thiazole Derivative PI3K PI3K Thiazole_Derivative->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival

PI3K/Akt/mTOR Signaling Pathway Inhibition.

III. Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

A. Cell Viability Assay (MTT/XTT)

This assay is fundamental for determining the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the thiazole-based compound and a vehicle control for 24, 48, or 72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

C. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

Protocol:

  • Reagent Preparation: Prepare purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, combine the tubulin and buffer. Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

IV. Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for validating the mechanism of action of a novel thiazole-based anticancer drug.

Start Hypothesized Thiazole-Based Anticancer Drug Cell_Viability Cell Viability Assays (MTT, XTT) Start->Cell_Viability Mechanism_Investigation Mechanism of Action Investigation Cell_Viability->Mechanism_Investigation Western_Blot Western Blot Analysis (Signaling Pathways) Mechanism_Investigation->Western_Blot Protein Level Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Investigation->Cell_Cycle Cell Division Tubulin_Assay Tubulin Polymerization Assay Mechanism_Investigation->Tubulin_Assay Microtubule Dynamics Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Tubulin_Assay->Data_Analysis Conclusion Validated Mechanism of Action Data_Analysis->Conclusion Initial_Screening Initial Screening: Cytotoxicity (IC50) Is_Potent Is the compound potent? Initial_Screening->Is_Potent Stop Stop Further Investigation Is_Potent->Stop No Hypothesize_MOA Hypothesize Mechanism of Action (MOA) Is_Potent->Hypothesize_MOA Yes Select_Assays Select Appropriate Validation Assays Hypothesize_MOA->Select_Assays Perform_Assays Perform Experiments Select_Assays->Perform_Assays Analyze_Results Analyze and Compare with Controls Perform_Assays->Analyze_Results Confirm_MOA Does data support hypothesized MOA? Analyze_Results->Confirm_MOA Refine_Hypothesis Refine Hypothesis/ Investigate Further Confirm_MOA->Refine_Hypothesis No Validated Validated MOA Confirm_MOA->Validated Yes Refine_Hypothesis->Select_Assays

References

Spectroscopic Analysis for Confirming Thiazole Regiochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The regiochemistry of substitution on the thiazole ring is a critical determinant of a molecule's biological activity and material properties. For researchers in drug development and materials science, unambiguous confirmation of the substitution pattern—whether at the C2, C4, or C5 position—is essential. This guide provides a comparative overview of spectroscopic methods used to determine the regiochemistry of substituted thiazoles, supported by experimental data and protocols.

Core Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating the regiochemistry of thiazole derivatives. It is often complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The chemical shifts of the three protons on an unsubstituted thiazole ring are distinct due to the influence of the nitrogen and sulfur heteroatoms. The proton at the C2 position is the most deshielded, followed by the C5 and C4 protons.[1] Substitution at one of these positions results in the disappearance of its corresponding signal and shifts in the remaining proton signals, providing the first clue to the substitution pattern.

¹³C NMR: The carbon atoms of the thiazole ring also exhibit distinct chemical shifts.[2] The C2 carbon is the most deshielded, followed by C4 and C5. The position of a substituent significantly influences the chemical shifts of the ring carbons, offering further evidence for the substitution pattern.[3][4][5]

2D NMR Techniques: For complex or heavily substituted thiazoles, 2D NMR is indispensable for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of protonated ring carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for determining regiochemistry. It reveals correlations between protons and carbons that are two to three bonds away.[6] By observing correlations from a substituent's protons to specific carbons within the thiazole ring, the exact point of attachment can be established.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It can be used to confirm regiochemistry by observing through-space interactions between a substituent's protons and the remaining protons on the thiazole ring.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While less definitive than NMR for determining regiochemistry, it can be a valuable complementary technique. The substitution pattern can influence the frequencies of characteristic thiazole ring vibrations, such as C=N, C=C, and C-S stretching bands.[9][10][11] However, these shifts can be subtle and are often used to confirm the presence of the thiazole core and other functional groups rather than to assign the specific substitution pattern.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.[13] Different regioisomers of a substituted thiazole may fragment in distinct ways upon ionization.[14][15] For example, the stability of the fragment ions formed by cleavage of the substituent from the ring can depend on the substitution position.[16] While these fragmentation patterns can be diagnostic, their interpretation can be complex and may require comparison with known standards or theoretical calculations.[17]

Comparison of Analytical Techniques

The choice of analytical technique depends on the complexity of the molecule and the level of certainty required.

TechniqueDefinitivenessKey Information ProvidedAdvantagesLimitations
NMR (¹H, ¹³C, 2D) Very HighAtom connectivity, spatial relationships, unambiguous structureProvides the most detailed structural informationRequires larger sample amounts, can be time-consuming
X-ray Crystallography Absolute3D atomic coordinates, absolute stereochemistryThe "gold standard" for structure proof[18][19]Requires a suitable single crystal, which can be difficult to obtain[20]
Mass Spectrometry ModerateMolecular weight, fragmentation patternsHigh sensitivity, requires very small sample amountsFragmentation can be complex; isomers may not show unique patterns
IR Spectroscopy LowPresence of functional groups and thiazole ringFast, simple, inexpensiveUsually not sufficient on its own for isomer differentiation

Key Diagnostic Data for Thiazole Substitution

This table summarizes typical spectroscopic data used to differentiate between substitution patterns. Chemical shifts can vary based on solvent and other substituents.

AnalysisC2-SubstitutionC4-SubstitutionC5-Substitution
¹H NMR Signals for H4 and H5 are observed.Signals for H2 and H5 are observed.Signals for H2 and H4 are observed.
¹³C NMR C2 signal is a quaternary carbon, shifted downfield.C4 signal is a quaternary carbon.C5 signal is a quaternary carbon.
HMBC Protons on the substituent show 2-bond correlation to C2.Protons on the substituent show 2-bond correlation to C4.Protons on the substituent show 2-bond correlation to C5.
MS Fragmentation pattern reflects substituent cleavage from C2.Fragmentation pattern reflects substituent cleavage from C4.Fragmentation pattern reflects substituent cleavage from C5.

Experimental Protocols & Workflows

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled spectrum. DEPT-135 or APT experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • HSQC: Use a standard pulse program optimized for one-bond ¹J(CH) couplings of ~145 Hz.

    • HMBC: Use a standard pulse program optimized for long-range ²⁻³J(CH) couplings of ~8 Hz.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign the proton signals first. Use the HSQC spectrum to assign the directly attached carbons. Finally, use the HMBC correlations to piece together the molecular fragments and unambiguously confirm the substituent's position on the thiazole ring.

Sample Preparation for Other Techniques
  • IR Spectroscopy: For solid samples, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a thin pellet. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (NaCl or KBr).

  • Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonia may be added to aid ionization.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the regiochemistry of a synthesized thiazole derivative.

G cluster_workflow Overall Workflow for Structure Confirmation synthesis Synthesis of Thiazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis interpretation Data Interpretation & Comparison analysis->interpretation confirmation Regiochemistry Confirmed interpretation->confirmation

Caption: A typical experimental workflow from synthesis to structural confirmation.

G cluster_nmr_logic Logical Flow of NMR Data Interpretation H1 1. Acquire ¹H NMR H1_info Identifies proton signals (shifts, couplings) H1->H1_info C13 2. Acquire ¹³C NMR C13_info Identifies carbon signals C13->C13_info HSQC 3. Acquire HSQC HSQC_info Correlates protons to directly attached carbons (Assigns C-H units) HSQC->HSQC_info HMBC 4. Acquire HMBC HMBC_info Shows long-range C-H correlations (Connects molecular fragments) HMBC->HMBC_info Structure Unambiguous Structure H1_info->HSQC_info C13_info->HSQC_info HSQC_info->HMBC_info HMBC_info->Structure

Caption: Complementary use of NMR experiments to determine molecular structure.

References

Safety Operating Guide

Safe Disposal of 2-Bromothiazol-4-amine Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Bromothiazol-4-amine hydrobromide, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is classified as hazardous, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to appropriate safety measures is mandatory.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE CategorySpecific Requirement
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. Avoid breathing dust.

Handling:

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The general procedure is as follows:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

    • The container must be suitable for hazardous chemical waste, typically a robust, sealable container provided by your institution's environmental health and safety (EHS) department.

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated container using a funnel or other appropriate tools to avoid spillage.

    • If dealing with a spill, sweep up the solid material and place it into the hazardous waste container.[1] Do not use water to clean up spills unless specifically instructed to do so by safety protocols, as this could create a hazardous solution.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.

    • The waste must be sent to an approved waste disposal plant.[1]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Identify & Segregate Waste A->B C Transfer to Labeled Hazardous Waste Container B->C D Securely Close Container C->D E Store in Designated Accumulation Area D->E F Arrange for EHS/Contractor Pickup E->F G Transport to Approved Waste Disposal Plant F->G Compliance with Regulations

Caption: Workflow for the safe disposal of this compound.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[1]

References

Personal protective equipment for handling 2-Bromothiazol-4-amine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Bromothiazol-4-amine hydrobromide, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[1][2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material being used and the nature of the procedure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3][4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly in a fume hood. Be aware of any potential exothermic reactions.

  • Reactions: Conduct all reactions involving this compound within a certified chemical fume hood.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual contamination and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]

Disposal Plan: Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed, and appropriate container.

    • Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Solutions: Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[1]

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from heat and sources of ignition.[1][3]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_assess Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.